molecular formula C10H14N4O2 B1369074 (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid CAS No. 244255-92-3

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Cat. No.: B1369074
CAS No.: 244255-92-3
M. Wt: 222.24 g/mol
InChI Key: JZZFCZQYRLBPPQ-UHFFFAOYSA-N
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Description

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-9(16)8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3H,4-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZFCZQYRLBPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589409
Record name [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244255-92-3
Record name [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine and piperazine scaffolds are core fragments in a multitude of biologically active molecules.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of the target molecule is most efficiently achieved through a two-step linear sequence. The core logic is to first construct the key intermediate, 1-(pyrimidin-2-yl)piperazine, and then append the acetic acid moiety via N-alkylation. This strategy avoids the complexities of handling piperazine-1-acetic acid, which can be zwitterionic, and simplifies the purification process.

The chosen synthetic pathway is outlined below:

Workflow cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Final Product Synthesis S1_Setup 1. Charge Reactor: Piperazine, K2CO3, H2O S1_Add 2. Add 2-Chloropyrimidine at 50-60°C S1_Setup->S1_Add S1_React 3. React at 60-65°C (TLC Monitoring) S1_Add->S1_React S1_Workup 4. Cool & Extract with Chloroform S1_React->S1_Workup S1_Conc 5. Dry & Concentrate (Rotary Evaporator) S1_Workup->S1_Conc S1_Out Intermediate 1 (Crude) S1_Conc->S1_Out S2_Setup 6. Dissolve Intermediate 1 & NaOH in H2O S1_Out->S2_Setup Transfer to Step 2 S2_Add 7. Add Bromoacetic Acid (Dropwise) S2_Setup->S2_Add S2_React 8. React at RT (TLC Monitoring) S2_Add->S2_React S2_pH 9. Adjust pH to 4-5 with HCl S2_React->S2_pH S2_Filter 10. Filter & Wash Solid S2_pH->S2_Filter S2_Dry 11. Dry under Vacuum S2_Filter->S2_Dry S2_Out Final Product S2_Dry->S2_Out

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring, a piperazine core, and a carboxylic acid moiety. This unique structural combination confers amphoteric properties, making its physicochemical characterization essential for applications in medicinal chemistry and drug development. Understanding properties such as ionization constants (pKa), lipophilicity (logP/D), and aqueous solubility is fundamental to predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this and related molecules. This guide provides a comprehensive overview of the key physicochemical properties of this compound, details authoritative experimental protocols for their determination, and discusses the profound implications of these properties on its behavior in biological systems.

Compound Identification and Core Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of all subsequent analysis.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₄N₄O₂

  • Molecular Weight: 222.24 g/mol

  • CAS Number: 20847-96-5

  • Canonical SMILES: C1CN(CCN1CC(=O)O)C2=NC=CC=N2

Chemical structure of this compound
Summary of Physicochemical Properties

The properties of this compound are dictated by its constituent functional groups: the acidic carboxylic acid, the basic piperazine nitrogens, and the weakly basic pyrimidine ring. While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from similar compounds. These predictions are crucial for designing relevant experiments.

PropertyPredicted Value/RangeImplication for Drug Development
pKa (acidic) ~3.5 - 4.5Carboxylic acid will be deprotonated (anionic) at physiological pH (7.4).
pKa (basic) ~7.0 - 8.0 (Piperazine N4)The piperazine nitrogen adjacent to the pyrimidine ring will be partially protonated (cationic) at physiological pH.
pKa (basic) ~2.0 - 3.0 (Piperazine N1)The piperazine nitrogen adjacent to the acetic acid group is less basic.
Calculated logP -0.5 to 1.0Indicates a relatively hydrophilic character.[1]
Aqueous Solubility pH-dependentExpected to have higher solubility at low and high pH values, with a minimum near its isoelectric point.

Experimental Determination of Physicochemical Properties

To move beyond prediction, rigorous experimental measurement is required. The following sections detail robust, self-validating protocols for determining the most critical physicochemical parameters. These methods are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[2][3][4]

Determination of Ionization Constants (pKa)

The pKa values dictate the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and target binding.[5][6] For an amphoteric compound like this, multiple pKa values must be determined. Potentiometric titration is an authoritative and direct method for this purpose.

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a strong acid and a strong base. The pKa is the pH at which 50% of the functional group is ionized, identified as the midpoint of the buffering regions on the titration curve.

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution. Include an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Continue well past the inflection points.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the curve. Specialized software can be used to calculate the derivatives of the curve to precisely identify the inflection points and subsequently the pKa values.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point) Prepare Prepare Analyte Solution (Co-solvent + 0.15M KCl) Calibrate->Prepare Titrate_Acid Titrate with 0.1M HCl Prepare->Titrate_Acid Titrate_Base Titrate with 0.1M NaOH Prepare->Titrate_Base Plot Plot pH vs. Titrant Volume Titrate_Acid->Plot Titrate_Base->Plot Calculate Calculate pKa values (Half-equivalence points) Plot->Calculate G logP logP (Intrinsic Lipophilicity) logD logD (Effective Lipophilicity) logP->logD pKa pKa (Ionization State) pKa->logD pH pH (Environmental Condition) pH->logD

Caption: Key parameters influencing the effective lipophilicity (logD).

Determination of Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. [7]For ionizable compounds, solubility is highly dependent on pH. A kinetic solubility assay using nephelometry is a high-throughput method suitable for early drug discovery.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline).

  • Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer), initiating precipitation. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Measurement: Immediately place the plate into a nephelometer, which measures light scattering. Monitor the light scattering signal over time (e.g., for 2 hours) as the precipitate forms and equilibrates.

  • Calibration Curve: In parallel, prepare a set of calibration standards by making serial dilutions of the compound in a solvent system where it is fully soluble (e.g., 50% Acetonitrile/Water).

  • Quantification: The light scattering signal from the test wells is compared to a standard curve of known concentrations to determine the concentration of the dissolved compound, which represents its kinetic solubility.

Implications for Drug Development

The physicochemical properties of this compound are not merely academic data points; they are critical determinants of its potential as a therapeutic agent. [8]

  • Absorption: The compound's amphoteric nature and predicted low-to-moderate logP suggest that its absorption after oral administration will be complex and pH-dependent. The presence of both positive and negative charges at physiological pH can impact its ability to passively diffuse across the gastrointestinal membrane. [9]The balance between sufficient solubility to be present at the membrane surface and adequate lipophilicity to cross it is key. [10]

  • Distribution: A relatively low logD at pH 7.4 would likely lead to lower plasma protein binding and a higher volume of distribution into aqueous compartments. This hydrophilicity may limit its ability to cross the blood-brain barrier unless active transport mechanisms are involved.

  • Metabolism & Excretion: Hydrophilic compounds are often less susceptible to extensive metabolism by cytochrome P450 enzymes and are more likely to be eliminated by renal excretion. The specific metabolic fate would require dedicated in vitro studies.

  • Formulation: The pH-dependent solubility profile is a critical consideration for formulation. [7]For an oral dosage form, the compound's low solubility near its isoelectric point could be a challenge. For intravenous formulations, the compound could be formulated as a salt at a pH where its solubility is maximized. [5]

Conclusion

This compound presents a classic case study in the physicochemical challenges and opportunities of amphoteric, heterocyclic molecules in drug discovery. Its properties are a delicate balance of its acidic and basic functional groups. Rigorous experimental determination of its pKa, logD, and pH-solubility profile is essential for any research and development program. The protocols and insights provided in this guide offer a robust framework for generating the critical data needed to understand its ADME profile, guide molecular optimization, and enable rational formulation development.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 18, 2026, from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Summary of Considerations in the Report from the OECD Expert Group on Physical Chemistry. OECD Publishing.
  • OECD. (2017). Full List of Test Guidelines. Retrieved from an internal OECD document repository.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 18, 2026, from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved January 18, 2026, from [Link]

  • Sachan, R. K., et al. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2010, 834497.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 18, 2026, from [Link]

  • Comer, J., & Box, K. (2021). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class.
  • Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. Retrieved January 18, 2026, from [Link]

Sources

Elucidating the Mechanism of Action of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid represents a novel chemical entity with a currently uncharacterized mechanism of action. This technical guide addresses the existing knowledge gap by first contextualizing the molecule within the broader class of pyrimidinylpiperazine derivatives, which have demonstrated a wide range of biological activities. Recognizing the absence of direct mechanistic data, this document serves as a comprehensive research framework for drug development professionals and scientists. It outlines a systematic, multi-tiered strategy to thoroughly elucidate the compound's mechanism of action, from initial target identification to preclinical validation. This guide provides detailed, field-proven experimental protocols and logical workflows designed to establish a robust, self-validating understanding of the compound's pharmacological profile.

Introduction: The Pyrimidinylpiperazine Scaffold and the Knowledge Gap

The pyrimidinylpiperazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse therapeutic applications. Derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and psychoactive agents. For instance, certain derivatives have shown promising antimicrobial activity against various bacterial and fungal strains[1][2]. Others have been synthesized and evaluated as selective monoamine oxidase (MAO)-A inhibitors, suggesting potential applications in the treatment of depression[3].

Despite the therapeutic potential of this chemical class, the specific compound, this compound, remains largely unexplored in the public domain. There is a conspicuous absence of peer-reviewed literature detailing its synthesis, biological activity, or mechanism of action (MOA). This guide, therefore, puts forth a logical and technically rigorous workflow to systematically characterize this molecule, transforming it from a chemical structure to a pharmacologically understood entity.

A Phased Approach to Mechanism of Action Elucidation

The following sections detail a proposed multi-phase research program. This program is designed to be iterative, with findings from each phase informing the experimental design of the subsequent phase. The overarching goal is to move from broad, unbiased screening to specific, hypothesis-driven validation.

Phase I: Target Agnostic Phenotypic Screening and Initial Profiling

The initial phase is designed to cast a wide net, identifying any potential biological activity of the compound without preconceived bias towards a specific target. This is a cornerstone of phenotypic drug discovery, which excels at identifying compounds with novel mechanisms of action[4][][6][7].

2.1 High-Content Cellular Imaging

High-content imaging provides a powerful, unbiased method to observe the effects of a compound on cellular morphology.

  • Objective: To identify any observable cellular phenotype induced by the compound.

  • Rationale: Changes in cell shape, organelle morphology, or the localization of specific proteins can provide the first clues to the compound's MOA. This approach is target-agnostic and can reveal unexpected biological effects[8].

Protocol 2.1.1: High-Content Phenotypic Screening

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HeLa for cervical cancer, A549 for lung carcinoma, U-2 OS for osteosarcoma).

  • Compound Treatment: Plate cells in 96- or 384-well imaging plates. Treat with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24 to 72 hours. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).

  • Staining: Fix cells and stain with a multiplexed dye set to visualize key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin filaments).

  • Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images.

  • Data Analysis: Employ image analysis software to quantify a wide array of cellular features (e.g., nuclear size, cell area, mitochondrial texture, cytoskeletal arrangement). Compare compound-treated cells to controls to identify significant phenotypic "fingerprints."

2.2 Broad-Spectrum Target Profiling

To complement the phenotypic screen, a broad biochemical screen against a panel of common drug targets can rapidly identify potential molecular interactions.

  • Objective: To identify potential protein targets through in vitro binding or enzymatic assays.

  • Rationale: This approach quickly narrows the field of potential targets and can suggest entire protein families for further investigation. It is a cost-effective method to generate initial "hits"[9].

Protocol 2.2.1: Kinome and Receptor Panel Screening

  • Service Selection: Engage a contract research organization (CRO) offering comprehensive kinase and receptor profiling services (e.g., services that screen against hundreds of kinases and G-protein coupled receptors)[10][11][12][13].

  • Compound Submission: Provide the compound at a standard screening concentration (typically 1-10 µM).

  • Assay Formats: Assays are typically radiometric (e.g., HotSpot™) for kinases or radioligand binding assays for receptors[11][14]. The output is usually percent inhibition or percent binding relative to a control.

  • Data Interpretation: Analyze the results to identify any kinases or receptors that show significant inhibition or binding. A common threshold for a "hit" is >50% inhibition at the screening concentration.

Phase II: Target Identification and Validation

Results from Phase I will generate initial hypotheses about the compound's biological effects and potential targets. Phase II is focused on rigorously identifying the specific molecular target(s) and validating their engagement by the compound in a cellular context[15][16][17][18].

3.1 Affinity-Based Target Identification

If a strong phenotypic effect is observed but broad-spectrum screening yields no clear targets, affinity-based proteomics is a powerful unbiased method for target identification.

  • Objective: To isolate and identify proteins that directly bind to the compound.

  • Rationale: This method directly links the compound to its binding partners within the complex environment of a cell lysate.

Protocol 3.1.1: Affinity Chromatography

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a lysate from a cell line that exhibits a strong phenotypic response to the compound.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often using a high concentration of the free compound or by changing buffer conditions.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Candidate Prioritization: Prioritize candidate proteins that are significantly enriched in the compound-bead eluate compared to the control beads.

3.2 Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Identifying a binding partner is not sufficient; it is crucial to confirm that the compound engages this target in living cells. CETSA is the gold standard for this purpose[19][20][21][22].

  • Objective: To demonstrate that the compound binds to and stabilizes its target protein in intact cells.

  • Rationale: Ligand binding increases the thermal stability of a protein. CETSA measures this shift in melting temperature, providing direct evidence of target engagement in a physiological context[21][23].

Protocol 3.2.1: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with the compound at various concentrations. A vehicle control is essential.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Immunoblotting: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensity versus temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Phase III: Mechanistic Pathway Analysis and In Vivo Proof-of-Concept

With a validated target, the focus shifts to understanding the downstream consequences of target engagement and evaluating the compound's effects in a more complex biological system[24].

4.1 Signaling Pathway Analysis

  • Objective: To map the downstream signaling pathways affected by the compound's interaction with its target.

  • Rationale: Understanding the pathway context is critical for predicting the compound's therapeutic effects and potential side effects.

Protocol 4.1.1: Phospho-Proteomics

  • Experimental Design: Treat a relevant cell line with the compound at its effective concentration (e.g., EC50 from a cell-based assay) for various time points (e.g., 15 min, 1 hr, 6 hr).

  • Sample Preparation: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Bioinformatic Analysis: Quantify changes in phosphorylation at specific sites and use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KEGG) to identify signaling nodes and pathways that are significantly modulated by the compound.

4.2 In Vivo Efficacy and Safety Assessment

The final preclinical step is to assess the compound's activity and safety in a living organism[25][26].

  • Objective: To evaluate the compound's therapeutic potential and toxicity profile in a relevant animal model.

  • Rationale: In vivo studies provide crucial data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that are essential before considering clinical development[27][28].

Protocol 4.2.1: Rodent Efficacy and Toxicology Study

  • Model Selection: Choose an appropriate animal model based on the validated mechanism of action (e.g., a xenograft model for an anti-cancer compound, a behavioral model for a CNS-active compound).

  • Dose-Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD). Administer the compound via a clinically relevant route (e.g., oral, intravenous) at escalating doses and monitor for signs of toxicity (e.g., weight loss, behavioral changes).

  • Efficacy Study: Treat animals with the compound at several doses below the MTD. Include vehicle control and positive control groups. Monitor the relevant efficacy endpoints over time (e.g., tumor volume, behavioral response).

  • PK/PD Analysis: Collect blood and tissue samples at various time points to measure compound concentration (PK) and target engagement/pathway modulation biomarkers (PD).

  • Terminal Toxicology: At the end of the study, perform a gross necropsy and histopathological analysis of major organs to identify any potential organ toxicities.

Data Synthesis and Visualization

A key aspect of this research framework is the integration and clear presentation of data from all phases.

5.1 Quantitative Data Summary

All quantitative data should be summarized for clear interpretation.

Assay Type Key Parameter This compound Control Compound
Kinase ScreenIC50 (µM) vs. Target X[Insert Value][Insert Value]
Receptor BindingKi (nM) vs. Receptor Y[Insert Value][Insert Value]
Cell ViabilityEC50 (µM) in Cell Line Z[Insert Value][Insert Value]
CETSAΔTm (°C)[Insert Value]N/A
In Vivo Efficacy% Tumor Growth Inhibition[Insert Value][Insert Value]

5.2 Visualization of Workflows and Pathways

Visual models are essential for conceptualizing the complex relationships in MOA studies.

MOA_Workflow cluster_Phase1 Phase I: Discovery & Profiling cluster_Phase2 Phase II: Target ID & Validation cluster_Phase3 Phase III: Pathway & In Vivo Analysis P1_Pheno Phenotypic Screening (High-Content Imaging) P2_Affinity Target Identification (Affinity Proteomics) P1_Pheno->P2_Affinity Phenotype observed P1_Target Broad Target Profiling (Kinase/Receptor Panels) P2_CETSA Target Engagement (CETSA) P1_Target->P2_CETSA Biochemical hit P2_Affinity->P2_CETSA Identify Target P3_Pathway Pathway Analysis (Phospho-proteomics) P2_CETSA->P3_Pathway Validate Target P3_Invivo In Vivo Studies (Efficacy & Safety) P3_Pathway->P3_Invivo Identify Biomarkers Conclusion Conclusion P3_Invivo->Conclusion Preclinical Proof-of-Concept

Caption: Proposed workflow for MOA elucidation.

Signaling_Pathway cluster_nodes Compound (4-Pyrimidin-2-yl...) acetic acid Target Validated Target (e.g., Kinase X) Compound->Target Inhibition pSubstrate Phospho-Substrate Target->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Downstream Downstream Effector pSubstrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

Caption: Hypothetical signaling pathway.

Conclusion

While the mechanism of action for this compound is currently unknown, the pyrimidinylpiperazine scaffold it belongs to has shown significant and varied biological activity. The lack of existing data necessitates a structured and comprehensive research plan. The phased approach detailed in this guide, beginning with unbiased phenotypic screening and culminating in in vivo proof-of-concept, provides a robust framework for elucidating the compound's pharmacological properties. By systematically applying the detailed protocols, researchers can effectively identify the molecular target, validate cellular engagement, and characterize the downstream signaling pathways, thereby building a complete and reliable profile of the compound's mechanism of action. This foundational knowledge is indispensable for any future therapeutic development.

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The Biological Versatility of (4-pyrimidin-2-yl)piperazin-1-yl-acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

The confluence of the pyrimidine and piperazine heterocycles has yielded a plethora of bioactive molecules, with the (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid framework emerging as a particularly fruitful scaffold in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this core structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships (SAR) that govern their anticancer and anti-inflammatory properties, supported by detailed experimental protocols to facilitate further investigation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid scaffold have demonstrated significant potential in oncology by targeting fundamental signaling pathways that drive cancer progression. Two prominent mechanisms of action that have been elucidated are the inhibition of the PI3K/Akt signaling cascade and the disruption of the Menin-MLL protein-protein interaction.

Mechanism of Action 1: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers. Small molecule inhibitors that target key kinases in this pathway, such as Akt, are therefore of significant therapeutic interest.

Key Insights on Causality: The pyrimidine and piperazine moieties can be strategically functionalized to occupy the ATP-binding pocket of Akt kinase. The acetic acid portion can be modified to enhance solubility and cell permeability, or to introduce additional interaction points with the target protein. Structure-activity relationship studies have shown that substitutions on the pyrimidine ring and the piperazine nitrogen can significantly influence inhibitory potency and selectivity.[1]

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation inhibitor (4-pyrimidin-2-yl)piperazin-1-yl -acetic acid derivative inhibitor->Akt Inhibits Menin_MLL_Interaction cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL binds TargetGenes Target Genes (e.g., HOXA9) MLL->TargetGenes activates transcription Leukemia Leukemogenesis TargetGenes->Leukemia Inhibitor (4-pyrimidin-2-yl)piperazin-1-yl -acetic acid derivative Inhibitor->Menin Inhibits Interaction

Disruption of the Menin-MLL Protein-Protein Interaction.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives and related structures against various cancer cell lines.

Compound IDR Group ModificationCancer Cell LineIC50 (µM)Reference
Akt Inhibitor 5q Pyrrolo[2,3-d]pyrimidine coreLNCaP (Prostate)0.018[1]
Akt Inhibitor 5t Pyrrolo[2,3-d]pyrimidine corePC-3 (Prostate)0.021[1]
Menin Inhibitor 37 Irreversible pyrimidineMLL-rearranged AMLPotent[2]
Ciprofloxacin Derivative 2 N/AMultiple10[3]
Ciprofloxacin Derivative 6h N/AMultiple10[3]
Oxazolo[4,5-d]pyrimidine Derivative p-tolylLeukemia & Colon0.2 - 2.0[4]
Piperazine Derivative 31 Phenyl ureaMCF7 (Breast)>10[5]
Piperazine Derivative 32 Phenyl ureaMCF7 (Breast)>10[5]
Piperazine Derivative 35 Phenyl ureaMCF7 (Breast)>10[5]
Piperazine Derivative 37 Phenyl ureaMCF7 (Breast)>10[5]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Derivatives of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid have demonstrated promising anti-inflammatory effects through the modulation of key inflammatory mediators and pathways.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes and Cytokine Production

A primary mechanism underlying the anti-inflammatory activity of this scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. [6][7]COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, these derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). [8][9][10] Authoritative Grounding: The ability to selectively inhibit COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as COX-1 plays a crucial role in maintaining the integrity of the gastrointestinal mucosa. The pyrimidine-piperazine scaffold offers a versatile platform for optimizing COX-2 selectivity through targeted modifications. [6][7]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Immune Cell cluster_response Inflammatory Response Stimulus Stimulus NFkB_pathway NF-κB Pathway Stimulus->NFkB_pathway MAPK_pathway MAPK Pathway Stimulus->MAPK_pathway COX2 COX-2 NFkB_pathway->COX2 upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines upregulates MAPK_pathway->COX2 upregulates Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Pain & Inflammation Prostaglandins->Inflammation Cytokines->Inflammation inhibitor (4-pyrimidin-2-yl)piperazin-1-yl -acetic acid derivative inhibitor->COX2 Inhibits inhibitor->Cytokines Inhibits Production

Modulation of the Inflammatory Cascade.
Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives and related compounds.

Compound IDTargetAssayIC50Reference
Pyrimidine Derivative 5 COX-2In vitro enzyme assay0.04 µM[6]
Pyrimidine Derivative 6 COX-2In vitro enzyme assay0.04 µM[6]
Pyrimidine Derivative 135 NF-κBReporter gene assay0.6 µM[6]
Pyridinyl Pyrimidine 14 TNF-α releasePBMC assay3.2 µM[9]
Pyridinyl Pyrimidine 14 IL-1β releasePBMC assay2.3 µM[9]
Pyrrolo[2,3-d]pyrimidone 16c TNF-α suppressionT-cell assay55% suppression[8]
Pyrrolo[2,3-d]pyrimidone 16c IL-2 suppressionT-cell assay54% suppression[8]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount. The following section provides step-by-step methodologies for key in vitro assays to assess the anticancer and anti-inflammatory potential of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives.

Anticancer Activity Assays

Anticancer_Assay_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24-72h) Compound_Treatment->Incubation MTT_Assay 4a. Cytotoxicity Assay (MTT Assay) Incubation->MTT_Assay Kinase_Assay 4b. Target Engagement (Akt Kinase Assay) Incubation->Kinase_Assay PPI_Assay 4c. Target Engagement (Menin-MLL TR-FRET) Incubation->PPI_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis PPI_Assay->Data_Analysis End End Data_Analysis->End

Workflow for Anticancer Activity Evaluation.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the test compound, recombinant Akt enzyme, and a suitable substrate (e.g., a GSK-3 fusion protein) in a kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add a second reagent containing ADP-to-ATP conversion enzymes.

  • Luminescence Detection: Add a luciferase-containing reagent and measure the luminescence using a plate reader.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 value.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of two molecules. A donor fluorophore (e.g., on an anti-tag antibody binding to Menin) and an acceptor fluorophore (e.g., on a tagged MLL peptide) will generate a FRET signal when in close proximity. Inhibitors of the interaction will disrupt this signal.

Protocol:

  • Reagent Preparation: Prepare solutions of tagged Menin protein, biotinylated MLL peptide, a terbium-cryptate labeled anti-tag antibody (donor), and streptavidin-d2 (acceptor).

  • Assay Plate Setup: In a low-volume 384-well plate, add the test compounds at various concentrations.

  • Protein Incubation: Add the Menin protein and MLL peptide to the wells and incubate to allow for binding.

  • Detection Reagent Addition: Add the donor and acceptor fluorophore reagents.

  • Signal Measurement: After a final incubation period, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the Menin-MLL interaction and determine the IC50 value.

Anti-inflammatory Activity Assays

Anti_Inflammatory_Assay_Workflow Start Start Enzyme_Prep 1a. Enzyme Preparation (Recombinant COX-2) Start->Enzyme_Prep Cell_Culture 1b. Cell Culture (e.g., Macrophages) Start->Cell_Culture Compound_Treatment_Enzyme 2a. Compound Incubation with Enzyme Enzyme_Prep->Compound_Treatment_Enzyme Compound_Treatment_Cell 2b. Compound Treatment & Inflammatory Stimulus Cell_Culture->Compound_Treatment_Cell COX_Assay 3a. COX Inhibition Assay (Colorimetric/Fluorometric) Compound_Treatment_Enzyme->COX_Assay Cytokine_Assay 3b. Cytokine Measurement (ELISA) Compound_Treatment_Cell->Cytokine_Assay NFkB_Assay 3c. NF-κB Activity (Luciferase Reporter) Compound_Treatment_Cell->NFkB_Assay Data_Analysis 4. Data Analysis (IC50 Determination) COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis End End Data_Analysis->End

Workflow for Anti-inflammatory Activity Evaluation.

Principle: This assay measures the peroxidase activity of COX-2. The oxidation of a chromogenic substrate is coupled to the reduction of PGG2 to PGH2, and the resulting color change is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of heme (a COX cofactor), and the chromogenic substrate (e.g., TMPD).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of COX-2 inhibition for each compound concentration to calculate the IC50 value.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines released into the cell culture supernatant.

Protocol:

  • Cell Culture and Stimulation: Plate immune cells (e.g., macrophages or peripheral blood mononuclear cells) and treat with the test compounds for a pre-incubation period. Then, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

  • ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

  • Data Analysis: Generate a standard curve using known concentrations of the cytokine and determine the concentration of the cytokine in the treated samples. Calculate the percentage of inhibition of cytokine release.

Principle: This assay uses a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Protocol:

  • Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate.

  • Compound Treatment and Stimulation: Treat the cells with the test compounds, followed by an inflammatory stimulus to activate the NF-κB pathway.

  • Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence with a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activation.

Conclusion and Future Directions

The (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid scaffold represents a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activity. Its derivatives have shown significant promise as both anticancer and anti-inflammatory agents by targeting key molecular pathways with therapeutic potential. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships, particularly through the generation of focused compound libraries and computational modeling, will be crucial for the rational design of next-generation inhibitors. Further elucidation of the downstream effects of inhibiting the identified targets will provide a deeper understanding of the therapeutic potential and potential for off-target effects. Additionally, in vivo studies in relevant animal models are essential to validate the preclinical efficacy and safety of promising lead compounds. The continued investigation of this versatile chemical class holds great promise for the development of novel and effective therapies for a range of human diseases.

References

  • Redzicka, A., Wiatrak, B., & Jęśkowiak, I. (2023). 5-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Molecules, 28(10), 4123. [Link]

  • Asif, M. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22850-22886. [Link]

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  • Breinlinger, E., Dombrowski, A. W., Erdman, P., Foley, C. M., Friedman, M., Gfesser, G. A., ... & Vasudevan, A. (2015). Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators. Journal of medicinal chemistry, 58(15), 6088-6094. [Link]

  • Shaikh, M. H., & Subhedar, D. D. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(6), 856. [Link]

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An In-Depth Technical Guide to (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (4-pyrimidin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a versatile piperazine linker allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides an in-depth exploration of the structural analogs and derivatives of (4-pyrimidin-2-ylpiperazin-1-yl)acetic acid, a key exemplar of this chemical class.

We will delve into the synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols for this compound family. The primary focus will be on their well-established role as ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a crucial target for treating anxiety and depression.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Core Scaffold Analysis and Synthesis Strategies

The archetypal structure consists of three key moieties: the pyrimidine ring, the central piperazine linker, and the acetic acid side chain. Each of these can be systematically modified to modulate the compound's interaction with biological targets.

General Synthesis Approach:

The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and piperazine (or a suitable derivative), followed by alkylation of the secondary amine of the piperazine ring.

A representative synthesis is depicted below:

  • Step 1: Coupling of Pyrimidine and Piperazine. 2-Chloropyrimidine is reacted with a large excess of piperazine. Piperazine acts as both the nucleophile and the acid scavenger. This reaction is typically performed in a suitable solvent like ethanol at reflux temperatures.

  • Step 2: Alkylation of the Piperazine Nitrogen. The resulting 2-(piperazin-1-yl)pyrimidine is then alkylated with an acetic acid derivative, such as ethyl bromoacetate, in the presence of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.

  • Step 3: Hydrolysis. The final step is the saponification of the ester to yield the desired carboxylic acid, typically using a base like sodium hydroxide followed by acidic workup.

This modular synthesis allows for the introduction of diversity at multiple points. For instance, substituted 2-halopyrimidines can be used in Step 1, and various alkylating agents can be employed in Step 2 to generate a wide array of derivatives.[3]

Biological Activity & Mechanism of Action

Derivatives of the (4-pyrimidin-2-yl)piperazine scaffold exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] However, their most prominent and extensively studied application is in neuropharmacology, particularly as ligands for G protein-coupled receptors (GPCRs).

Primary Target: The 5-HT1A Receptor

Many analogs of (4-pyrimidin-2-yl)piperazin-1-yl)acetic acid are potent agonists or partial agonists of the serotonin 1A (5-HT1A) receptor.[8] This receptor is a key regulator of mood and anxiety.[1] The anxiolytic and antidepressant effects of drugs like buspirone are mediated, in part, through their action at these receptors.[9]

Mechanism of Action:

The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/Go).[10] Upon activation by an agonist, the following signaling cascade is initiated:

  • G-Protein Activation: The agonist binding induces a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).[11]

  • Ion Channel Modulation: The Gβγ dimer can directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability.

This net inhibitory effect on neuronal activity in brain regions like the hippocampus and raphe nuclei is believed to underlie the therapeutic effects of 5-HT1A agonists.[12]

Signaling Pathway of 5-HT1A Receptor Activation

5HT1A_Signaling Ligand 5-HT1A Agonist (e.g., Pyrimidinylpiperazine derivative) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein (αβγ Complex) Receptor->G_Protein Activates G_alpha Gαi/o (Active) G_Protein->G_alpha Dissociates G_betagamma Gβγ Dimer G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion_out K+ Efflux GIRK->K_ion_out Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) K_ion_out->Hyperpolarization Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Membranes - [3H]8-OH-DPAT - Test Compounds (Serial Dilutions) Start->Prep_Reagents Setup_Plate Set up 96-well Plate: - Total Binding (Buffer) - Non-Specific Binding (10µM 5-HT) - Test Compound Wells Prep_Reagents->Setup_Plate Incubate Incubate at RT (60 minutes) Filter Rapid Filtration (Cell Harvester, GF/B filters) Incubate->Filter Wash Wash Filters x3 (Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Count->Analyze End End Analyze->End Setup_plate Setup_plate Setup_plate->Incubate

Caption: A typical workflow for a radioligand binding assay.

Protocol 2: In Vivo Evaluation of Anxiolytic-like Activity (Vogel Conflict Test)

This protocol assesses the anxiolytic potential of a compound in rats by measuring its ability to increase punished licking behavior.

Objective: To determine if a test compound reduces anxiety, evidenced by an increase in the number of shocks received during a drinking session.

Materials:

  • Subjects: Male Wistar rats, water-deprived for 48 hours.

  • Apparatus: A testing chamber with a metal grid floor and a drinking nozzle connected to a water source and a shock generator.

  • Test Compound: (4-Pyrimidin-2-yl)piperazin-1-yl)acetic acid derivative or reference drug (e.g., Diazepam). [8]* Vehicle: Saline or other appropriate solvent.

Procedure:

  • Acclimation: Acclimate rats to the testing chamber.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing Session: Place the rat in the chamber. For a set period (e.g., 5 minutes), every 20th lick from the drinking nozzle results in a brief, mild electric shock delivered through the nozzle and the floor grid.

  • Data Collection: Record the total number of licks and the total number of shocks received during the session.

  • Analysis: Compare the number of shocks received by the drug-treated group to the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant increase in the number of shocks taken by the drug-treated group is indicative of an anxiolytic-like effect. [8]

Future Directions & Outlook

The (4-pyrimidin-2-yl)piperazine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

  • Improving Selectivity: Designing new analogs with enhanced selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other GPCRs to minimize off-target effects.

  • Functional Selectivity: Developing "biased agonists" that preferentially activate specific downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) to potentially separate therapeutic effects from adverse reactions. [10]* Multi-target Ligands: Intentionally designing derivatives that interact with multiple targets involved in neuropsychiatric disorders (e.g., dual 5-HT1A/D2 receptor ligands) for potentially enhanced efficacy in complex conditions like schizophrenia. [8]* Exploring New Therapeutic Areas: While well-established in neuroscience, the diverse biological activities reported for this scaffold, such as anticancer and antimicrobial effects, warrant further investigation and optimization. [5][13] By leveraging the synthetic tractability and rich pharmacological history of the (4-pyrimidin-2-yl)piperazine core, researchers are well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2694-704. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(21), 6475-87. Retrieved from [Link]

  • Giral, M., et al. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Behavioural Brain Research, 43(2), 145-51. Retrieved from [Link]

  • Ramos-García, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Methods and Findings in Experimental and Clinical Pharmacology, 36(2), 79-88. Retrieved from [Link]

  • Zaręba, P., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

  • Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. (1994). Chemical & Pharmaceutical Bulletin, 42(6), 1242-8. Retrieved from [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • The Azapirone Metabolite 1-(2-pyrimidinyl)piperazine Depresses Excitatory Synaptic Transmission in the Hippocampus of the Alert Rat via 5-HT1A Receptors. (1994). Neuropharmacology, 33(3-4), 435-43. Retrieved from [Link]

  • New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. (2010). Bioorganic & Medicinal Chemistry, 18(9), 3158-66. Retrieved from [Link]

  • Yuan, W., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. Medicine, 103(24), e38496. Retrieved from [Link]

  • Abdel-Rahman, H. M., & Sheha, M. (2005). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Retrieved from [Link]

  • Abdel-Rahman, H. M., & Sheha, M. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]

  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Retrieved from [Link]

  • Testai, L., et al. (1994). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 37(16), 2621-6. Retrieved from [Link]

  • Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. (2023). bioRxiv. Retrieved from [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-5. Retrieved from [Link]

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. (2021). Molecules, 26(11), 3195. Retrieved from [Link]

  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. (2016). European Patent Office. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2024). ChemMedChem. Retrieved from [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2011). ResearchGate. Retrieved from [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3352-3356. Retrieved from [Link]

  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-25. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2020). MDPI. Retrieved from [Link]

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An In-Depth Technical Guide to the In Vitro Stability Assessment of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro stability of the novel compound, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. The principles and methodologies detailed herein are designed to establish a robust understanding of the compound's intrinsic chemical and metabolic liabilities, which is a critical step in early drug discovery and development.

Introduction: The Imperative of Early Stability Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A compound's stability, both chemical and metabolic, is a cornerstone of its developability. Early and accurate assessment of in vitro stability allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize molecular properties for improved bioavailability and therapeutic efficacy.[1][2]

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety, which in turn is substituted with an acetic acid group. This structural motif is of interest in medicinal chemistry due to the versatile pharmacological activities associated with piperazine derivatives.[1][3] However, the constituent functional groups also present potential sites for degradation, necessitating a thorough stability evaluation. This guide will delineate a systematic approach to characterizing the stability of this compound.

Physicochemical Properties and Postulated Degradation Pathways

A molecule's structure dictates its inherent stability. The key structural features of this compound suggest several potential degradation pathways:

  • Hydrolysis: The acetic acid moiety is generally stable, but under extreme pH and temperature conditions, decarboxylation could be a minor pathway.

  • Oxidation: The nitrogen atoms in the piperazine and pyrimidine rings are susceptible to oxidation. The piperazine ring, in particular, can undergo N-oxidation or dealkylation, which are common metabolic routes for piperazine-containing drugs.[4][5]

The pyrimidine ring is generally electron-deficient and relatively stable, but enzymatic hydroxylation is a possibility. The physicochemical properties, such as lipophilicity and pKa, will also influence the compound's susceptibility to degradation by affecting its solubility and interaction with enzymes.

Methodologies for In Vitro Stability Assessment

A multi-faceted approach is required to comprehensively evaluate the in vitro stability of this compound. The following sections detail the experimental protocols for assessing its chemical and metabolic stability.

Chemical Stability Evaluation

This assay assesses the intrinsic stability of the compound in aqueous solutions at different pH values, mimicking various physiological environments.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to a final concentration of 1 µM in each of the prepared buffers. Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound.

Metabolic Stability in Liver Microsomes

This assay is a primary screen to evaluate the susceptibility of the compound to phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[5]

Experimental Protocol:

  • Reagents:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

  • Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction: Pre-warm the master mix to 37°C. Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Sample Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Controls:

    • No NADPH: To assess non-enzymatic degradation.

    • No Microsomes: To assess compound stability in the buffer.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS.

Metabolic Stability in Plasma

This assay evaluates the stability of the compound in the presence of plasma enzymes, such as esterases and amidases.

Experimental Protocol:

  • Reagents:

    • Pooled human plasma

    • Phosphate buffer (pH 7.4)

  • Incubation: Dilute the compound stock solution to a final concentration of 1 µM in pre-warmed human plasma.

  • Time Points: Collect aliquots at 0, 30, 60, 120, and 240 minutes.

  • Sample Quenching: Quench the reaction by adding three volumes of ice-cold acetonitrile with an internal standard to precipitate plasma proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific analytical method is crucial for accurate quantification of the parent compound. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the method of choice.[6]

Table 1: Example LC-MS/MS Parameters

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined by infusion of the compound
Internal Standard A structurally similar and stable compound

Data Analysis and Interpretation

The data obtained from the stability assays are used to calculate key parameters that describe the compound's stability profile.

  • Half-Life (t1/2): The time required for 50% of the compound to be eliminated. It is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

    • k = - (slope)

    • t1/2 = 0.693 / k

  • Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for the compound.

    • Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Table 2: Example Data Summary for In Vitro Stability

AssayParameterResultInterpretation
Chemical Stability % Remaining at 24h (pH 7.4)> 95%Chemically stable
Microsomal Stability t1/2 (min)35Moderate clearance
Clint (µL/min/mg)19.8Moderate clearance
Plasma Stability % Remaining at 4h> 90%Stable in plasma

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for reproducibility and understanding.

experimental_workflow cluster_chemical Chemical Stability Assay cluster_microsomal Microsomal Stability Assay cluster_plasma Plasma Stability Assay chem_start Prepare Buffers (pH 1.2, 6.8, 7.4) chem_spike Spike Compound (1 µM) chem_start->chem_spike chem_incubate Incubate at 37°C chem_spike->chem_incubate chem_sample Sample at Time Points (0-24h) chem_incubate->chem_sample chem_quench Quench with ACN + Internal Standard chem_sample->chem_quench chem_analyze LC-MS/MS Analysis chem_quench->chem_analyze micro_start Prepare HLM + NADPH System micro_spike Spike Compound (1 µM) micro_start->micro_spike micro_incubate Incubate at 37°C micro_spike->micro_incubate micro_sample Sample at Time Points (0-60 min) micro_incubate->micro_sample micro_quench Quench with ACN + Internal Standard micro_sample->micro_quench micro_analyze LC-MS/MS Analysis micro_quench->micro_analyze plasma_start Pre-warm Plasma plasma_spike Spike Compound (1 µM) plasma_start->plasma_spike plasma_incubate Incubate at 37°C plasma_spike->plasma_incubate plasma_sample Sample at Time Points (0-4h) plasma_incubate->plasma_sample plasma_quench Quench with ACN + Internal Standard plasma_sample->plasma_quench plasma_analyze LC-MS/MS Analysis plasma_quench->plasma_analyze

Caption: Overview of the experimental workflows for chemical, microsomal, and plasma stability assays.

Potential Metabolic Pathways

Based on the structure of this compound and common metabolic pathways for piperazine derivatives, the following transformations can be anticipated.[4][5]

metabolic_pathways cluster_phase1 Phase I Metabolism parent This compound (Parent Compound) n_oxidation N-Oxidation (Piperazine or Pyrimidine) parent->n_oxidation CYP-mediated hydroxylation Hydroxylation (Pyrimidine Ring) parent->hydroxylation CYP-mediated dealkylation N-dealkylation of Acetic Acid Moiety parent->dealkylation CYP-mediated

Sources

An In-depth Technical Guide on (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (CAS No. 244255-92-3), a heterocyclic organic compound featuring the privileged pyrimidinylpiperazine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, and its potential pharmacological significance based on the well-documented activities of structurally related analogs. The guide also includes detailed, actionable experimental protocols for its synthesis and biological evaluation, alongside visual diagrams to elucidate key concepts and workflows.

Introduction: The Significance of the Pyrimidinylpiperazine Scaffold

The pyrimidinylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a versatile pharmacophore that imparts a wide range of biological activities. This structural motif is a key component in numerous approved drugs, particularly those targeting the central nervous system.[1][2] A prime example is the azapirone class of anxiolytics and antidepressants, which includes buspirone, gepirone, and tandospirone.[1][3] The active metabolite of many of these drugs, 1-(2-pyrimidinyl)piperazine (1-PP), is known to exert its effects through antagonism of α₂-adrenergic receptors and partial agonism at 5-HT₁A receptors.[2][4][5]

The compound of interest, this compound, appends an acetic acid group to this core structure. This modification is anticipated to significantly influence the compound's physicochemical properties, such as solubility and polarity, and potentially modulate its pharmacokinetic and pharmacodynamic profile. The introduction of a carboxylic acid functional group can alter receptor binding interactions, introduce new metabolic pathways, and affect the overall disposition of the molecule within a biological system. This guide will explore the implications of this structural feature and outline a research framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 244255-92-3[6][7][8][9][10]
Molecular Formula C₁₀H₁₄N₄O₂[8][9]
Molecular Weight 222.24 g/mol [8][9]
IUPAC Name 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)acetic acid[10]
Appearance White to yellow solid (predicted)[11]
Solubility Soluble in DMSO, DMF, and aqueous solutions at appropriate pH[1]

Proposed Synthesis Pathway

G A 1-(2-Pyrimidinyl)piperazine C Intermediate Ester: Ethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate A->C N-Alkylation (Base, Solvent) B Ethyl bromoacetate B->C D Final Product: This compound C->D Saponification (Base, H₂O/Solvent)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate

  • To a solution of 1-(2-pyrimidinyl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the piperazine nitrogen.

  • To this stirring suspension, add a solution of ethyl bromoacetate (1.1 eq) dropwise over 10-15 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol or THF) and water.

  • Add an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature and monitor the hydrolysis of the ester by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 4-5 with a suitable acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological profile of this compound is likely to be influenced by its core pyrimidinylpiperazine structure. Based on the known activities of its parent compound, 1-PP, the following biological activities can be hypothesized.[1][2][4]

α₂-Adrenergic Receptor Antagonism

1-PP is a known antagonist of presynaptic α₂-adrenoceptors.[2][5] This action leads to an increase in the release of norepinephrine. It is plausible that this compound retains this antagonistic activity. The appended acetic acid moiety may alter the binding affinity and selectivity for different α₂-adrenergic receptor subtypes.

5-HT₁A Receptor Partial Agonism

Partial agonism at the 5-HT₁A receptor is a hallmark of many anxiolytic and antidepressant drugs of the azapirone class.[1][3] 1-PP also exhibits this activity, contributing to the overall therapeutic effect of its parent drugs.[2] It is highly probable that this compound will interact with the 5-HT₁A receptor, and the nature of this interaction (agonist, partial agonist, or antagonist) would need to be experimentally determined.

Other Potential Targets

Research into derivatives of the pyrimidinylpiperazine scaffold has revealed a broader range of potential biological targets. These include:

  • Monoamine Oxidase A (MAO-A) Inhibition: Certain 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and shown to be selective inhibitors of MAO-A, an enzyme involved in the metabolism of monoamine neurotransmitters.[3]

  • Akt Inhibition: The discovery of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as Akt inhibitors suggests that the pyrimidinylpiperazine scaffold can be adapted to target kinases involved in cancer signaling pathways.[14]

G A This compound B α₂-Adrenergic Receptor A->B Antagonism (Hypothesized) C 5-HT₁A Receptor A->C Partial Agonism (Hypothesized) D MAO-A A->D Inhibition (Potential) E Akt A->E Inhibition (Potential)

Caption: Potential biological targets of this compound.

Proposed Biological Evaluation Workflow

To elucidate the pharmacological profile of this compound, a systematic workflow of in vitro and in vivo assays is recommended.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Receptor Binding Assays (α₂, 5-HT₁A, etc.) C Cell-based Functional Assays (cAMP, Calcium Flux, etc.) A->C B Enzyme Inhibition Assays (MAO-A, Akt, etc.) B->C D Pharmacokinetic Studies (ADME) C->D Lead Candidate E Pharmacodynamic/Efficacy Models (e.g., Forced Swim Test, Elevated Plus Maze) D->E

Caption: A proposed workflow for the biological evaluation of the title compound.

Protocol: In Vitro Receptor Binding Assay (Example: α₂-Adrenergic Receptor)
  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α₂-adrenergic receptor subtype of interest.

  • Radioligand Binding: In a 96-well plate, combine the cell membranes, a suitable radioligand (e.g., [³H]RX821002), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the plate at a controlled temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. This represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Conclusion

This compound is a promising, yet underexplored, molecule that warrants further investigation. Its structural relationship to a class of well-established CNS-active drugs provides a strong rationale for its potential utility in neuroscience research and drug discovery. The addition of the acetic acid moiety presents an interesting avenue for modulating the pharmacological properties of the pyrimidinylpiperazine scaffold. The proposed synthetic route and biological evaluation workflow in this guide offer a clear path forward for researchers to unlock the full potential of this intriguing compound.

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A Technical Guide to Determining the Solubility of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from initial high-throughput screening to final formulation.[1][2] Poor solubility can mask true compound activity, lead to inaccurate structure-activity relationships, and create significant hurdles for achieving adequate bioavailability.[3][4] This guide provides a comprehensive technical framework for assessing the solubility of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid in Dimethyl Sulfoxide (DMSO), the universal solvent for compound management in early-stage drug discovery.[5][6] We will explore the foundational principles of solubility, the unique role of DMSO, and present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility. This document is designed to empower researchers with the rationale behind experimental choices, ensuring the generation of robust and reliable data essential for informed decision-making in drug development programs.

Part 1: Foundational Principles

The Critical Role of Solubility in Drug Discovery

Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development.[4][7] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation and exert its therapeutic effect.[4] Consequently, low aqueous solubility is a primary contributor to poor bioavailability and is a challenge for over 40% of new chemical entities (NCEs).[3][4]

Beyond bioavailability, solubility is paramount for the integrity of in vitro research. In high-throughput screening (HTS) campaigns, compounds are typically stored as concentrated stock solutions in DMSO and then diluted into aqueous assay buffers. If a compound's solubility limit is exceeded during this dilution, it will precipitate. This precipitation can lead to a host of problems:

  • False Negatives: The actual concentration of the dissolved compound available to interact with the biological target is lower than the nominal concentration, potentially masking true activity.

  • False Positives: Compound aggregates or precipitates can interfere with assay signals, particularly in optical or light-scattering based methods.[2]

  • Irreproducible Results: The extent of precipitation can vary based on minor fluctuations in temperature, incubation time, and mixing, leading to poor data quality.

Therefore, accurately determining a compound's solubility early in the discovery process is not merely a characterization step but a critical risk-mitigation strategy.[2]

DMSO: The Universal Solvent of Early-Stage Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has become indispensable in drug discovery and cell biology.[5] Its reputation as a "universal solvent" stems from its remarkable ability to dissolve a wide range of both polar and nonpolar compounds, a property attributed to its distinct molecular structure.[6][8][9]

Key Properties of DMSO:

  • High Polarity: The strong sulfinyl (S=O) bond creates a highly polar molecule capable of solvating a variety of organic molecules and even some inorganic salts.[5][6]

  • Aprotic Nature: It lacks acidic protons, making it relatively inert and preventing it from interfering with many chemical reactions or compound structures.[5]

  • Miscibility: DMSO is miscible with water and a broad spectrum of organic solvents, which facilitates the preparation of stock solutions that can be easily diluted into aqueous buffers for biological assays.[5][8]

  • High Boiling Point: With a boiling point of 189°C, DMSO has low volatility at room temperature, which ensures that the concentration of stock solutions remains stable over time.[5]

Despite its utility, it is crucial to recognize that DMSO is not entirely benign. It can interact directly with proteins, sometimes acting as a stabilizer and other times as a denaturant, which can potentially influence the outcome of ligand-binding assays.[10] However, in most in vitro assays where the final DMSO concentration is kept low (typically ≤1%), these effects are minimized.

Physicochemical Profile of this compound

While specific experimental data for this compound is not publicly available, we can infer its likely physicochemical properties by analyzing its structural motifs and comparing them to similar compounds.

The structure contains:

  • A Pyrimidine Ring: A nitrogen-containing heterocycle common in medicinal chemistry.[11]

  • A Piperazine Ring: A basic moiety that can be protonated. The presence of piperazine often improves aqueous solubility, particularly through salt formation.[12][13]

  • An Acetic Acid Moiety: An acidic group that will be deprotonated at physiological pH.

The presence of both an acidic (acetic acid) and basic (piperazine) functional group makes the molecule zwitterionic. Its solubility is therefore expected to be highly dependent on the pH of the medium. In DMSO, a polar aprotic solvent, these ionizable groups will contribute to its overall polarity and likely enhance its solubility compared to nonpolar solvents.

Structural Analog Molecular Weight ( g/mol ) Predicted LogP (XLogP3) Key Features PubChem CID
(4-Acetylpiperazin-1-yl)acetic acid186.21-3.2Acetic acid, Piperazine2050656[14]
(4-Methylpiperazin-1-yl)acetic acid158.20-2.6Acetic acid, Piperazine2762732[15]
Piperazin-1-yl-acetic acid144.17-3.1Acetic acid, Piperazine650402[16]
Piperidin-1-yl-acetic acid143.18-2.5Acetic acid, Piperidine201097[17]
(Data sourced from PubChem as of January 2026)

The consistently negative predicted LogP values for these analogs suggest a high degree of hydrophilicity, which generally correlates with good solubility in polar solvents like DMSO.

Part 2: A Methodological Framework for Solubility Assessment

Differentiating Kinetic and Thermodynamic Solubility

It is essential to distinguish between two primary types of solubility measurements, as they answer different questions and are applicable at different stages of drug development.[18][19][20]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It reflects the compound's tendency to precipitate under conditions that mimic high-throughput screening assays.[21][22] The system is not at equilibrium, and the measurement is typically taken after a short incubation period (e.g., 1-2 hours). This method is fast, requires minimal compound, and is ideal for early-stage discovery to flag problematic compounds.[19]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-72 hours) until the solution is saturated.[18][19] This method is more time- and compound-intensive but provides the definitive solubility value needed for late-stage lead optimization, pre-formulation studies, and biopharmaceutical classification (BCS).[22]

Experimental Workflow Overview

The process of determining solubility follows a logical progression from compound preparation to data analysis. The choice of which specific assay to run depends on the research question at hand—rapid screening or definitive characterization.

G cluster_prep Preparation cluster_assay Assay Selection cluster_execution Execution & Analysis prep_stock Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10-50 mM) decision Purpose of Study? prep_stock->decision kinetic_assay Kinetic Solubility Assay (e.g., Nephelometry) Short Incubation (1-2h) decision->kinetic_assay Early Screening (HTS) thermo_assay Thermodynamic Solubility Assay (Shake-Flask) Long Incubation (24-72h) decision->thermo_assay Pre-formulation / Lead Opt. analysis Quantify Soluble Fraction (Nephelometer, UV-Spec, LC-MS) kinetic_assay->analysis thermo_assay->analysis report Report Solubility (µg/mL or µM) analysis->report

Caption: High-level workflow for solubility determination.

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust, self-validating methodologies. The inclusion of controls and precise execution are paramount to generating trustworthy data.

Protocol for Determining Kinetic Solubility via Nephelometry

Principle: This high-throughput method quantifies the extent of compound precipitation by measuring light scattering.[21] When a compound precipitates out of solution, it forms fine particles that scatter a light beam passed through the sample. The intensity of scattered light is proportional to the amount of insoluble material.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear, 96- or 384-well microplates

  • Laser nephelometer or plate reader with a light-scattering module

  • Multichannel pipettes or automated liquid handler

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[21]

    • Causality: A 10 mM concentration is a standard starting point for HTS libraries. Using anhydrous DMSO is critical to prevent premature precipitation of water-insoluble compounds in the stock solution.

  • Plate Setup: In a microplate, add 2 µL of the 10 mM DMSO stock solution to the top well of a column. In all other wells of that column, add 100 µL of the assay buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Perform a 1:2 serial dilution down the column by transferring 100 µL from the top well, mixing, and repeating. This creates a range of concentrations, typically starting from 200 µM.

    • Causality: A serial dilution allows for the identification of the specific concentration at which the compound begins to precipitate, providing a more precise solubility limit.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C) for 2 hours with gentle shaking.[21]

    • Causality: A 2-hour incubation is sufficient for precipitation to occur under kinetic conditions but short enough to maintain high throughput.[20][21] Temperature control is vital as solubility is temperature-dependent.

  • Measurement: Place the microplate into the nephelometer and measure the light scattering units (LSU) for each well.

  • Data Analysis: Plot the LSU against the compound concentration. The kinetic solubility is defined as the concentration just before the sharp increase in the light scattering signal.

Self-Validation:

  • Positive Control: Use a compound with known low solubility (e.g., Tamoxifen) to ensure the system can detect precipitation.

  • Negative Control: Use a highly soluble compound (e.g., Atenolol) to define the baseline level of scattering.

  • Blank: Include wells with DMSO and buffer only to subtract background signal.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

Principle: This "gold standard" shake-flask method measures the concentration of a saturated solution that is in true thermodynamic equilibrium with an excess of the solid compound.[23]

Materials:

  • This compound (solid powder)

  • High-purity DMSO

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of DMSO (e.g., 1 mL).[24]

    • Causality: A visible excess of solid material is required to ensure that the solution becomes and remains saturated throughout the equilibration period.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C) for 24-48 hours.

    • Causality: Long incubation times with constant agitation are necessary to allow the dissolution process to reach a true equilibrium state, which can be slow for complex molecules.[18][25]

  • Separation of Solid: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solids.[24]

    • Causality: Complete removal of solid particles is critical. Any suspended solids in the sample taken for analysis will falsely inflate the measured solubility.

  • Supernatant Analysis: Carefully remove an aliquot of the clear supernatant. Prepare a serial dilution of this supernatant with DMSO.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the compound's DMSO stock solution.

  • Data Analysis: Calculate the concentration of the original supernatant using the dilution factor. This value represents the thermodynamic solubility.

Self-Validation:

  • Time Point Analysis: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

  • Standard Curve: A standard curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.

Part 4: Data Interpretation and Influencing Factors

Hypothetical Data Summary

While experimental data for the title compound is unavailable, results from the described protocols would be summarized as follows for clear comparison and decision-making.

Parameter Kinetic Solubility Thermodynamic Solubility
Method NephelometryShake-Flask with HPLC-UV
Solvent DMSODMSO
Temperature 25°C25°C
Incubation Time 2 hours48 hours
Solubility Value > 200 µM (Hypothetical)15.5 mg/mL (Hypothetical)
Observations No precipitation observed up to the highest tested concentration.A definitive saturation point was reached and quantified.
Factors Influencing Solubility

The solubility of this compound is not a single value but is influenced by a network of interconnected factors. Understanding these relationships is key to troubleshooting issues and developing effective formulations.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_outcome Outcome MolStruct Molecular Structure (H-bond donors/acceptors, Lipophilicity) Solubility Observed Solubility MolStruct->Solubility determines Crystal Solid State Form (Polymorphism, Amorphous vs. Crystalline) Crystal->Solubility impacts lattice energy Temp Temperature Temp->Solubility generally increases pH pH of Medium pH->Solubility critical for ionizable drugs Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility determines interaction

Caption: Interplay of factors governing compound solubility.

For this specific zwitterionic compound, pH would be a particularly critical extrinsic factor in aqueous environments, though less so in an aprotic solvent like pure DMSO. However, even trace amounts of water or acidic/basic impurities in the DMSO could influence the ionization state and thus the solubility.

Part 5: Conclusion

Determining the solubility of a drug candidate like this compound in DMSO is a foundational step in any drug discovery campaign. A clear understanding of the distinction between kinetic and thermodynamic solubility allows for the selection of the appropriate assay to generate decision-enabling data. The kinetic nephelometry assay provides a rapid, high-throughput assessment suitable for early screening, while the thermodynamic shake-flask method delivers the definitive equilibrium value required for later-stage development. By employing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable solubility data, thereby minimizing risks and increasing the probability of success for their drug development programs.

References

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An In-Depth Technical Guide to Target Identification for (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the specific protein targets to which a bioactive compound binds is essential for optimizing efficacy, predicting off-target effects, and understanding its biological context. This guide provides a comprehensive, technically-grounded framework for the target identification and validation of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, a molecule belonging to a chemical class known for diverse biological activities, including antimicrobial and anti-inflammatory properties[1][2]. We will detail an integrated strategy that synergizes computational prediction with robust experimental methodologies, including chemical proteomics and biophysical validation, designed to provide researchers with a self-validating workflow for moving from a compound of interest to a validated molecular target.

Introduction: The Rationale for Target Deconvolution

The pyrimidine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. Derivatives have shown a range of activities, from antimicrobial agents targeting bacterial topoisomerases to acetylcholinesterase inhibitors for Alzheimer's disease[3][4]. Given this chemical precedent, this compound presents a compelling case for target exploration. Phenotypic screening may reveal an interesting cellular effect, but without knowledge of the direct molecular target(s), advancing the compound is fraught with uncertainty. Target identification is, therefore, not merely an academic exercise but a critical step to understand the mode of action of enigmatic drugs and to optimize selectivity, thereby reducing potential side effects[5].

This guide outlines a multi-pronged approach, beginning with in silico methods to generate testable hypotheses, followed by rigorous experimental identification and conclusive biophysical validation.

Phase 1: Hypothesis Generation using In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods offer a cost-effective and rapid means to generate a preliminary list of potential protein targets[6][7]. This approach harnesses existing biological and chemical data to predict interactions, guiding the design of subsequent experiments.[8]

Core Principle

In silico target prediction utilizes the principle of chemical similarity and molecular docking. Ligand-based methods compare the query molecule to databases of compounds with known targets, assuming structurally similar molecules will have similar targets. Structure-based methods (reverse docking) screen the query molecule against a library of 3D protein structures to identify those with high-affinity binding pockets.[7][9]

Workflow & Protocol

The computational workflow is designed to triage a vast number of potential targets down to a manageable list for experimental validation.

cluster_0 In Silico Target Prediction Workflow Compound This compound (SMILES/3D Structure) DB_Search Ligand-Based Screening (e.g., ChEMBL, PubChem) Compound->DB_Search Similarity Search Docking Structure-Based Screening (Reverse Docking vs. PDB) Compound->Docking Docking Simulation Filtering Consensus Scoring & Pathway Analysis (e.g., KEGG, ConsensusPathDB) DB_Search->Filtering Docking->Filtering Hypothesis Prioritized Target List (Top 10-20 Candidates) Filtering->Hypothesis cluster_1 Affinity Pulldown-MS Workflow Probe 1. Probe Synthesis Parent Compound + Linker + Biotin + Photoreactive Group Immobilize 2. Immobilization Probe bound to Streptavidin Beads Probe:f0->Immobilize:f0 Incubate Incubate Immobilize:f0->Incubate:f0 Crosslink 4. UV Cross-linking Covalent bond formation Incubate:f0->Crosslink:f0 Control { Control Experiment | {Incubation with excess free compound}} Incubate:f0->Control:f0   Competition Wash 5. Stringent Washes Removal of non-specific binders Crosslink:f0->Wash:f0 Elute 6. Elution & Digestion Release & Trypsinize Proteins Wash:f0->Elute:f0 Analyze 7. LC-MS/MS Analysis Protein Identification & Quantification Elute:f0->Analyze:f0

Caption: Key steps in a photoaffinity pulldown experiment.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize an affinity probe of this compound. A suitable point of attachment could be the carboxylic acid group, allowing for amide bond formation to a linker-biotin moiety.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

  • Protein Incubation: Add the probe-coated beads to a relevant cell or tissue lysate and incubate to allow for protein binding.

  • Self-Validating Control: In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of the original, unmodified this compound before adding the probe-coated beads. True targets will bind the free compound, preventing their capture by the probe.

  • Photo-Cross-linking: Expose the samples to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

  • Washing: Perform a series of washes with buffers of increasing stringency (e.g., increasing salt concentration or mild detergents) to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the covalently bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare the protein lists from the main experiment and the competition control. A bona fide target should be significantly depleted in the control sample.

Label-Free Method: Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method for identifying small molecule targets in a native cellular environment. [10] Causality Behind Experimental Choices: This method is chosen when chemical modification of the compound is undesirable or proves to be synthetically challenging. It operates on the principle that when a small molecule binds to its protein target, it typically stabilizes the protein's structure. This stabilization results in an increased melting temperature (Tm) for the protein-ligand complex compared to the unbound protein. TPP leverages this by heating cell lysates or intact cells treated with the compound to a range of temperatures, followed by mass spectrometry to quantify the remaining soluble proteins at each temperature. A shift in the melting curve for a specific protein in the presence of the compound indicates a direct binding interaction. [11]

Phase 3: Target Validation and Biophysical Characterization

Identifying a protein via proteomics is a significant step, but it is not conclusive. The direct, specific, and functionally relevant binding of this compound to the candidate protein(s) must be confirmed using orthogonal, quantitative methods.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures molecular interactions in real-time without the need for labels. [12]It provides crucial data on binding kinetics (association and dissociation rates) and affinity. [13][14] Step-by-Step Protocol:

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Interaction Analysis: Flow a series of concentrations of this compound across the chip surface.

  • Detection: A detector measures changes in the refractive index near the chip surface, which are proportional to the amount of compound binding to the immobilized protein. [13]This generates a sensorgram (response vs. time).

  • Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

ParameterDescriptionTypical Units
ka (on-rate) Rate of complex formationM-1s-1
kd (off-rate) Rate of complex decays-1
KD (Affinity) Equilibrium Dissociation Constant (kd/ka)M (e.g., µM, nM)
Caption: Key parameters obtained from an SPR experiment.
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. [15]It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [16][17][18] Causality Behind Experimental Choices: While SPR provides kinetics, ITC provides thermodynamics. It measures the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. [17]This information is vital for understanding the driving forces behind the binding event (whether it is enthalpy-driven, e.g., by hydrogen bonds, or entropy-driven, e.g., by hydrophobic interactions). This level of detail is invaluable for structure-based drug design and lead optimization.

Step-by-Step Protocol:

  • Sample Preparation: Place the purified target protein in the ITC sample cell and the small molecule in the injection syringe, both in identical buffer solutions.

  • Titration: Perform a series of small, precise injections of the small molecule into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes (exothermic or endothermic) that occur upon binding after each injection. [18]4. Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.

ParameterDescription
n Stoichiometry of binding (drug molecules per protein)
KD Binding Affinity (Dissociation Constant)
ΔH Enthalpy Change (heat released/absorbed)
ΔS Entropy Change (change in disorder)
Caption: Thermodynamic parameters determined by ITC.

Conclusion: An Integrated Path to Target Discovery

The identification of the molecular target(s) for this compound is an achievable goal through the systematic application of the multi-layered strategy outlined in this guide. By beginning with a broad, hypothesis-generating computational screen, researchers can efficiently focus their efforts on a smaller set of high-probability candidates. The subsequent application of robust and self-validating chemical proteomics methods provides direct evidence of interaction in a biological context. Finally, quantitative biophysical techniques like SPR and ITC offer the unambiguous validation and deep characterization required to confidently name a protein as a true target. This integrated workflow not only mitigates the risk of pursuing false leads but also builds a rich dataset that illuminates the compound's mechanism of action, paving the way for rational drug development.

References

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Spectroscopic Characterization of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid, a heterocyclic compound of interest in medicinal chemistry. As researchers and drug development professionals, a comprehensive understanding of a molecule's structural identity and purity is paramount. This document outlines the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction: The Significance of Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] The incorporation of a pyrimidine moiety and an acetic acid side chain introduces specific electronic and steric features that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Accurate spectroscopic characterization is the cornerstone of any drug discovery program, providing unequivocal proof of structure and enabling the assessment of purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3][4] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be elucidated.[5][6]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals corresponding to the protons of the pyrimidine ring, the piperazine ring, and the acetic acid moiety. The chemical shifts are influenced by the electronic effects of the neighboring functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrimidine H-4, H-6~8.4Doublet2HThe two equivalent protons on the pyrimidine ring are deshielded by the two electronegative nitrogen atoms.
Pyrimidine H-5~6.7Triplet1HThis proton is coupled to the two adjacent pyrimidine protons.
Piperazine H-3, H-5~3.8Triplet4HThese protons are adjacent to the nitrogen atom attached to the electron-withdrawing pyrimidine ring, causing a downfield shift.
Piperazine H-2, H-6~2.7Triplet4HThese protons are adjacent to the nitrogen atom attached to the acetic acid group.
Acetic Acid CH₂~3.2Singlet2HThe methylene protons are adjacent to a nitrogen atom and a carbonyl group, resulting in a downfield shift.
Acetic Acid OH~12.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal that can exchange with D₂O.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid C=O~172The carbonyl carbon of the carboxylic acid is highly deshielded.
Pyrimidine C-2~162This carbon is directly attached to two nitrogen atoms, resulting in a significant downfield shift.
Pyrimidine C-4, C-6~158These carbons are adjacent to nitrogen atoms within the aromatic ring.
Pyrimidine C-5~110This carbon is the least deshielded of the pyrimidine ring carbons.
Acetic Acid CH₂~58The methylene carbon is influenced by the adjacent nitrogen and carbonyl group.
Piperazine C-3, C-5~44These carbons are adjacent to the nitrogen attached to the pyrimidine ring.
Piperazine C-2, C-6~52These carbons are adjacent to the nitrogen attached to the acetic acid moiety.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[2]

Sample Preparation:

  • Accurately weigh 5-10 mg of the (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).[5]

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique in drug discovery and development for determining the molecular weight and elemental composition of a compound.[7][8] It also provides structural information through the analysis of fragmentation patterns.[9][10]

Predicted Mass Spectrum

For (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid (Molecular Formula: C₁₀H₁₄N₄O₂), the expected mass spectral data are as follows:

  • Molecular Weight: 222.24 g/mol

  • Monoisotopic Mass: 222.1117 Da

Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like the target compound and is commonly coupled with liquid chromatography (LC-MS).[9]

  • Positive Ion Mode ([M+H]⁺): The most prominent ion observed would be the protonated molecule at an m/z of 223.1190.

  • Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at an m/z of 221.1044.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns that can be used to confirm the structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents.[2]

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Fragment Structure
223.1190178.092445.0266Loss of the carboxylic acid group (-COOH)
223.1190165.103058.0160Loss of the carboxymethyl group (-CH₂COOH)
223.119079.0352144.0838Pyrimidine ring fragment
Experimental Protocol: LC-MS

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.

Instrumentation:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and negative ion modes.

    • Scan Range: m/z 50-500.

    • MS/MS: For fragmentation studies, select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID).

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the experimental workflows for NMR and MS analysis are presented below as diagrams generated using Graphviz.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard spectrometer 400+ MHz NMR Spectrometer standard->spectrometer h1_nmr ¹H NMR Acquisition spectrometer->h1_nmr c13_nmr ¹³C NMR Acquisition spectrometer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Peak Integration & Referencing processing->integration interpretation Structural Elucidation integration->interpretation

Caption: Workflow for NMR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Processing & Analysis stock Prepare Stock Solution (1 mg/mL) dilute Serial Dilutions stock->dilute lc LC Separation (C18 Column) dilute->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Analysis (Full Scan & MS/MS) esi->ms extraction Extract Ion Chromatograms ms->extraction mw_confirm Molecular Weight Confirmation extraction->mw_confirm frag_analysis Fragmentation Analysis mw_confirm->frag_analysis

Caption: Workflow for LC-MS analysis.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid using NMR and MS. The predicted data, detailed experimental protocols, and workflow visualizations serve as a valuable resource for researchers in the field of drug discovery. By adhering to these rigorous analytical standards, the unambiguous identification and quality assessment of this and similar compounds can be confidently achieved, paving the way for further pharmacological evaluation.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • How is Mass Spectrometry Used in Drug Development? PharmaFeatures.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Spectral investigation and normal coordinate analysis of piperazine.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Mass Spectrometry and Drug Discovery. ResearchGate.
  • Mass spectrometry applications for drug discovery and development.
  • Mass spectrometry and drug development – how the two come together.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • NMR spectroscopy - An Easy Introduction. Chemistry Steps.

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Methodological & Application

Application Notes & Protocols for the Use of WAY-100635 in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating the 5-HT1A Receptor Pathway

Introduction: Navigating the Serotonergic Landscape with a Potent Antagonist

The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuroscience research, implicated in a vast array of physiological and pathological processes, including mood, cognition, and memory.[1] Central to this system is the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that has been a focal point for therapeutic intervention in psychiatric disorders.[1] This guide provides a comprehensive overview and detailed protocols for the in vitro application of a key research tool: WAY-100635.

It is important to note that while the initial query referenced (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, the vast body of scientific literature points to WAY-100635, a structurally related phenylpiperazine derivative, as the preeminent tool for studying the 5-HT1A receptor in cell culture. This document will therefore focus on the well-established applications and protocols for WAY-100635.

WAY-100635 is a potent, selective, and "silent" antagonist of the 5-HT1A receptor.[2][3] This means it effectively blocks the receptor without exhibiting any intrinsic agonist activity, making it an invaluable tool for dissecting the precise roles of the 5-HT1A receptor in cellular signaling and function.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful antagonist in their cell culture-based investigations.

Mechanism of Action: Unraveling the Intricacies of 5-HT1A Receptor Blockade

WAY-100635 exerts its effects by competitively binding to the 5-HT1A receptor, thereby preventing the binding of the endogenous ligand, serotonin, and other 5-HT1A agonists.[2] The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/Go), and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

By blocking these downstream effects, WAY-100635 allows for the investigation of the consequences of 5-HT1A receptor inactivation in a controlled in vitro environment. Notably, WAY-100635 also exhibits high affinity for the dopamine D4 receptor, where it acts as an agonist.[4] This off-target activity should be considered when designing and interpreting experiments, and appropriate controls, such as the use of D4 receptor antagonists, may be necessary in certain contexts.

Visualizing the Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the point of intervention for WAY-100635.

Caption: Canonical 5-HT1A receptor signaling and antagonism by WAY-100635.

Applications in Cell Culture

WAY-100635 is a versatile tool with a broad range of applications in cell culture, primarily in the field of neuroscience.

  • Elucidating the role of 5-HT1A receptors in neuronal function: By blocking 5-HT1A receptors, researchers can investigate their involvement in processes such as neurite outgrowth, synaptogenesis, and neuronal excitability.[5]

  • Investigating downstream signaling cascades: WAY-100635 can be used to confirm that a particular cellular response is mediated by the 5-HT1A receptor and to dissect the subsequent signaling events.

  • Screening for novel 5-HT1A receptor agonists and allosteric modulators: In competitive binding assays, WAY-100635 can be used as a radiolabeled ligand to determine the binding affinity of new chemical entities for the 5-HT1A receptor.[2][6]

  • Studying receptor trafficking and regulation: The chronic application of WAY-100635 has been shown to induce receptor internalization in some cell systems, providing a model to study the dynamics of receptor regulation.[7]

Quantitative Data Summary

ParameterValueSource(s)
IC50 0.91 - 2.2 nM[3][4]
Ki 0.39 - 0.84 nM[4]
Selectivity >100-fold for 5-HT1A over other 5-HT subtypes and CNS receptors[2][3]
Off-Target Activity Dopamine D4 receptor agonist (EC50 = 9.7 nM)[4]
Recommended Working Concentration 1 - 100 nM (cell-based assays)[7]
Solubility Soluble in DMSO[8]
Storage of Stock Solutions -20°C for up to 1 month; -80°C for up to 6 months[4]

Experimental Protocols

The following protocols provide a starting point for utilizing WAY-100635 in your cell culture experiments. Optimization may be required depending on the specific cell line and experimental goals.

Protocol 1: Preparation of WAY-100635 Stock Solution

Rationale: Proper preparation and storage of the stock solution are critical for maintaining the compound's stability and ensuring reproducible experimental results.

Materials:

  • WAY-100635 maleate salt (or other salt form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required mass of WAY-100635 to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of WAY-100635 maleate is 538.6 g/mol .[3]

  • Carefully weigh the calculated amount of WAY-100635 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Note: Always prepare fresh dilutions in cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Antagonism of 5-HT1A Receptor-Mediated cAMP Inhibition

Rationale: This functional assay is used to quantify the antagonistic potency of WAY-100635 by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • A cell line endogenously or recombinantly expressing the 5-HT1A receptor (e.g., HEK293-5-HT1A, CHO-K1-h5-HT1A)

  • Complete cell culture medium

  • 5-HT1A receptor agonist (e.g., 8-OH-DPAT)

  • Forskolin (an adenylyl cyclase activator)

  • WAY-100635

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • Multi-well cell culture plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Starvation (Optional): On the day of the assay, replace the complete medium with serum-free medium and incubate for 1-2 hours to reduce basal signaling.

  • Antagonist Pre-incubation: Prepare serial dilutions of WAY-100635 in assay buffer. Add the WAY-100635 dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Agonist and Forskolin Stimulation: Prepare a solution containing the 5-HT1A agonist (at a concentration that elicits a submaximal response, e.g., EC80) and forskolin (at a concentration that robustly stimulates cAMP production). Add this solution to all wells except the basal control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of WAY-100635. The data can be fitted to a four-parameter logistic equation to determine the IC50 of WAY-100635.

Experimental Workflow Diagram

cAMP_Assay_Workflow A Seed cells in 96-well plate B Optional: Starve cells in serum-free medium A->B C Pre-incubate with WAY-100635 dilutions B->C D Stimulate with 5-HT1A agonist + Forskolin C->D E Incubate at 37°C D->E F Lyse cells and measure cAMP E->F G Data analysis: Determine IC50 F->G

Caption: Workflow for a cAMP-based 5-HT1A receptor antagonism assay.

Troubleshooting and Considerations

  • Off-target effects: As mentioned, WAY-100635 can act as a dopamine D4 receptor agonist.[4] If your cell line expresses D4 receptors, consider using a D4 antagonist as a control to confirm that the observed effects are mediated by the 5-HT1A receptor.

  • Receptor internalization: Prolonged exposure to WAY-100635 (24-72 hours) has been shown to induce internalization of the 5-HT1A receptor in some cell lines.[7] This may lead to a decrease in the functional response to agonists. Be mindful of the incubation time with WAY-100635.

  • Solubility issues: Ensure that WAY-100635 is fully dissolved in DMSO before further dilution in aqueous buffers or media. Precipitation can lead to inaccurate dosing and inconsistent results.

Conclusion

WAY-100635 is an indispensable tool for researchers investigating the role of the 5-HT1A receptor in health and disease. Its high potency, selectivity, and silent antagonist profile make it ideal for a wide range of in vitro applications. By understanding its mechanism of action and following robust experimental protocols, scientists can confidently dissect the intricate signaling pathways governed by this important serotonin receptor subtype.

References

  • Fletcher, A., et al. (1996). Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. Neuropharmacology, 35(6), 643-656. [Link]

  • Fornal, C. A., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics, 278(2), 752-762. [Link]

  • Nikolaus, S., et al. (2022). The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats. Pharmacology Biochemistry and Behavior, 215, 173363. [Link]

  • Ghavanini, A. A., et al. (2001). WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system. British Journal of Pharmacology, 134(8), 1737-1746. [Link]

  • Vidal, R., et al. (1998). Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices. British Journal of Pharmacology, 125(7), 1545-1554. [Link]

  • López-Rodríguez, M. L., et al. (2016). Structural Insights Into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding. ACS Chemical Neuroscience, 7(9), 1271-1282. [Link]

  • Wikipedia. (2024, October 27). Entactogen. [Link]

  • Stiedl, O., et al. (2015). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Behavioral Neuroscience, 9, 162. [Link]

  • Hall, H., et al. (1997). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. Journal of Neurochemistry, 69(4), 1655-1665. [Link]

  • Misane, I., & Ögren, S. O. (2003). Selective 5-HT1A antagonists WAY 100635 and NAD-299 attenuate the impairment of passive avoidance caused by scopolamine in the rat. Neuropsychopharmacology, 28(2), 253-264. [Link]

  • Yabancı Ayhan, N., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1149-1156. [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine-Piperazine Derivatives

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including immunosuppression, monoamine oxidase (MAO) inhibition, and modulation of G-protein coupled receptors (GPCRs).[2][3][4] (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (hereafter referred to as PPAA) is a member of this versatile chemical family. Its structural motifs—a pyrimidine ring, a piperazine linker, and an acetic acid group—suggest potential interactions with various biological targets.

This document provides a comprehensive guide for researchers initiating in vivo animal studies with PPAA. It outlines potential therapeutic applications based on structure-activity relationships within this compound class, details essential preclinical workflows, and offers step-by-step protocols for formulation, pharmacokinetic analysis, and efficacy evaluation.

Postulated Mechanism of Action: Immunosuppression

Based on extensive research into related thiazolo[5,4-d]pyrimidine analogues, a primary hypothesized application for PPAA is in the field of immunology as an immunosuppressive agent.[2][5] Compounds with similar core structures have shown potent activity in mixed lymphocyte reaction (MLR) assays, a key in vitro model that mimics T-cell proliferation during an allogeneic response, which is central to organ transplant rejection.[2] The proposed mechanism involves the inhibition of critical signaling pathways necessary for lymphocyte activation and proliferation, although the precise molecular target may require further elucidation. This positions PPAA as a candidate for investigation in autoimmune disorders and organ transplantation models.

Pre-formulation and Vehicle Selection

A critical first step in any in vivo study is the development of a safe and effective vehicle for drug administration that ensures adequate bioavailability. The acetic acid moiety of PPAA suggests potential for aqueous solubility, especially at neutral or alkaline pH, but the core pyrimidine-piperazine structure is largely hydrophobic. Therefore, solubility and stability studies are paramount.

Solubility Assessment Protocol
  • Objective: To determine the solubility of PPAA in common preclinical vehicles.

  • Materials: PPAA powder, microbalance, vortex mixer, orbital shaker, pH meter, HPLC system.

  • Vehicles to Test:

    • Saline (0.9% NaCl)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% DMSO / 95% Saline

    • 10% Solutol HS 15 / 90% Water

    • 5% Tween® 80 / 95% Saline

    • 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water

  • Procedure:

    • Add an excess amount of PPAA to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

    • Vortex vigorously for 2 minutes.

    • Place the vials on an orbital shaker at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of PPAA in the filtrate using a validated HPLC method against a standard curve.

Recommended Formulation Vehicle

For initial studies, a multi-component vehicle is recommended to ensure solubility and stability. The following formulation has proven effective for many heterocyclic compounds.

Component Purpose Percentage (v/v)
Dimethyl Sulfoxide (DMSO) Primary Solvent5%
Tween® 80 Surfactant / Emulsifier5%
Polyethylene Glycol 400 (PEG400) Co-solvent30%
Saline (0.9% NaCl) Diluent / Vehicle Base60%
Table 1: Recommended starting formulation for PPAA in rodent studies.

Preparation Protocol:

  • Weigh the required amount of PPAA.

  • Add DMSO and vortex until the compound is fully dissolved.

  • Add Tween® 80 and PEG400 sequentially, vortexing well after each addition.

  • Add the saline in aliquots, vortexing continuously to maintain a clear solution.

  • The final formulation should be a clear, homogenous solution. Prepare fresh daily.

Pharmacokinetic (PK) Profiling in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of PPAA is essential for designing meaningful efficacy studies. A preliminary PK study in rats or mice will determine key parameters such as half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and bioavailability (%F).

Experimental Workflow for Rodent PK Study

PK_Workflow cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 days) formulate Prepare PPAA Formulation & Dosing Solutions acclimatize->formulate iv_dose Administer IV Dose (e.g., 2 mg/kg) n=3 animals formulate->iv_dose po_dose Administer Oral (PO) Dose (e.g., 10 mg/kg) n=3 animals formulate->po_dose blood_sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Process Blood to Plasma (Centrifugation) blood_sampling->plasma_prep bioanalysis Quantify PPAA via LC-MS/MS plasma_prep->bioanalysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, %F) bioanalysis->pk_calc caption Figure 1. Workflow for a preliminary pharmacokinetic study. Signaling_Pathway cluster_tcr T-Cell Receptor Activation cluster_downstream Intracellular Signaling Cascade cluster_effect Effector Function APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Allogen Presentation calcineurin Calcineurin TCR->calcineurin NFAT NFAT calcineurin->NFAT Dephosphorylates IL2_promoter IL-2 Gene Promoter NFAT->IL2_promoter Translocates to Nucleus & Binds IL2 IL-2 Production & Secretion IL2_promoter->IL2 TCell_prolif T-Cell Proliferation IL2->TCell_prolif Autocrine/Paracrine Signaling graft_rejection Graft Rejection TCell_prolif->graft_rejection PPAA This compound (PPAA) PPAA->calcineurin Hypothesized Inhibition caption Figure 2. Hypothesized signaling pathway inhibited by PPAA.

Sources

Application Notes and Protocols for the Quantitative Analysis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

This compound is a molecule of significant interest in pharmaceutical development, often appearing as a metabolite, impurity, or a synthetic intermediate. Its chemical structure, featuring a pyrimidine ring linked to a piperazine-acetic acid moiety, confers a high degree of polarity. This characteristic presents a distinct challenge for its accurate and reproducible quantification in complex matrices such as plasma, urine, or in-process manufacturing samples. The development of robust, validated analytical methods is therefore not merely a procedural step but a critical cornerstone for ensuring product quality, safety, and efficacy in regulated environments.[1][2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Profile and Analytical Considerations

The structure of this compound (Molecular Formula: C₁₀H₁₄N₄O₂) suggests high water solubility and a zwitterionic nature at physiological pH, due to the basic piperazine nitrogen and the acidic carboxylic acid group. This polarity is a primary driver of our methodological choices.

  • Chromatographic Retention: Retaining and resolving such a polar analyte on traditional reversed-phase (RP) columns like C18 can be challenging, often resulting in poor peak shape and elution near the solvent front.[3]

  • Sample Preparation: The high polarity complicates extraction from aqueous biological fluids using conventional liquid-liquid extraction (LLE) with non-polar solvents.[4][5] Therefore, techniques like protein precipitation (PPT) or specialized solid-phase extraction (SPE) are more suitable.[3]

  • Detection: The pyrimidine ring provides a chromophore suitable for UV detection. For trace-level quantification, the piperazine and pyrimidine nitrogens are readily ionizable, making the molecule an excellent candidate for sensitive detection by mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk drug substances or formulations where concentrations are expected to be relatively high.

Principle and Rationale

To overcome the retention challenges associated with the analyte's polarity, this protocol employs a C18 stationary phase with an ion-pairing agent in the mobile phase. The ion-pairing reagent, such as heptafluorobutyric acid (HFBA), forms a neutral ion-pair with the analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column.[3] The pH of the mobile phase is kept acidic to ensure the carboxylic acid group is protonated.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute in Mobile Phase Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Create Calibration Curve Standards Standard->Dilute_Standard HPLC Inject into HPLC-UV System Dilute_Sample->HPLC Dilute_Standard->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Cal_Curve Construct Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Caption: Workflow for HPLC-UV Quantification.

Detailed Protocol: HPLC-UV

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Heptafluorobutyric acid (HFBA)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC vials and filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) HFBA in water.

  • Mobile Phase B: 0.1% (v/v) HFBA in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) Standard stationary phase providing hydrophobic interaction.
Mobile Phase Gradient elution with A: 0.1% HFBA in Water and B: 0.1% HFBA in Acetonitrile HFBA acts as an ion-pairing agent to retain the polar analyte.[3]
Gradient 0-2 min: 5% B; 2-15 min: 5-60% B; 15-17 min: 60% B; 17-18 min: 60-5% B; 18-25 min: 5% B Gradual increase in organic content elutes the analyte with good peak shape.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL

| UV Detection | 245 nm | Wavelength selected based on the UV absorbance maximum of the pyrimidine chromophore. |

4. Method Validation The method must be validated according to ICH Q2(R1) guidelines.[6]

Parameter Typical Acceptance Criteria
Specificity Peak purity index > 0.99; baseline separation from impurities.
Linearity R² ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.

| LOD / LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is tailored for the ultra-sensitive quantification of this compound in complex biological matrices like human plasma, making it ideal for pharmacokinetic studies.

Principle and Rationale

This protocol utilizes Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry. HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic content mobile phase to retain and separate highly polar compounds.[7] This approach avoids the need for ion-pairing reagents, which can cause ion suppression in the MS source. Detection is achieved by electrospray ionization (ESI) in positive mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides exceptional selectivity and sensitivity.[8]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HILIC-MS/MS System Reconstitute->Inject MRM Acquire Data (MRM Mode) Inject->MRM Integrate Integrate Peak Areas (Analyte & IS) MRM->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Caption: Bioanalytical Workflow for LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D₄-(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

  • Acetonitrile and Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (K₂EDTA)

  • 96-well deep-well plates

2. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a simple and effective technique for removing the bulk of proteins from biological samples before LC-MS analysis.[9]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.

  • Add 200 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a new plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90% acetonitrile in water.

3. Chromatographic and Mass Spectrometric Conditions

Parameter Setting Rationale
Column HILIC (e.g., Amide, 2.1 x 100 mm, 3 µm) Provides excellent retention for polar analytes.[7]
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in WaterB: Acetonitrile Volatile buffer system compatible with MS.
Gradient 0-0.5 min: 95% B; 0.5-3.0 min: 95-50% B; 3.0-3.5 min: 50% B; 3.5-3.6 min: 50-95% B; 3.6-5.0 min: 95% B Gradient starts with high organic content for analyte retention on the HILIC column.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Electrospray (ESI), Positive Mode The basic nitrogens are readily protonated.
MRM Transitions Analyte: m/z 223.1 → 124.1 IS (D₄): m/z 227.1 → 128.1 Note: These are hypothetical transitions and must be optimized empirically.
Source Temp. 500 °C

| Gas 1 / Gas 2 | 50 / 50 psi | |

4. Method Validation Summary Validation for bioanalytical methods follows specific regulatory guidance.

Parameter Typical Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity R² ≥ 0.995 with a weighting factor (e.g., 1/x²).
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QCs.
Matrix Effect IS-normalized matrix factor between 0.85 and 1.15.[9]
Recovery Consistent and reproducible across the concentration range.

| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, etc.).[9] |

Conclusion

The quantification of this compound requires tailored analytical strategies to address its inherent polarity. For routine, higher-concentration analyses, an ion-pair reversed-phase HPLC-UV method provides a robust and accessible solution. For trace-level quantification in complex biological matrices, a more sophisticated HILIC-LC-MS/MS method offers unparalleled sensitivity and selectivity. The successful implementation of these methods hinges on a thorough understanding of the underlying chemical principles and adherence to rigorous validation protocols.[10][11] By following the detailed guidelines presented, researchers and drug development professionals can generate reliable and accurate quantitative data to support their scientific and regulatory objectives.

References

  • Schappler, J., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(23), 4310-4325. Available from: [Link]

  • Guillarme, D., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst.
  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. . Available from: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Available from: [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. Available from: [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available from: [Link]

  • Patel, K., et al. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Rahman, M. M., et al. (2018). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Zhang, Y., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid as a Potential MAO-A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting Monoamine Oxidase-A

Monoamine oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the central nervous system.[1][2][3] The regulation of these neurotransmitters is fundamental to mood, cognition, and overall neurological function. Consequently, the inhibition of MAO-A has emerged as a significant therapeutic strategy for the treatment of major depressive disorder, anxiety disorders, and other neurological conditions.[4][5][6] By preventing the breakdown of these vital signaling molecules, MAO-A inhibitors can effectively elevate their synaptic concentrations, thereby alleviating the symptoms associated with their deficiency.[3][6]

The pyrimidinylpiperazine scaffold has garnered considerable interest in medicinal chemistry due to its versatile binding properties and established presence in a range of centrally acting agents. This application note provides a comprehensive guide for the investigation of a novel compound, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, as a potential selective inhibitor of MAO-A. The protocols detailed herein are designed to provide a robust framework for its synthesis, in vitro characterization, and the rigorous assessment of its inhibitory activity and selectivity against MAO-A. These methodologies are grounded in established biochemical and pharmacological principles to ensure the generation of reliable and reproducible data, crucial for advancing early-stage drug discovery programs.[7][8][9]

Synthesis of this compound

Proposed Synthetic Scheme:

G start 1-(2-Pyrimidinyl)piperazine + Ethyl bromoacetate intermediate Ethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate start->intermediate K2CO3, Acetone, reflux final This compound intermediate->final LiOH, THF/H2O, rt

Figure 1: Proposed two-step synthesis of this compound.

Materials and Reagents:

  • 1-(2-Pyrimidinyl)piperazine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Alkylation:

    • To a solution of 1-(2-pyrimidinyl)piperazine (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate.

    • Purify the crude product by flash column chromatography.

  • Hydrolysis:

    • Dissolve the purified ethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to approximately pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

In Vitro Evaluation of MAO-A Inhibition

The assessment of a compound's inhibitory effect on MAO-A is a critical step in its characterization. Several robust and well-validated assay formats are available, each with its own advantages and considerations. Here, we detail a fluorometric assay, which is widely used for its high sensitivity and suitability for high-throughput screening, and a spectrophotometric assay as a reliable alternative.[12][13][14]

Fluorometric MAO-A Inhibition Assay

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate, using a fluorogenic probe.[12][15]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-A Enzyme - Test Compound Dilutions - Substrate (e.g., Tyramine) - Fluorogenic Probe - HRP preincubation Pre-incubate MAO-A with Test Compound or Controls reagents->preincubation controls Prepare Controls: - Positive Control (e.g., Clorgyline) - Negative Control (Vehicle) - Blank (No Enzyme) controls->preincubation initiation Initiate Reaction with Substrate and Detection Mix preincubation->initiation incubation Incubate at 37°C initiation->incubation measurement Measure Fluorescence (e.g., Ex/Em = 535/587 nm) incubation->measurement calculation Calculate % Inhibition measurement->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

Figure 2: General workflow for the fluorometric MAO-A inhibition assay.

Materials and Reagents:

  • Recombinant human MAO-A

  • This compound (test compound)

  • Clorgyline (positive control inhibitor)[15][16]

  • MAO substrate (e.g., p-tyramine)[16]

  • Fluorogenic probe (e.g., Amplex Red or equivalent)[12]

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound and the positive control (clorgyline) in assay buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of MAO-A enzyme in assay buffer.

    • Prepare a detection mixture containing the MAO substrate, fluorogenic probe, and HRP in assay buffer.

  • Assay Procedure:

    • Add a defined volume of the diluted test compound, positive control, or vehicle (for negative control) to the wells of a 96-well plate.

    • Add the MAO-A enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the detection mixture to all wells.

    • Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red-based assays).[16]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) from the dose-response curve using non-linear regression analysis.

Spectrophotometric MAO-A Inhibition Assay

This method relies on the measurement of a colored product formed in a peroxidase-coupled reaction, where the H₂O₂ produced by MAO-A activity leads to the formation of a chromophore.[17][18][19]

Materials and Reagents:

  • Recombinant human MAO-A

  • This compound (test compound)

  • Clorgyline (positive control inhibitor)

  • MAO substrate (e.g., p-tyramine)

  • 4-Aminoantipyrine

  • Vanillic acid or other suitable phenolic compound[17]

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.6)[17]

  • 96-well clear microplates

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and positive control as described for the fluorometric assay.

    • Prepare a working solution of MAO-A enzyme.

    • Prepare a reaction mixture containing the MAO substrate, 4-aminoantipyrine, vanillic acid, and HRP in assay buffer.

  • Assay Procedure:

    • Add the diluted test compound, positive control, or vehicle to the wells of a 96-well plate.

    • Add the MAO-A enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 498 nm) using a microplate reader.[17]

  • Data Analysis:

    • The data analysis is analogous to the fluorometric assay. Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.

Data Presentation and Interpretation

The inhibitory potency of this compound should be quantified and presented in a clear and concise manner. A tabular format is recommended for summarizing the IC₅₀ values. To assess selectivity, the compound should also be tested against the MAO-B isoform.

Table 1: Inhibitory Potency and Selectivity of this compound

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) (IC₅₀ MAO-B / IC₅₀ MAO-A)
This compound[Insert Value][Insert Value][Insert Value]
Clorgyline (MAO-A selective)[Insert Value]>100>[Insert Value]
Selegiline (MAO-B selective)>100[Insert Value]<[Insert Value]

A high selectivity index indicates a preference for MAO-A inhibition, which is a desirable characteristic for antidepressant drug candidates to minimize potential side effects associated with MAO-B inhibition.[1]

Advanced Characterization: Mechanism of Inhibition and In Vivo Studies

For promising candidates, further studies are warranted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses such as Lineweaver-Burk plots.[20] Additionally, in vivo studies in relevant animal models are essential to evaluate the compound's pharmacokinetic properties, brain penetration, and efficacy in behavioral paradigms of depression and anxiety.[21] LC-MS/MS methods are highly valuable for quantifying the compound and relevant biomarkers in biological matrices from these studies.[22][23][24]

Mechanism of MAO-A Catalysis and Inhibition:

G cluster_catalysis MAO-A Catalytic Cycle cluster_inhibition Inhibition MAO_A MAO-A (Oxidized FAD) Product Aldehyde Product MAO_A->Product Ammonia Ammonia (NH3) MAO_A->Ammonia MAO_A_Reduced MAO-A (Reduced FADH2) MAO_A->MAO_A_Reduced Substrate Monoamine Substrate (e.g., Serotonin) Substrate->MAO_A MAO_A_Reduced->MAO_A Regeneration Oxygen O2 MAO_A_Reduced->Oxygen H2O2 Hydrogen Peroxide (H2O2) MAO_A_Reduced->H2O2 Water H2O Oxygen->Water Inhibitor This compound Inhibitor->MAO_A Blocks Substrate Binding/Catalysis

Figure 3: Simplified schematic of the MAO-A catalytic cycle and the point of intervention for an inhibitor.

Conclusion

These application notes provide a detailed framework for the synthesis and preclinical evaluation of this compound as a potential MAO-A inhibitor. The described protocols are based on established and reliable methodologies, ensuring the generation of high-quality data to inform go/no-go decisions in the drug discovery pipeline. A thorough characterization of the compound's potency, selectivity, and mechanism of action will be crucial in determining its potential as a novel therapeutic agent for the treatment of depression and other mood disorders.

References

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  • Wang, Y. M., et al. (2010). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian Journal of Pharmaceutical Research, 9(3), 253-260. Retrieved from [Link]

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  • Yan, Z., et al. (2004). Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery. Analytical Biochemistry, 333(1), 79-87. Retrieved from [Link]

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  • Zhang, L., et al. (2015). Inhibitive activities detection of monoamine oxidases (MAO) A and B inhibitors in human liver MAO incubations by UPLC-ESI-MS/MS. Journal of Chromatography B, 1002, 25-31. Retrieved from [Link]

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Application Notes and Protocols for (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Rational Approach to a Novel Anticancer Candidate

The compound (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid represents a novel chemical entity with significant potential in oncological research. Its design rationally combines two key pharmacophores: the pyrimidinylpiperazine and the piperazinyl-acetic acid moieties. Both scaffolds are independently recognized for their roles in modulating critical biological pathways frequently dysregulated in cancer.

The pyrimidinylpiperazine core is a well-established privileged structure in medicinal chemistry. Notably, it is a key feature of the multi-kinase inhibitor Dasatinib, an FDA-approved anticancer agent.[1] Furthermore, various derivatives of pyrimidine have demonstrated potent anticancer activities through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs).[2] The piperazine ring itself is a common component in numerous FDA-approved anticancer drugs, valued for its physicochemical properties and ability to interact with various biological targets.[3] The addition of an acetic acid moiety can enhance solubility and provide a crucial interaction point with target proteins. Piperazine derivatives have been shown to induce apoptosis and inhibit key cancer signaling pathways, including PI3K/Akt and NF-κB.[4][5]

This document provides a comprehensive guide for researchers to explore the anticancer potential of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid. It outlines detailed protocols for in vitro and in vivo evaluation, based on the hypothesized mechanism of action as a modulator of cancer cell signaling pathways.

Hypothesized Mechanism of Action

Based on the structure-activity relationships of related compounds, (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The pyrimidinylpiperazine moiety suggests a potential for binding to the ATP-binding pocket of various protein kinases involved in cell proliferation and survival, such as Src family kinases, Abl, or CDKs.

  • Modulation of PI3K/Akt/mTOR Pathway: The piperazine scaffold has been implicated in the inhibition of this critical pro-survival signaling cascade.[4]

  • Induction of Apoptosis: By targeting key signaling nodes, the compound may trigger programmed cell death in cancer cells.

  • Inhibition of NF-κB Signaling: The piperazine core has been shown to suppress the activity of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.[3]

The following experimental protocols are designed to investigate these hypotheses.

In Vitro Evaluation Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid on the viability and proliferation of a panel of human cancer cell lines.

Rationale: This initial screening provides crucial information on the compound's potency and selectivity across different cancer types. A diverse panel of cell lines, including those representing common solid tumors (e.g., breast, lung, colon) and hematological malignancies, should be employed.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell LinesMCF-7 (breast), A549 (lung), HCT116 (colon), K562 (leukemia)
Seeding Density5,000-10,000 cells/well
Compound Concentrations0.01, 0.1, 1, 10, 100 µM
Incubation Time48 and 72 hours
AssayMTT or similar viability assay (e.g., CellTiter-Glo)
Apoptosis Assays

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: A key characteristic of an effective anticancer agent is its ability to induce programmed cell death in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Annexin V-positive/PI-negative cells: Early apoptotic

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

    • Annexin V-negative/PI-negative cells: Live

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the compound on key proteins within the hypothesized signaling pathways.

Rationale: This will provide mechanistic insight into how the compound exerts its effects.

Protocol:

  • Cell Lysis: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved PARP, cleaved Caspase-3, Bcl-2, and β-actin as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Evaluation Protocols

Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid.

Rationale: This is a critical step to assess the compound's therapeutic potential in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of a suitable cancer cell line (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses. The vehicle used for the compound should be administered to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting of tumor lysates).

Parameter Description
Animal ModelNude mice or SCID mice
Cell LineHCT116 or another responsive cell line
Dosing Regimene.g., 25, 50, 100 mg/kg, daily, oral gavage
Treatment Duration21-28 days
EndpointsTumor volume, tumor weight, body weight, survival

Visualizations and Data Presentation

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB IκB IKK->IkB phosphorylates Gene Gene Transcription (Survival, Proliferation) NFkB_nuc->Gene Compound (4-pyrimidin-2-yl)piperazin-1-yl -acetic acid Compound->PI3K Inhibits Compound->IKK Inhibits Compound->Apoptosis Induces

Caption: Hypothesized signaling pathways targeted by the compound.

Experimental Workflow Diagram

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cell Viability (MTT Assay) B Apoptosis Analysis (Annexin V/PI) A->B Determine IC50 C Mechanism of Action (Western Blot) B->C Confirm Apoptotic Induction D Xenograft Tumor Model C->D Elucidate Pathway E Efficacy & Toxicity Evaluation D->E Assess Therapeutic Potential

Caption: Overall experimental workflow for preclinical evaluation.

References

  • Blier P, Curet O, Chaput Y, de Montigny C. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute and long-term administration of 1-PP on serotonergic neurotransmission. Neuropharmacology. 1991;30(7):691-701.
  • Gobert A, Newman-Tancredi A, Rivet JM, Audinot V, Millan MJ. The metabolite of buspirone, 1-(2-pyrimidinyl)-piperazine, is a potent and efficacious 5-HT1A receptor agonist, having a unique profile vs. serotonergic and adrenergic receptors. Neuropharmacology. 1997;36(4-5):453-65.
  • Wikipedia. Pyrimidinylpiperazine. [Link]

  • Naito H, Ohsuki S, Atsumi R, et al. Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. Chem Pharm Bull (Tokyo). 2005;53(2):153-163. [Link]

  • D'Aranno V, Frosini M, Sesti C, et al. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. J Pharmacol Exp Ther. 2003;305(2):641-648. [Link]

  • Giral P, Soubrie P, Puech AJ. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Eur J Pharmacol. 1991;199(2):177-182. [Link]

  • ResearchGate. Selected anticancer agents with piperazine and pyrimidine rings. [Link]

  • Kovacevic, S., et al. Piperazinyl fragment improves anticancer activity of Triapine. PLoS One. 2018; 13(10): e0204245. [Link]

  • Gadaleta, D., et al. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel). 2021; 14(7): 685. [Link]

  • Kiss, B., et al. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Int J Mol Sci. 2024; 25(14): 7929. [Link]

  • Wang, S., et al. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Eur J Med Chem. 2013; 64: 575-585. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. 2023. [Link]

  • ResearchGate. Piperazine-containing synthetic hybrid anticancer agents. [Link]

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formulation of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid for drug delivery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formulation of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid for Advanced Drug Delivery

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound (Compound 'PPA'). Given the structural characteristics of PPA, which suggest potential challenges with aqueous solubility, this guide presents a systematic, science-driven approach to formulation development. We begin with essential pre-formulation studies to define the physicochemical landscape of the molecule. Based on these foundational insights, we provide detailed protocols for two advanced formulation strategies known to enhance the bioavailability of poorly soluble drugs: Amorphous Solid Dispersions (ASDs) and Liposomal Encapsulation. Each section explains the causal reasoning behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Foundational Pre-formulation Assessment

Before any formulation strategy can be rationally selected, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is mandatory. The molecular structure of PPA, containing both ionizable functional groups (carboxylic acid and basic nitrogens on the piperazine/pyrimidine rings) and multiple ring structures, suggests that its solubility and permeability will be highly dependent on pH and its solid state. The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on these properties.[1][2] Our initial hypothesis is that PPA is likely a BCS Class II or IV compound, for which bioavailability is limited by its dissolution rate and/or solubility.

Critical Physicochemical & Solid-State Characterization

The following protocols outline the necessary experiments to determine the key parameters that will govern formulation design.

Protocol 1.1.1: Thermodynamic Solubility Determination

  • Objective: To determine the equilibrium solubility of PPA in various aqueous media.

  • Procedure:

    • Prepare buffered solutions at pH 2.0 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

    • Add an excess amount of PPA powder to 10 mL of each buffer in separate glass vials.

    • Agitate the vials at a controlled temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of dissolved PPA in the filtrate using a validated HPLC-UV method.

  • Causality & Interpretation: The pH-solubility profile is critical. PPA is an amphoteric molecule; its solubility is expected to be lowest near its isoelectric point and higher at pH values where either the carboxylic acid is deprotonated or the piperazine/pyrimidine nitrogens are protonated. This profile directly informs whether pH modification or salt formation could be a viable formulation strategy.[2]

Protocol 1.1.2: Solid-State Analysis (DSC & XRPD)

  • Objective: To identify the crystalline form (polymorphism) and thermal properties of the bulk API.[1]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of PPA into an aluminum DSC pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a point beyond its melting temperature.

    • A sharp endotherm indicates the melting point of a crystalline substance, while a broad transition may suggest an amorphous form.[3]

  • X-ray Powder Diffraction (XRPD):

    • Pack the PPA powder onto an XRPD sample holder.

    • Scan the sample over a suitable 2θ range (e.g., 2° to 40°).

    • A pattern of sharp, distinct peaks confirms a crystalline structure, whereas a broad halo indicates an amorphous solid.[4]

  • Causality & Interpretation: Crystalline APIs are generally more stable but often have lower solubility compared to their amorphous counterparts.[5] Identifying the solid form is crucial because amorphous forms, while offering a solubility advantage, are thermodynamically driven to crystallize over time, which can compromise product stability and performance.[6]

Data Interpretation and Strategy Selection

The data from the pre-formulation assessment guides the entire development pathway. A summary of hypothetical, yet expected, data for PPA is presented below.

ParameterHypothetical ValueImplication for Formulation
Aqueous Solubility (pH 6.8) < 10 µg/mLPoorly soluble; dissolution will be the rate-limiting step for absorption.
LogP (calculated) ~2.5 - 3.5Lipophilic nature suggests good membrane permeability but contributes to low aqueous solubility.
Solid State CrystallineHigh lattice energy likely contributes to poor solubility. A stable crystalline form is a good starting point for developing an amorphous dispersion.[1]
pKa (predicted) ~4.0 (acid), ~7.5 (base)Amphoteric nature confirmed. Solubility is highly pH-dependent.

This profile strongly suggests that strategies aimed at overcoming poor solubility are necessary to achieve adequate oral bioavailability.[7] The following decision tree illustrates the logical progression from pre-formulation data to the selection of an appropriate formulation technology.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy Selection Start Characterize API (Solubility, Solid State, pKa) Solubility Is Solubility < 100 µg/mL? Start->Solubility HighEnergyForm Utilize High-Energy Amorphous State or Encapsulation Solubility->HighEnergyForm Yes SimpleFormulation Proceed with Conventional Formulation (e.g., simple tablet) Solubility->SimpleFormulation No ASD Strategy 1: Amorphous Solid Dispersion (ASD) HighEnergyForm->ASD API is thermally stable Liposome Strategy 2: Liposomal Encapsulation HighEnergyForm->Liposome API is heat sensitive or requires targeted delivery

Caption: Pre-formulation decision workflow for PPA.

Advanced Formulation Protocols

Based on the anticipated challenges, we present two robust formulation strategies: creating an Amorphous Solid Dispersion (ASD) and Liposomal Encapsulation.

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Rationale: ASDs enhance drug dissolution by converting the crystalline API into a high-energy amorphous state, molecularly dispersed within a hydrophilic polymer matrix.[3][8] This approach prevents recrystallization and maintains a state of supersaturation in vivo, which can significantly improve absorption.[6] Spray drying is a scalable and widely used method for producing ASDs.[8]

Protocol 2.1.1: Preparation of PPA-Polymer ASD

  • Polymer & Solvent Selection:

    • Select a suitable polymer such as polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA) or hydroxypropyl methylcellulose acetate succinate (HPMCAS). These polymers are known to form stable ASDs and can inhibit crystallization.[3]

    • Identify a common solvent system that can dissolve both PPA and the chosen polymer (e.g., methanol, acetone, or a mixture thereof).

  • Solution Preparation:

    • Prepare a 5% (w/v) solution of the polymer and PPA in the selected solvent. A typical drug-to-polymer ratio to screen is 1:3 (w/w).

    • For example, dissolve 2.5 g of PPA and 7.5 g of PVPVA in 200 mL of methanol. Stir until a clear solution is obtained.

  • Spray Drying Process:

    • Set up the spray dryer with an appropriate nozzle.

    • Optimize spray drying parameters:

      • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but is below the degradation temperature of PPA (e.g., 120°C).

      • Aspirator/Gas Flow Rate: Adjust to ensure the particles are dried before reaching the cyclone wall (e.g., 80-90% of max).

      • Feed Pump Rate: Control to maintain the target outlet temperature (e.g., 50-60°C).

    • Pump the PPA-polymer solution through the atomizer. The solvent rapidly evaporates, forming a fine powder of the ASD, which is collected in the cyclone.

  • Secondary Drying:

    • Collect the resulting powder and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Causality & Interpretation: The rapid removal of solvent during spray drying kinetically traps the drug in its amorphous form within the polymer matrix. The polymer increases the glass transition temperature (Tg) of the mixture and sterically hinders drug molecules from aligning into a crystal lattice, thereby ensuring physical stability.[3]

Protocol 2.1.2: Characterization of the ASD

  • Solid-State Analysis: Repeat the DSC and XRPD analysis (Protocol 1.1.2) on the ASD powder. The absence of a melting endotherm in DSC and the presence of a halo in the XRPD pattern confirm the amorphous nature of the drug within the dispersion.[4]

  • In Vitro Dissolution Testing:

    • Perform dissolution testing in simulated intestinal fluid (pH 6.8).

    • Compare the dissolution profile of the ASD to that of the pure, crystalline PPA.

    • The ASD should exhibit a significantly faster dissolution rate and achieve a higher maximum concentration (supersaturation) compared to the crystalline form.

G cluster_0 ASD Preparation Workflow Solution Prepare Solution: PPA + Polymer in Solvent SprayDry Spray Drying (Atomization & Evaporation) Solution->SprayDry Collection Powder Collection (Cyclone) SprayDry->Collection Drying Secondary Vacuum Drying Collection->Drying ASD_Product Final ASD Product Drying->ASD_Product

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.

Strategy 2: Liposomal Encapsulation

Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[9] For a lipophilic compound like PPA, it can be partitioned into the lipid bilayer. Liposomes can improve the solubility of a drug, alter its pharmacokinetic profile, and potentially reduce toxicity.[10][11] The thin-film hydration method is a common and reliable laboratory-scale technique for liposome preparation.[12][13]

Protocol 2.2.1: Preparation of PPA-Loaded Liposomes

  • Lipid Selection & Solution:

    • Choose a lipid composition, for example, a mixture of a structural phospholipid like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol at a 2:1 molar ratio. Cholesterol is added to modulate membrane fluidity and stability.[9]

    • Dissolve the lipids and PPA in an organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical drug-to-lipid ratio to start with is 1:20 (w/w).[13]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C) to evaporate the organic solvent.

    • A thin, uniform lipid film containing the drug will form on the inner wall of the flask.

    • Continue to apply vacuum for at least 2 hours (or overnight) to remove all traces of residual solvent.[14]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS pH 7.4) to the flask.

    • Agitate the flask by gentle rotation at a temperature above the Tc. This process causes the lipid film to peel off the flask wall and self-assemble into large, multilamellar vesicles (MLVs).[14]

  • Size Reduction (Extrusion):

    • To produce smaller, unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded.

    • Load the suspension into a high-pressure extruder (e.g., Lipex™ extruder).

    • Force the suspension through polycarbonate membranes with a defined pore size (e.g., sequentially through 400 nm, 200 nm, and finally 100 nm pores). This process should be repeated 10-15 times.[13]

  • Purification:

    • Remove any unencapsulated PPA from the liposome suspension using size exclusion chromatography or dialysis.[15]

Protocol 2.2.2: Characterization of Liposomes

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle diameter, polydispersity index (PDI), and surface charge (zeta potential). A narrow size distribution (PDI < 0.2) is desirable.[15]

  • Encapsulation Efficiency (%EE):

    • Disrupt a known amount of the purified liposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the total drug amount using HPLC.

    • Calculate %EE using the formula: %EE = (Amount of Drug in Liposomes / Initial Amount of Drug Used) x 100

  • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) to confirm their spherical shape and lamellarity.[16]

Conclusion and Future Outlook

The successful formulation of this compound hinges on a systematic, data-driven approach. The pre-formulation assessment is a non-negotiable first step that illuminates the physicochemical hurdles and guides the selection of an appropriate advanced formulation strategy. Amorphous solid dispersions and liposomal encapsulation represent two powerful and distinct platforms for enhancing the delivery of poorly soluble molecules like PPA.[5][7]

The protocols provided herein are robust starting points. Further optimization will be required, including screening different polymers or lipid compositions, varying drug-to-carrier ratios, and refining process parameters. Ultimately, the success of any formulation will be determined by its in vivo performance, necessitating pharmacokinetic studies in relevant animal models to confirm that the enhanced in vitro properties translate to improved bioavailability.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems. [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Gullapalli, R. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Staufer, O., & Resch-Genger, U. (2023). Characterization of Drug Delivery Systems by Transmission Electron Microscopy. PubMed. [Link]

  • MDPI. (2023). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. [Link]

  • Di Mauro, G., et al. (2024). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. PubMed. [Link]

  • ResearchGate. (n.d.). Development and Characterization of Controlled Drug Delivery Using Nanoparticles. [Link]

  • Nugraheni, R. W., Mulyadi, N. A., & Yusuf, H. (2020). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. Systematic Reviews in Pharmacy. [Link]

  • Encyclopedia.pub. (2023). Conventional Liposomal Formulation Methods. [Link]

  • ResearchGate. (2023). Methods for the preparation of amorphous solid dispersions – A comparative study. [Link]

  • Al-Kasas, A., et al. (2022). Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC - NIH. [Link]

  • Al-Obaidi, H., et al. (2018). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. [Link]

  • Protocols.io. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. [Link]

  • ResearchGate. (2017). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. [Link]

  • Creative Biolabs. (n.d.). Liposome Encapsulated Small Molecule Development Service. [Link]

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Topic: Experimental Design for Efficacy Studies of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

**Abstract

This document provides a comprehensive guide for designing preclinical efficacy studies for the novel investigational compound, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. Based on its structural motifs, which are common in kinase inhibitors, we hypothesize that this compound is an inhibitor of the Janus Kinase (JAK) signaling pathway, a critical mediator of inflammatory responses. This guide outlines a logical, multi-tiered approach, beginning with in vitro biochemical and cellular characterization and culminating in a well-defined in vivo animal model of rheumatoid arthritis. The protocols provided herein are designed to establish a robust data package for evaluating the compound's therapeutic potential.

Part 1: Introduction to the Scientific Rationale

The compound this compound, hereafter referred to as PYP-acid, possesses a chemical scaffold suggestive of interaction with ATP-binding sites in protein kinases. Specifically, the pyrimidinylpiperazine core is a well-established pharmacophore in numerous kinase inhibitors. Our working hypothesis is that PYP-acid targets the Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2). The JAK-STAT signaling pathway is a cornerstone of cytokine signaling, and its dysregulation is a key driver of autoimmune and inflammatory diseases like rheumatoid arthritis. Therefore, demonstrating that PYP-acid can effectively and selectively inhibit this pathway is the primary objective of this experimental plan.

This guide will first establish the compound's potency and cellular mechanism of action before validating its efficacy in a disease-relevant animal model.

Part 2: In Vitro Efficacy & Mechanism of Action

Before committing to costly and time-consuming animal studies, it is imperative to confirm the compound's activity and mechanism of action in controlled in vitro systems.

Objective 1: Determine Direct Kinase Inhibition

The first step is to quantify the direct inhibitory effect of PYP-acid on the enzymatic activity of the target JAK kinases.

Causality: A direct, potent inhibition of the target kinase is the foundational requirement for the compound's hypothesized mechanism. This assay will determine the concentration of PYP-acid required to inhibit 50% of the kinase activity (IC50), a key measure of potency.

This protocol describes a luminescent-based assay that measures ADP produced by the kinase reaction.[1]

  • Reagents & Materials:

    • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.

    • Substrate peptide (e.g., a generic tyrosine kinase substrate).

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

    • PYP-acid, dissolved in DMSO.

    • Positive control inhibitor (e.g., Tofacitinib).[2][3][4]

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of PYP-acid in a 384-well plate. Final concentrations should span a wide range (e.g., 1 nM to 100 µM). Include "no inhibitor" and "no enzyme" controls.

    • Add the JAK enzyme to each well (except "no enzyme" controls).

    • Add the substrate/ATP mix to initiate the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to ADP concentration using a standard curve.

    • Plot the percent inhibition against the logarithm of PYP-acid concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each JAK isozyme.

Kinase TargetPYP-acid IC50 (nM)Tofacitinib IC50 (nM)
JAK1[Experimental Value]1.1
JAK2[Experimental Value]20
JAK3[Experimental Value]5.0
TYK2[Experimental Value][Value]

Table 1: Hypothetical data summary for kinase inhibition. Tofacitinib values are for reference.

Objective 2: Confirm Cellular Mechanism of Action

After confirming direct enzyme inhibition, the next step is to verify that PYP-acid can block the JAK-STAT signaling pathway within a cellular context.

Causality: Cytokines bind to their receptors, activating JAKs, which then phosphorylate STAT proteins.[5] These phosphorylated STATs (pSTATs) translocate to the nucleus to regulate gene expression.[5][6] Measuring the inhibition of STAT phosphorylation is a direct readout of the compound's activity on the intracellular pathway.[2]

This protocol measures the level of phosphorylated STAT3 (a key downstream target of many JAK-dependent cytokines like IL-6) in cytokine-stimulated cells.[7][8][9]

  • Reagents & Materials:

    • Human cell line expressing relevant cytokine receptors (e.g., HeLa or TF-1 cells).

    • Recombinant human IL-6.

    • PYP-acid.

    • Cell lysis buffer containing phosphatase and protease inhibitors.[10]

    • Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Rabbit anti-GAPDH (loading control).

    • HRP-conjugated anti-rabbit secondary antibody.

    • PVDF membrane, SDS-PAGE gels, and Western blot equipment.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve cells in low-serum media for 4-6 hours.

    • Pre-treat cells with various concentrations of PYP-acid for 1 hour.

    • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes.

    • Wash cells with cold PBS and lyse them on ice.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.[10]

    • Incubate the membrane with primary antibody (anti-pSTAT3) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and imaging system.

    • Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the pSTAT3 signal to the total STAT3 signal for each sample.

    • Calculate the percent inhibition of pSTAT3 phosphorylation relative to the IL-6 stimulated control.

Objective 3: Evaluate Functional Effect on Immune Cells

The final in vitro step is to assess whether inhibiting the JAK-STAT pathway with PYP-acid translates into a functional anti-inflammatory effect.

Causality: The production of pro-inflammatory cytokines by immune cells is a key driver of autoimmune disease pathology.[11] A successful therapeutic should suppress the release of these mediators.

This assay measures the release of key inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).[12][13][14][15]

  • Reagents & Materials:

    • Ficoll-Paque for PBMC isolation from healthy donor blood.

    • RPMI-1640 cell culture medium.

    • Stimulant (e.g., Lipopolysaccharide (LPS) or anti-CD3/CD28 beads).

    • PYP-acid.

    • Human cytokine ELISA or multiplex assay kit (e.g., for TNF-α, IL-6, IFN-γ).

  • Procedure:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Add serial dilutions of PYP-acid to the wells and incubate for 1 hour.

    • Add the chosen stimulant to the wells (except for the unstimulated control).

    • Incubate for 24-48 hours at 37°C, 5% CO2.

    • Centrifuge the plate and collect the culture supernatant.

    • Quantify the concentration of cytokines in the supernatant using an ELISA or multiplex assay according to the manufacturer's instructions.

  • Data Analysis:

    • Plot cytokine concentration against PYP-acid concentration.

    • Determine the IC50 value for the inhibition of each cytokine's release.

InVitro_Workflow cluster_0 Objective 1: Direct Inhibition cluster_1 Objective 2: Cellular MoA cluster_2 Objective 3: Functional Output KinaseAssay Biochemical Kinase Assay (IC50 Determination) pSTAT_WB Western Blot for pSTAT3 (Target Engagement) KinaseAssay->pSTAT_WB Confirms Potency CytokineAssay PBMC Cytokine Release (Functional Response) pSTAT_WB->CytokineAssay Confirms Mechanism

Caption: A sequential workflow for the in vitro characterization of PYP-acid.

Part 3: In Vivo Efficacy Evaluation

Following successful in vitro characterization, the efficacy of PYP-acid must be tested in a disease-relevant animal model. The collagen-induced arthritis (CIA) model in mice is a gold standard for preclinical rheumatoid arthritis research as it shares many pathological and immunological features with the human disease.[16][17][18][19][20]

Objective: Assess Therapeutic Efficacy in a Mouse Model of Arthritis

Causality: The CIA model is driven by an autoimmune response against type II collagen, leading to joint inflammation, cartilage destruction, and bone erosion, processes heavily mediated by JAK-dependent cytokines.[18][19] Evaluating the ability of PYP-acid to prevent or reduce these symptoms provides strong evidence of its potential therapeutic utility.

This protocol outlines the induction of arthritis and subsequent treatment with PYP-acid.

  • Animals & Housing:

    • Male DBA/1J mice, 8-10 weeks old.[17][19]

    • House in specific pathogen-free (SPF) conditions to avoid experimental variability.[16][17]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[19]

    • Day 21 (Booster Immunization): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a different site on the tail.[19]

  • Study Groups & Dosing:

    • Once arthritis is established (typically around Day 25-28), randomize mice into treatment groups (n=8-10 per group) based on initial arthritis scores.

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water), administered orally once daily.

      • Group 2: PYP-acid, Low Dose (e.g., 10 mg/kg), oral, once daily.

      • Group 3: PYP-acid, High Dose (e.g., 30 mg/kg), oral, once daily.

      • Group 4: Positive Control (e.g., Tofacitinib, 10 mg/kg), oral, once daily.

    • Administer treatments for 14-21 days.

  • Efficacy Endpoints:

    • Clinical Scoring (3 times per week): Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[17]

    • Paw Thickness (3 times per week): Measure the thickness of the hind paws using a digital caliper.

    • Body Weight (3 times per week): Monitor for signs of toxicity.

      • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

      • Biomarker Analysis: Collect blood via cardiac puncture. Measure levels of circulating inflammatory cytokines (e.g., IL-6) and anti-collagen antibodies in the serum.

  • Data Analysis:

    • Compare the mean arthritis score, paw thickness, and body weight over time between groups using a two-way ANOVA with post-hoc tests.

    • Compare terminal histology scores and serum biomarker levels using a one-way ANOVA or Kruskal-Wallis test.

    • A p-value < 0.05 is considered statistically significant.

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness Change (mm)Histology Score (Erosion)
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
PYP-acid (10 mg/kg)[Experimental Value][Experimental Value][Experimental Value]
PYP-acid (30 mg/kg)[Experimental Value][Experimental Value][Experimental Value]
Tofacitinib (10 mg/kg)[Experimental Value][Experimental Value][Experimental Value]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Genes Transcription of Inflammatory Genes Nucleus->Genes activates PYPAcid PYP-acid PYPAcid->JAK INHIBITS

Caption: PYP-acid is hypothesized to inhibit JAK, blocking STAT phosphorylation.

Part 4: Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for evaluating the preclinical efficacy of this compound. By systematically confirming its biochemical potency, cellular mechanism of action, and in vivo therapeutic effect, researchers can build a comprehensive data package. Positive results from this series of studies would strongly support the advancement of PYP-acid into formal IND-enabling toxicology studies and subsequent clinical development for the treatment of rheumatoid arthritis and other inflammatory diseases.

References

  • Chondrex, Inc. "A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice." Chondrex, Inc. Accessed January 17, 2026. [Link]

  • Patsnap Synapse. "What is the mechanism of Tofacitinib Citrate?" Patsnap Synapse. Accessed January 17, 2026. [Link]

  • Flanagan, M. E., et al. "The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis." Clinical and Experimental Rheumatology. Accessed January 17, 2026. [Link]

  • Versus Arthritis. "Tofacitinib." Versus Arthritis. Accessed January 17, 2026. [Link]

  • Mihai, C., et al. "JAK/STAT pathway in pathology of rheumatoid arthritis (Review)." Experimental and Therapeutic Medicine. Accessed January 17, 2026. [Link]

  • AMSBIO. "Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice." AMSBIO. Accessed January 17, 2026. [Link]

  • Brand, D. D., et al. "Collagen-induced arthritis." Nature Protocols. Accessed January 17, 2026. [Link]

  • JAX. "Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis." Bio-protocol. Accessed January 17, 2026. [Link]

  • Walker, J. G., & Smith, M. D. "The Jak-STAT Pathway in Rheumatoid Arthritis." The Journal of Rheumatology. Accessed January 17, 2026. [Link]

  • Walker, J. G., & Smith, M. D. "The Jak-STAT pathway in rheumatoid arthritis." Semantic Scholar. Accessed January 17, 2026. [Link]

  • ResearchGate. "The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF." ResearchGate. Accessed January 17, 2026. [Link]

  • Dr.Oracle. "What class of drug is tofacitinib (Janus kinase inhibitor)?" Dr.Oracle. Accessed January 17, 2026. [Link]

  • Angelini, J., et al. "Effects of Janus Kinase Inhibitors on Rheumatoid Arthritis Pain: Clinical Evidence and Mechanistic Pathways." MDPI. Accessed January 17, 2026. [Link]

  • Frontiers. "JAK-STAT Signaling Pathway and Rheumatic Diseases." Frontiers Media. Accessed January 17, 2026. [Link]

  • Springer Nature Experiments. "Collagen-Induced Arthritis Models." Springer Nature. Accessed January 17, 2026. [Link]

  • BPS Bioscience. "JAK1 Kinase Assay Protocol." BPS Bioscience. Accessed January 17, 2026. [Link]

  • Springer Nature Experiments. "In Vitro JAK Kinase Activity and Inhibition Assays." Springer Nature. Accessed January 17, 2026. [Link]

  • Taylor & Francis Online. "Highly sensitive in vitro cytokine release assay incorporating high-density preculture." Taylor & Francis Online. Accessed January 17, 2026. [Link]

  • Protocol Online. "STAT-3/phosphoSTAT-3 western blot." Protocol Online. Accessed January 17, 2026. [Link]

  • PubMed. "In vitro JAK kinase activity and inhibition assays." National Library of Medicine. Accessed January 17, 2026. [Link]

  • ProImmune. "ProStorm® Cytokine Release Assay." ProImmune. Accessed January 17, 2026. [Link]

  • PubMed. "Quantification of total and phosphorylated STAT3 by calibrated western blotting." National Library of Medicine. Accessed January 17, 2026. [Link]

  • ResearchGate. "Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?" ResearchGate. Accessed January 17, 2026. [Link]

  • Charles River Laboratories. "Cytokine Response Assays." Charles River Laboratories. Accessed January 17, 2026. [Link]

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Application Notes & Protocols: (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the application of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and its derivatives in high-throughput screening (HTS) assays. It is designed to offer both foundational knowledge and practical, field-proven insights for researchers engaged in drug discovery and development.

Introduction: The Scientific Rationale

This compound is a molecule of interest in medicinal chemistry, possessing a scaffold that has been incorporated into compounds targeting various biological pathways. Notably, derivatives of the (pyrimidin-2-yl)piperazine core have been investigated as selective monoamine oxidase (MAO)-A inhibitors, which are relevant in the treatment of depression.[1][2] Furthermore, its structural motifs suggest its potential utility as a building block in the synthesis of more complex molecules, such as those used in targeted protein degradation.

Given these characteristics, this compound is a prime candidate for inclusion in small molecule libraries for high-throughput screening campaigns. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate the activity of a biological target.[3][4][5][6] This guide will detail the principles and provide step-by-step protocols for two plausible HTS applications of this compound: a biochemical assay for enzyme inhibition and a cell-based assay for identifying inducers of apoptosis.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is critical for designing robust and reproducible HTS assays.

PropertyValueSource
Molecular Formula C10H14N4O2[7]
Molecular Weight 222.24 g/mol [7]
CAS Number 244255-92-3[7]

Note: Further characterization, such as solubility in aqueous buffers and DMSO, should be performed as part of assay development to ensure compatibility with screening conditions.

Application 1: Biochemical HTS for Monoamine Oxidase A (MAO-A) Inhibition

Rationale: The (pyrimidin-2-yl)piperazine scaffold is present in known MAO-A inhibitors.[1][2] Therefore, a biochemical HTS campaign to identify novel MAO-A inhibitors from a library containing this compound and its analogs is a scientifically sound approach. Enzymes are a major class of drug targets, and their inhibitors are crucial in treating numerous diseases.[8]

Workflow for Biochemical HTS

Caption: Workflow for a typical biochemical HTS campaign.

Protocol: MAO-A Inhibition HTS Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available MAO-Glo™ Assay kit, which measures the luminescence generated from a derivative of luciferin produced by the MAO-A enzyme.

1. Assay Development and Optimization:

  • Enzyme Titration: Determine the optimal MAO-A enzyme concentration that yields a robust signal within the linear range of the assay.

  • Substrate Concentration: The substrate concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[8][9]

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to establish the maximum permissible concentration in the final assay volume (typically ≤ 1%).

  • Z'-Factor Calculation: Perform a validation run with positive (known MAO-A inhibitor, e.g., clorgyline) and negative (DMSO vehicle) controls to ensure a Z'-factor > 0.5, indicating a robust and screenable assay.[10]

2. Primary High-Throughput Screen:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library (including this compound) to a 384-well assay plate for a final concentration of 10 µM.

  • Enzyme Addition: Add 25 µL of pre-warmed MAO-A enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 25 µL of the MAO-Glo™ substrate solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal. Read the luminescence on a plate reader.

3. Data Analysis and Hit Identification:

  • Normalize the data to the plate's positive and negative controls.

  • Calculate the percent inhibition for each compound.

  • Identify "hits" as compounds that exhibit a statistically significant reduction in signal (e.g., >3 standard deviations from the mean of the negative controls or a Z-score < -3).

4. Hit Validation:

  • Confirmation Screen: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Perform a serial dilution of the confirmed hits to determine their half-maximal inhibitory concentration (IC50).[8]

  • Orthogonal Assays: Validate the hits using a different assay format (e.g., a fluorescence-based assay) to rule out compound interference with the primary assay's detection method.[11][12]

Application 2: Cell-Based HTS for Apoptosis Induction

Rationale: The pyrimidine core is a common feature in molecules that modulate cell signaling pathways, including those involved in apoptosis.[13] A cell-based HTS assay can identify compounds that induce apoptosis in a cancer cell line, providing a more physiologically relevant context than a biochemical assay.[14][15][16][17]

Workflow for Cell-Based HTS

Caption: Workflow for a typical cell-based HTS campaign.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

This protocol uses the Caspase-Glo® 3/7 Assay to measure the activity of caspases 3 and 7, key executioners of apoptosis, in a cancer cell line (e.g., T47D breast cancer cells[13]).

1. Assay Development:

  • Cell Line Selection: Choose a cell line relevant to the therapeutic area of interest. Ensure the cells are healthy and exhibit robust growth.

  • Seeding Density: Determine the optimal number of cells per well that results in a logarithmic growth phase during the assay period.

  • Treatment Time: Optimize the incubation time with the compound library to achieve a sufficient window for apoptosis induction.

  • Positive Control: Use a known apoptosis inducer (e.g., staurosporine) to establish the dynamic range of the assay and for calculating the Z'-factor.

2. Primary High-Throughput Screen:

  • Cell Plating: Seed T47D cells in 384-well, clear-bottom white plates at the optimized density and allow them to adhere overnight.

  • Compound Addition: Add 50 nL of each library compound to the wells for a final concentration of 10 µM. Include positive and negative (DMSO) controls on each plate.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and add a volume equal to the culture medium in each well.

  • Signal Stabilization and Reading: Mix the contents of the wells on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours. Measure the luminescence using a plate reader.

3. Data Analysis and Hit Identification:

  • Normalize the data to the controls on each plate.

  • Calculate the fold-activation of the caspase signal for each compound relative to the DMSO controls.

  • Identify hits as compounds that induce a significant increase in caspase activity (e.g., >3 standard deviations from the mean of the negative controls).

4. Hit Validation:

  • Confirmation and Dose-Response: Confirm the activity of the hits and determine their half-maximal effective concentration (EC50) for caspase activation.

  • Cytotoxicity Counter-Screen: Perform a counter-screen using a viability assay (e.g., CellTiter-Glo®) to distinguish true apoptosis inducers from compounds that are generally cytotoxic.

  • Secondary Assays: Further characterize the mechanism of action of validated hits using orthogonal methods such as high-content imaging for nuclear condensation or annexin V staining.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating systems. Key to this is the rigorous use of controls and statistical metrics:

  • Positive and Negative Controls: Included on every plate to monitor assay performance and for data normalization.

  • Z'-Factor: This statistical parameter is calculated during assay development and monitored throughout the screen to ensure the assay quality is maintained. A Z' > 0.5 is considered excellent for HTS.[10]

  • Orthogonal Assays: The use of different assay formats for hit validation is crucial to eliminate false positives that may arise from compound interference with the primary assay's technology.[11][12]

  • Re-synthesis and Purity Analysis: For promising hits, re-synthesis of the compound and confirmation of its identity and purity are essential before committing to further studies.[11]

By adhering to these principles, researchers can have high confidence in the hits identified from a high-throughput screening campaign involving this compound and its analogs.

References

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  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

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  • Hit Identification. Vipergen. [Link]

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  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube. [Link]

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  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information. [Link]

  • Discovery of Substituted 4-anilino-2-(2-pyridyl)pyrimidines as a New Series of Apoptosis Inducers Using a Cell- And Caspase-Based High Throughput Screening Assay. Part 1. PubMed. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

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  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

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Application Notes and Protocols for Evaluating the Analgesic Efficacy of Pyrimidinyl Piperazinyl Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of pyrimidinyl piperazinyl butanoic acid derivatives for their potential analgesic properties. This document outlines a strategic, multi-tiered approach, beginning with acute nociceptive models and progressing to more complex models of inflammatory and neuropathic pain. The rationale behind the selection of each model is provided, alongside detailed, step-by-step protocols to ensure experimental robustness and reproducibility.

Introduction: The Therapeutic Potential of Pyrimidinyl Piperazinyl Butanoic Acid Derivatives

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Pyrimidinyl piperazinyl butanoic acid derivatives have emerged as a promising class of compounds, with preliminary studies suggesting significant antinociceptive and anti-inflammatory activities.[1][2] Structurally, these molecules possess a unique combination of a pyrimidine ring, a piperazine linker, and a butanoic acid moiety, suggesting potential interactions with various G protein-coupled receptors (GPCRs) known to modulate pain pathways.[3][4] This guide provides the necessary framework to systematically investigate these potential analgesic effects in established preclinical models.

Part 1: Preclinical Screening Strategy for Analgesic Activity

A tiered approach is recommended to efficiently screen and characterize the analgesic potential of novel pyrimidinyl piperazinyl butanoic acid derivatives. This strategy allows for early identification of active compounds and subsequent in-depth mechanistic studies.

G A Tier 1: Acute Nociceptive Models B Tier 2: Inflammatory Pain Models A->B Active Compounds C Tier 3: Neuropathic Pain Models B->C Confirmed Activity D Tier 4: Mechanistic Studies C->D Characterized Efficacy

Caption: Tiered approach for analgesic screening.

Part 2: In Vivo Models for Assessing Analgesic Effects

The selection of appropriate animal models is critical for elucidating the analgesic profile of a test compound.[5] The following models are recommended for their robustness, reproducibility, and relevance to different pain modalities.

Acute Nociceptive Pain Models

These models are designed to assess the compound's ability to attenuate the response to a brief, noxious stimulus. They are particularly useful for initial screening and determining the central or peripheral activity of the test compound.[6]

The hot plate test is a classic method for evaluating centrally acting analgesics by measuring the latency of a rodent's response to a thermal stimulus.[7][8] An increase in the latency to lick a paw or jump indicates an analgesic effect.

Protocol: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.[8]

  • Baseline Latency: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.2°C), and record the time (in seconds) until it exhibits a nociceptive response (paw licking or jumping).[8][9] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[8]

  • Compound Administration: Administer the pyrimidinyl piperazinyl butanoic acid derivative or vehicle control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after compound administration, place the animal back on the hot plate and record the response latency.

  • Data Analysis: Calculate the percentage of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Similar to the hot plate test, the tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious heat source.[10][11][12] It is a spinal reflex-mediated response and is sensitive to opioid analgesics.[10]

Protocol: Tail-Flick Test

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Animal Restraint and Acclimation: Gently restrain the rat or mouse, allowing the tail to be exposed. Allow the animal to acclimate to the restrainer.[13]

  • Baseline Latency: Apply the heat stimulus to the ventral surface of the tail and record the time taken for the animal to flick its tail.[14] A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.[14]

  • Compound Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the %MPE.

Inflammatory Pain Models

Inflammatory pain models are crucial for evaluating the anti-inflammatory and analgesic properties of a compound in a more clinically relevant context.[15][16]

Injection of carrageenan into the rodent paw induces a localized inflammatory response characterized by edema, hyperalgesia (increased sensitivity to noxious stimuli), and allodynia (pain in response to a normally non-painful stimulus).[17][18]

Protocol: Carrageenan-Induced Hyperalgesia

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments).

  • Carrageenan Injection: Inject a 1-2% solution of lambda-carrageenan in saline (e.g., 100 µL) into the plantar surface of one hind paw.[18][19]

  • Compound Administration: Administer the pyrimidinyl piperazinyl butanoic acid derivative or vehicle at a specified time before or after the carrageenan injection.

  • Assessment of Hyperalgesia: At various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection, measure the paw withdrawal latency to the thermal or mechanical stimulus.[20] A decrease in latency indicates hyperalgesia.

  • Data Analysis: Compare the paw withdrawal latencies in the drug-treated group to the vehicle-treated group.

The formalin test is a robust model of tonic chemical nociception that produces a biphasic pain response.[21][22] The early phase (Phase I) is due to the direct activation of nociceptors, while the late phase (Phase II) involves inflammatory processes and central sensitization.[23][24] This model can differentiate between centrally and peripherally acting analgesics.

Protocol: Formalin Test

  • Animal Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.

  • Compound Administration: Administer the test compound or vehicle prior to the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5-5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after the injection, observe the animal's behavior for a set period (e.g., 60 minutes) and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into Phase I (0-5 minutes) and Phase II (15-60 minutes).[23][24]

  • Data Analysis: Compare the total time spent licking/biting in each phase between the drug-treated and vehicle-treated groups.

Neuropathic Pain Models

Neuropathic pain arises from damage to the nervous system and is often difficult to treat with conventional analgesics.[25][26] Models of neuropathic pain are essential for evaluating compounds intended for this indication.

The CCI model involves loose ligation of the sciatic nerve, leading to the development of allodynia and hyperalgesia in the ipsilateral paw.[27]

Protocol: Chronic Constriction Injury (CCI)

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve and place four loose ligatures around it.

  • Behavioral Testing: Beginning several days after surgery, assess the development of mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test) in the ipsilateral paw.

  • Compound Administration: Once a stable baseline of hypersensitivity is established (typically 7-14 days post-surgery), begin administration of the pyrimidinyl piperazinyl butanoic acid derivative or vehicle.

  • Post-Treatment Assessment: Evaluate the effect of the compound on mechanical and thermal thresholds at various time points after administration.

  • Data Analysis: Compare the withdrawal thresholds in the drug-treated group to the vehicle-treated group.

Part 3: Potential Mechanisms of Action and Mechanistic Studies

The analgesic effects of pyrimidinyl piperazinyl butanoic acid derivatives may be mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.

G Protein-Coupled Receptors (GPCRs)

GPCRs are a major class of receptors involved in pain modulation.[3][28] Agonism or antagonism of specific GPCRs, such as opioid, cannabinoid, adrenergic, or novel GPCRs, can produce analgesia.[4]

G cluster_0 GPCR Signaling Pathway Derivative Derivative GPCR GPCR Derivative->GPCR Binds to G-protein G-protein GPCR->G-protein Activates Effector Effector G-protein->Effector Modulates Second Messenger Second Messenger Effector->Second Messenger Changes Cellular Response Cellular Response Second Messenger->Cellular Response Alters Analgesia Analgesia Cellular Response->Analgesia Leads to

Caption: Generalized GPCR signaling cascade.

Serotonergic and Dopaminergic Pathways

The serotonergic (5-HT) and dopaminergic (DA) systems play complex roles in pain modulation.[29][30][31][32] Specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT7) and dopamine receptors (e.g., D2) are implicated in analgesic pathways.[30][33][34] The pyrimidinyl piperazine moiety is a known pharmacophore for interacting with these systems.[35]

G cluster_0 Descending Pain Modulation cluster_1 Dopaminergic Influence PAG Periaqueductal Gray (PAG) RVM Rostroventral Medulla (RVM) PAG->RVM Activates Spinal Cord Spinal Dorsal Horn RVM->Spinal Cord 5-HT/NE release Nociceptive Neuron Nociceptive Neuron Spinal Cord->Nociceptive Neuron Inhibits VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (NAc) VTA->NAc DA release Pain Perception Pain Perception NAc->Pain Perception Modulates

Caption: Descending and dopaminergic pain pathways.

Proposed Mechanistic Studies

To elucidate the mechanism of action of active pyrimidinyl piperazinyl butanoic acid derivatives, the following studies are recommended:

  • Receptor Binding Assays: To determine the affinity of the compounds for a panel of GPCRs, including opioid, serotonergic, and dopaminergic receptors.

  • Functional Assays: To assess the functional activity (agonist, antagonist, or allosteric modulator) of the compounds at their target receptors.

  • Antagonist Studies: To determine if the analgesic effects of the compounds can be blocked by selective antagonists for specific receptor systems in the in vivo models described above. For example, the use of naloxone to investigate opioid receptor involvement.[36]

  • Neurochemical Analysis: To measure the levels of neurotransmitters such as serotonin and dopamine in relevant brain regions following compound administration.

Part 4: Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Data Summary for the Hot Plate Test

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-Treatment Latency (s) at 60 min% MPE at 60 min
Vehicle-1010.2 ± 0.510.5 ± 0.61.5 ± 3.0
Compound X101010.1 ± 0.418.5 ± 1.242.4 ± 6.1
Compound X30109.9 ± 0.625.2 ± 1.5 76.1 ± 7.4
Morphine101010.3 ± 0.528.9 ± 0.8 94.4 ± 4.1
*p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of pyrimidinyl piperazinyl butanoic acid derivatives as potential analgesic agents. By employing a systematic, multi-tiered approach utilizing a range of validated in vivo pain models, researchers can effectively characterize the analgesic profile of these novel compounds. Furthermore, the outlined mechanistic studies will provide valuable insights into their mode of action, facilitating their development as next-generation pain therapeutics. The careful application of these protocols will ensure the generation of high-quality, reproducible data essential for advancing promising candidates through the drug discovery pipeline.

References

  • Tail flick test - Grokipedia. (n.d.).
  • Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments. (n.d.).
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  • Role of Descending Dopaminergic Pathways in Pain Modulation - PMC - PubMed Central. (n.d.).
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Application Notes and Protocols for the Antimicrobial Evaluation of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The heterocyclic scaffolds of pyrimidine and piperazine are renowned pharmacophores, integral to the structure of numerous therapeutic agents.[1][2] Piperazine derivatives, in particular, are recognized for a wide spectrum of biological activities, including antimicrobial effects.[2][3][4] The pyrimidine ring is another key component in a variety of antimicrobial compounds. The conjugation of these two moieties, as seen in the target molecule, (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid, presents a compelling strategy for the development of novel antimicrobial agents.[1][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of this and related novel compounds.

These protocols are designed to establish a foundational understanding of the compound's antimicrobial activity, focusing on determining its potency and spectrum of action. The methodologies described are based on internationally recognized standards to ensure data integrity and reproducibility.

Physicochemical Properties and Stock Solution Preparation

A critical first step in any antimicrobial assay is the proper preparation of the test compound. The physicochemical properties of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid, such as its solubility, will dictate the choice of solvent and the achievable concentration range for testing.

Protocol 1: Preparation of Stock Solution

  • Solubility Testing : Begin by assessing the solubility of the compound in various solvents. A common starting point for novel compounds is dimethyl sulfoxide (DMSO), as it is compatible with most in vitro assays at low concentrations.[3] Test solubility in sterile distilled water and ethanol as well.

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid powder.

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution, for example, 10 mg/mL.[3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C or as determined by stability studies. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Core Antimicrobial Susceptibility Testing: Methodologies and Protocols

The following protocols outline the fundamental assays for determining the antimicrobial efficacy of a novel compound. It is recommended to use quality control (QC) strains from recognized culture collections such as the American Type Culture Collection (ATCC) to ensure the validity of the results.[3][7]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][8] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[8][9]

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Inoculum Preparation :

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth - MHB).[3]

    • Incubate the broth culture at the appropriate temperature (typically 35°C ± 2°C) until it reaches the turbidity of a 0.5 McFarland standard.[9][10] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution in Microtiter Plate :

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid stock solution in MHB.[3]

    • The typical final volume in each well before adding the inoculum is 50 µL.[7] The concentration range should be selected based on the expected potency of the compound. A broad range (e.g., 128 µg/mL to 0.25 µg/mL) is advisable for initial screening.

  • Inoculation and Incubation :

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.[7]

    • Include the following controls on each plate:

      • Growth Control : Broth and inoculum, with no compound.

      • Sterility Control : Broth only.

      • Positive Control : A standard antibiotic with known efficacy against the test organism.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • Result Interpretation :

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][10] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Compound Prepare Compound Stock Solution SerialDilution Perform Serial Dilutions in 96-Well Plate Compound->SerialDilution SerialDilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of a compound's antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.

Protocol 3: Agar Disk Diffusion Assay

  • Inoculum and Plate Preparation :

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[10]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application :

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid solution (e.g., 10 µ g/disk ).

    • Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Include a positive control disk with a standard antibiotic and a negative control disk with the solvent used to dissolve the compound.

  • Incubation and Measurement :

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (ZOI) around each disk in millimeters. The ZOI is the area where bacterial growth is visibly inhibited.

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Data Table for MIC of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid

Test MicroorganismGram StainATCC StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureusGram-positive25923Experimental ValueKnown Value
Escherichia coliGram-negative25922Experimental ValueKnown Value
Pseudomonas aeruginosaGram-negative27853Experimental ValueKnown Value
Enterococcus faecalisGram-positive29212Experimental ValueKnown Value
Candida albicansFungal10231Experimental ValueKnown Value (e.g., Fluconazole)

Table 2: Representative Data Table for Zone of Inhibition (ZOI) of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid (10 µ g/disk )

Test MicroorganismGram StainATCC StrainZOI (mm) of Test CompoundZOI (mm) of Positive Control (e.g., Gentamicin)
Staphylococcus aureusGram-positive25923Experimental ValueKnown Value
Escherichia coliGram-negative25922Experimental ValueKnown Value
Pseudomonas aeruginosaGram-negative27853Experimental ValueKnown Value

Advanced Antimicrobial Characterization

For compounds that demonstrate promising initial activity, further characterization is warranted to understand their cidal versus static nature and their rate of antimicrobial action.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC (or MFC for fungi) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[3] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol 4: MBC/MFC Determination

  • Perform MIC Assay : First, determine the MIC of the compound as described in Protocol 2.

  • Subculturing : From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[3]

  • Plating : Spread the aliquot onto a fresh, appropriate agar plate (e.g., MHA).

  • Incubation : Incubate the agar plates at 37°C for 18-24 hours.

  • Colony Counting : After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Logical Relationship between MIC and MBC

MIC_MBC_Relationship cluster_mic MIC Assay cluster_mbc MBC Assay MIC_Determination Determine MIC (Inhibits Growth) Subculture Subculture from MIC wells with no growth MIC_Determination->Subculture Provides starting point MBC_Determination Determine MBC (Kills ≥99.9% of inoculum) Subculture->MBC_Determination

Caption: Relationship between MIC and MBC determination.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid. A systematic approach, beginning with MIC determination to establish potency and spectrum, followed by MBC assays to assess bactericidal or bacteriostatic properties, will generate the essential data needed to advance promising candidates in the drug discovery pipeline. Further investigations could include time-kill kinetic studies to understand the rate of antimicrobial activity, and mechanism of action studies to identify the cellular targets of the compound. The rich history of pyrimidine and piperazine derivatives in medicinal chemistry provides a strong foundation for the potential of this compound class to yield novel and effective antimicrobial agents.

References

  • Thriveni, K., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. [Link]

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-8. [Link]

  • Thriveni, K., Padmashali, B., Siddesh, M., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Thriveni, K., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-338. [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28889. [Link]

  • Jurca, T., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1042301. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 23(11), 2822. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

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Troubleshooting & Optimization

Technical Support Center: (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. This document provides a structured approach to understanding and systematically improving the aqueous solubility of this compound through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols. Our approach is grounded in the fundamental physicochemical principles governing drug solubility and formulation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions a researcher might have about the solubility characteristics of this compound.

Question 1: Why is my compound exhibiting poor aqueous solubility?

Answer: The structure of this compound contains both a basic piperazine ring and an acidic carboxylic acid group. This makes the molecule zwitterionic. Molecules of this type often exhibit their lowest solubility at their isoelectric point (pI), where the net charge is zero, facilitating aggregation and precipitation. The pyrimidine and piperazine rings also contribute to its crystalline nature, which can further limit solubility. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development[1].

Question 2: How does pH influence the solubility of this compound?

Answer: The solubility of this compound is expected to be highly pH-dependent.

  • In acidic conditions (low pH): The basic nitrogen atoms on the piperazine and pyrimidine rings will become protonated (cationic), while the carboxylic acid group remains largely unionized. The resulting positive charge should increase interactions with water, enhancing solubility.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated (anionic), while the basic nitrogens will be uncharged. This negative charge will also promote solubility.

  • At the isoelectric point (pI): The molecule will exist as a zwitterion with both positive and negative charges, resulting in a net neutral charge that typically leads to minimal aqueous solubility. Therefore, adjusting the pH away from the pI is a primary and effective strategy for improving solubility[2][3].

Question 3: What are the primary strategies for improving the solubility of this compound?

Answer: Several well-established techniques can be employed. The most common and often most effective methods for ionizable compounds like this are:

  • pH Adjustment: Preparing solutions with a pH that ensures the molecule is in a predominantly ionized state (either acidic or basic).[3]

  • Salt Formation: Converting the free acid or base into a salt form. Salts of weak acids and bases often exhibit significantly improved solubility and dissolution rates compared to the parent molecule.[4][5][6]

  • Polymorph Screening: Identifying and selecting a crystalline form (polymorph) or an amorphous form of the compound that has a higher intrinsic solubility. Metastable polymorphs are generally more soluble than their stable counterparts.[7][8][9]

  • Use of Excipients: Incorporating solubilizing agents such as co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) into the formulation.[10][11]

The choice of method depends on the desired final application (e.g., in vitro assay, oral dosage form) and the physicochemical properties of the drug[1].

Part 2: Troubleshooting Guide

This section provides solutions to common experimental issues encountered when working with this compound.

Problem Encountered Probable Cause Recommended Solution & Rationale
Compound "crashes out" of solution upon addition of buffer or media. The final pH of the solution is likely near the compound's isoelectric point (pI), where it is least soluble.Solution: Determine the pH-solubility profile of your compound (see Protocol 1). This will identify the pH ranges where solubility is maximal. For experiments, use buffers that maintain the pH well away from the pI.
Inconsistent solubility results between different batches of the compound. The batches may represent different polymorphic forms. Different crystal lattices have different energies, leading to variations in solubility and dissolution rates.[7][12]Solution: Characterize the solid-state properties of each batch using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Perform a polymorph screen to identify and control the crystalline form.[8]
Low bioavailability in animal studies despite achieving solubility in the dosing vehicle. The compound may be precipitating in the gastrointestinal tract upon administration as the local pH changes. This is a common issue for pH-dependent compounds.Solution: Consider salt formation (see Protocol 2). A suitable salt can improve not only solubility but also the dissolution rate, potentially overcoming precipitation issues.[4][5] Alternatively, investigate formulation strategies like amorphous solid dispersions with polymers that can maintain supersaturation in vivo.[13]
Standard organic co-solvents (e.g., DMSO, Ethanol) are not sufficiently improving aqueous solubility. The compound may have high crystal lattice energy that is difficult to overcome, or the co-solvent may not be optimal for this specific molecular structure.Solution: Explore alternative formulation strategies. This could include using surfactants (e.g., Polysorbate 80)[11], creating a solid dispersion with a polymer carrier[14][15], or investigating complexation with cyclodextrins.

Part 3: Key Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To quantify the solubility of the compound across a range of pH values to identify the isoelectric point and regions of maximum solubility.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers) at a consistent ionic strength.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the final pH of each slurry after equilibration.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH.

Diagram: The Impact of pH on Solubility

The following diagram illustrates the relationship between pH and the ionization state of a zwitterionic molecule like this compound, which directly governs its solubility.

G cluster_pH_Scale pH Scale cluster_Forms Dominant Molecular Form cluster_Solubility Resulting Aqueous Solubility pH_Low Low pH (Acidic) pH_Mid Isoelectric Point (pI) Cationic Cationic Form (Protonated Nitrogens) pH_Low->Cationic pH_High High pH (Basic) Zwitterionic Zwitterionic Form (Net Neutral) pH_Mid->Zwitterionic Anionic Anionic Form (Deprotonated Acid) pH_High->Anionic Sol_High1 High Solubility Cationic->Sol_High1 Sol_Low LOWEST Solubility Zwitterionic->Sol_Low Sol_High2 High Solubility Anionic->Sol_High2

Caption: pH-dependent ionization and its effect on solubility.

Protocol 2: Preliminary Salt Screening

Objective: To rapidly identify pharmaceutically acceptable counter-ions that can form salts with this compound, leading to improved aqueous solubility.

Rationale: Salt formation is a highly effective method to increase the solubility and dissolution rate of ionizable drugs.[5][6] The selection of appropriate counter-ions is critical and should be based on the pKa of the parent molecule.[16]

Methodology:

  • Counter-ion Selection:

    • For the basic piperazine moiety: Select a range of pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid (mesylate), maleic acid, tartaric acid).

    • For the acidic moiety: Select a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine).

  • In-situ Salt Formation (Slurry Method):

    • Dispense a known amount of the solid compound into separate vials.

    • To each vial, add a solution containing an equimolar amount of a selected counter-ion dissolved in a suitable solvent (e.g., water, ethanol, or a water/ethanol mixture).

    • Seal the vials and agitate the resulting slurries at ambient temperature for 2-5 days to facilitate salt formation and equilibration.[17]

  • Solubility Measurement:

    • After equilibration, filter or centrifuge the slurries to separate the solid from the supernatant.

    • Measure the concentration of the compound in the supernatant using a validated HPLC method. This provides the apparent solubility of the potential salt form.

  • Solid Phase Characterization:

    • Isolate the solid material from each vial and allow it to dry.

    • Analyze the solid using XRPD to determine if a new crystalline form (i.e., a salt) has been created. The appearance of new peaks different from the parent compound indicates potential salt formation.

  • Data Analysis & Selection:

    • Compile the solubility data for each counter-ion.

    • Compare the solubility of the potential salts to that of the parent compound.

    • Prioritize the salt forms that show the most significant increase in solubility and are crystalline (as determined by XRPD) for further, more detailed characterization.[4]

References

  • Pouton, C. W. (2006). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Pharmacy and Pharmacology, 58(10), 1279-1289. [Link]

  • Lane, M. E., & O'Driscoll, C. M. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 525-533. [Link]

  • Improved Pharma. (2021). Salt Screening. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR, 16(5), 9-10. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Fernández Casares, A., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 789-800. [Link]

  • Maurya, P., et al. (2016). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Journal of Drug Delivery and Therapeutics, 6(3), 59-66. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chen, E., et al. (2014). Absorption rates and CO2 solubility in new piperazine blends. Energy Procedia, 63, 1234-1243. [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

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  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 444-463. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. [Link]

  • Ilevbare, G. A., et al. (2013). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics, 10(7), 2621-2634. [Link]

  • Dong, W. J., et al. (2010). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

  • PubChem. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. [Link]

Sources

Technical Support Center: Synthesis of (4-(Pyrimidin-2-yl)piperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-(Pyrimidin-2-yl)piperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this multi-step synthesis. Our goal is to equip you with the necessary insights to overcome common challenges and optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of (4-(Pyrimidin-2-yl)piperazin-1-yl)acetic acid is typically a two-step process. The first key transformation is the formation of the C-N bond between piperazine and 2-chloropyrimidine. This is followed by the alkylation of the remaining secondary amine of the piperazine ring with a two-carbon unit, which is then hydrolyzed to the desired carboxylic acid.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Alkylation & Hydrolysis 2-chloropyrimidine 2-chloropyrimidine reaction1 SNAr or Buchwald-Hartwig 2-chloropyrimidine->reaction1 piperazine piperazine piperazine->reaction1 intermediate 1-(Pyrimidin-2-yl)piperazine reaction2 N-Alkylation intermediate->reaction2 reaction1->intermediate alkylating_agent Ethyl 2-bromoacetate alkylating_agent->reaction2 ester_intermediate Ethyl (4-(pyrimidin-2-yl)piperazin-1-yl)acetate reaction3 Hydrolysis ester_intermediate->reaction3 final_product (4-(Pyrimidin-2-yl)piperazin-1-yl)acetic acid reaction2->ester_intermediate reaction3->final_product Impurity_Formation Piperazine Piperazine Desired_Product 1-(Pyrimidin-2-yl)piperazine Piperazine->Desired_Product + 2-Chloropyrimidine (Excess Piperazine) 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Desired_Product Byproduct 1,4-Bis(pyrimidin-2-yl)piperazine 2-Chloropyrimidine->Byproduct Desired_Product->Byproduct + 2-Chloropyrimidine (Excess 2-Chloropyrimidine)

Caption: Reaction pathway showing the formation of the desired mono-substituted product and the di-substituted byproduct.

FAQ 2: How do I effectively purify 1-(pyrimidin-2-yl)piperazine from the reaction mixture?

Purification Strategy:

  • Initial Workup: After the reaction, a typical workup involves quenching with water and extracting the product into an organic solvent like chloroform or ethyl acetate. [1]Washing the organic layer with water or brine helps remove inorganic salts and excess piperazine.

  • Removal of Excess Piperazine: Since a large excess of piperazine is often used, its removal is crucial. Piperazine is water-soluble, so aqueous washes are effective. Acidic washes (e.g., dilute HCl) can also be used to protonate and extract the basic piperazine into the aqueous layer, but be mindful that your product is also basic and may be partially extracted.

  • Removal of Di-substituted Byproduct: The 1,4-bis(pyrimidin-2-yl)piperazine byproduct is often a solid and less soluble than the mono-substituted product. [2]In some cases, it can be removed by filtration. [2]

  • Final Purification:

    • Distillation: 1-(Pyrimidin-2-yl)piperazine is a high-boiling liquid and can be purified by vacuum distillation. [1]

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be employed.

Part 2: Synthesis of (4-(Pyrimidin-2-yl)piperazin-1-yl)acetic Acid

This step involves the N-alkylation of 1-(pyrimidin-2-yl)piperazine with an ethyl 2-haloacetate followed by hydrolysis of the resulting ester.

FAQ 3: My N-alkylation reaction with ethyl 2-bromoacetate is slow or incomplete. How can I drive it to completion?

Potential Causes & Solutions:

  • Insufficient Base: The reaction generates HBr, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Choice of Base: Use at least one equivalent of a non-nucleophilic base like potassium carbonate or triethylamine. The base also helps to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

  • Reaction Temperature: This is a standard Sₙ2 reaction. If it is proceeding slowly at room temperature, gentle heating (e.g., 50-60 °C) can increase the reaction rate.

  • Solvent: Polar aprotic solvents such as acetonitrile or DMF are generally effective for this type of alkylation as they can solvate the cation without strongly interacting with the nucleophile.

FAQ 4: The hydrolysis of the ethyl ester is not going to completion, or I am seeing degradation of my product. What are the optimal hydrolysis conditions?

Potential Causes & Solutions:

  • Hydrolysis Conditions: The conversion of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions.

    • Basic Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent (e.g., ethanol, THF) is a common method. The reaction may require heating to proceed at a reasonable rate. After the reaction is complete, the reaction mixture must be acidified to protonate the carboxylate and precipitate the product.

    • Acidic Hydrolysis: Heating with an aqueous acid like hydrochloric acid can also effect hydrolysis. [3]

  • Product Degradation: The pyrimidine ring can be sensitive to harsh acidic or basic conditions, especially at high temperatures for prolonged periods.

    • Monitoring the Reaction: It is crucial to monitor the reaction by TLC or LC-MS to determine the point of completion and avoid unnecessary heating that could lead to decomposition.

    • Milder Conditions: If degradation is observed, consider using milder conditions, such as a lower temperature for a longer duration.

FAQ 5: I am having difficulty isolating the final product, (4-(pyrimidin-2-yl)piperazin-1-yl)acetic acid. What is the best procedure?

Isolation & Purification:

(4-(Pyrimidin-2-yl)piperazin-1-yl)acetic acid is a zwitterionic compound, which can present challenges for isolation.

  • Isoelectric Point Precipitation: The product is least soluble at its isoelectric point. After hydrolysis (especially basic hydrolysis), carefully adjust the pH of the aqueous solution with acid (e.g., HCl). The product should precipitate out of the solution. Monitor the pH carefully, as adding too much acid will re-dissolve the product by protonating the carboxylate group.

  • Filtration: Once the product has precipitated, it can be collected by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove any remaining organic impurities.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed.

Analytical Characterization

A summary of typical analytical methods for intermediates and the final product is provided below.

CompoundAnalytical TechniqueExpected Observations
1-(Pyrimidin-2-yl)piperazine¹H NMRSignals corresponding to pyrimidine and piperazine protons.
Mass SpectrometryMolecular ion peak corresponding to its mass.
Ethyl (4-(pyrimidin-2-yl)piperazin-1-yl)acetate¹H NMRAppearance of signals for the ethyl group and the methylene group adjacent to the piperazine nitrogen.
Mass SpectrometryMolecular ion peak corresponding to its mass.
(4-(Pyrimidin-2-yl)piperazin-1-yl)acetic acid¹H NMRDisappearance of the ethyl group signals and the appearance of a broad signal for the carboxylic acid proton (if in a suitable solvent).
Mass SpectrometryMolecular ion peak corresponding to its mass.
HPLCA single peak with a characteristic retention time. [4][5]
FTIRA broad O-H stretch and a C=O stretch for the carboxylic acid.
References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 1-(2-pyrimidinyl)piperazine - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f) - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.). Retrieved January 17, 2026, from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Retrieved January 17, 2026, from [Link]

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  • 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide | C31H39Cl3N8O2 | CID 54580026 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Retrieved January 17, 2026, from [Link]

  • ethyl 4-(2-chloro-4-pyrimidinyl)-1-piperazinecarboxylate - C11H15ClN4O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 17, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - NIH. (2024, August 6). Retrieved January 17, 2026, from [Link]

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Technical Support Center: Optimizing In Vivo Dosage of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Introduction

The transition from promising in vitro data to a robust in vivo animal model is a critical juncture in drug development. A primary challenge in this process is the determination of an optimal dosing regimen that maximizes therapeutic efficacy while minimizing toxicity. This guide provides researchers, scientists, and drug development professionals with a systematic approach to optimizing the in vivo dosage of novel small molecule inhibitors, using Compound X as a working example. We will address common questions and troubleshooting scenarios to navigate the complexities of preclinical dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step for determining the in vivo dosage of a novel compound like Compound X?

The essential first step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[1][4] This study is foundational for establishing a safe dose range for all subsequent efficacy and pharmacokinetic evaluations.[5][6]

Q2: How do I select a starting dose for the MTD study?

The starting dose is typically extrapolated from in vitro potency data (e.g., IC50 or EC50 values). A common practice is to begin with a dose anticipated to achieve a plasma concentration several times higher than the in vitro IC50.[3] Dose levels in these initial studies are often escalated using geometric progressions (e.g., 2x or 3x increments) to cover a broad range efficiently.[7] All dose selections must also consider the maximum feasible dose (MFD) based on the formulation's properties.[1]

Q3: What key parameters should be monitored during an MTD study?

Comprehensive monitoring is crucial for accurately identifying dose-limiting toxicities. Key endpoints include:

  • Clinical Observations: Daily checks for changes in behavior, posture, activity levels, and physical appearance.[1][2]

  • Body Weight: Regular monitoring (daily or every other day) is critical, as a significant weight loss (typically >15-20%) is a common indicator of toxicity.[1][6]

  • Gross Necropsy: A post-mortem examination of organs can identify macroscopic abnormalities.[7]

Q4: Once I have the MTD, how do I design the efficacy study?

With the MTD established, the efficacy study should include multiple dose levels to characterize the dose-response relationship.[7] A typical design includes:

  • Vehicle Control Group: To establish a baseline.

  • Low-Dose Group: A dose expected to be sub-therapeutic but well-tolerated.

  • Mid-Dose Group: An intermediate dose.

  • High-Dose Group: Typically the MTD or a slightly lower, well-tolerated dose.[6][8]

This multi-arm approach allows for the determination of the Minimum Effective Dose (MED) and provides a therapeutic window.[7]

Q5: What is Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, and why is it important?

PK/PD modeling is a mathematical technique that integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to describe the relationship between drug exposure and its effect over time.[9][10][11] This powerful tool helps:

  • Understand the time course of a drug's effect.[9]

  • Predict the optimal dosing regimen (dose and frequency) to maintain therapeutic concentrations.[10][11]

  • Facilitate translation from preclinical models to human clinical trials.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in animal response within the same dose group. 1. Improper drug formulation (e.g., poor solubility, instability).2. Inconsistent administration technique.3. Biological variability in the animal cohort.4. Errors in dose calculation or preparation.1. Re-evaluate formulation; check solubility and stability. Consider alternative vehicles or formulation strategies.2. Ensure all technicians are uniformly trained on the administration route (e.g., oral gavage, IV injection).3. Increase sample size per group. Ensure proper randomization of animals to treatment groups.[3]4. Double-check all calculations and SOPs for dose preparation.
No efficacy observed, even at the Maximum Tolerated Dose (MTD). 1. Insufficient drug exposure at the target site (poor pharmacokinetics).2. The chosen animal model is not relevant to the drug's mechanism of action.3. Rapid metabolism or clearance of the compound.4. The compound has low intrinsic potency in vivo.1. Conduct a pharmacokinetic (PK) study to measure drug concentration in plasma and, if possible, in the target tissue over time.[7]2. Re-evaluate the biological rationale for the selected model.[7]3. If PK data shows rapid clearance, consider altering the dosing frequency (e.g., from once daily to twice daily) or re-formulating for sustained release.4. Revisit in vitro assays to confirm potency and mechanism.
Unexpected toxicity at doses predicted to be safe from in vitro data. 1. Off-target effects of the compound or its metabolites.2. Species-specific differences in metabolism and toxicity.[7]3. Formulation vehicle is causing toxicity.4. Hypersensitivity or immune response.1. Perform metabolite profiling. Conduct broader in vitro safety screening (e.g., CEREP panel).2. Conduct toxicity studies in a second species to assess translatability.[8]3. Run a vehicle-only control group through the same dosing schedule to rule out vehicle-induced toxicity.4. For biologics or compounds with immunogenic potential, assess immunogenicity.[7]
Difficulty establishing a clear dose-response relationship. 1. Dose levels are spaced too closely or too far apart.2. The therapeutic window is very narrow.3. Saturation of absorption or target engagement.4. Insufficient number of dose groups.1. Adjust the dose-ranging strategy. Consider using a logarithmic or semi-log dose spacing.2. Add intermediate dose groups around the area where the dose-response curve is steepest.3. Combine efficacy readouts with PK and PD biomarker analysis to understand exposure-response relationships.[10]4. Increase the number of dose levels in the study to better define the curve.[3]

Experimental Workflow & Protocols

Workflow for In Vivo Dose Optimization

The overall process can be visualized as a structured, multi-phase approach, starting with broad dose-range finding and progressively refining the dosage based on integrated data.

InVivo_Dose_Optimization_Workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy & Pharmacodynamics (PD) cluster_3 Phase 4: Data Integration & Dose Selection P1_Start Start: In Vitro Data (IC50) & Formulation Dev. P1_MTD Acute Dose-Ranging / Maximum Tolerated Dose (MTD) Study P1_Start->P1_MTD Extrapolate Starting Dose P1_Output Define Safe Dose Range Identify Dose-Limiting Toxicities P1_MTD->P1_Output P2_PK Single-Dose PK Study (at multiple tolerated doses) P1_Output->P2_PK Inform Dose Selection P3_Efficacy Multi-Dose Efficacy Study (in relevant disease model) P1_Output->P3_Efficacy Set Max Dose P2_Output Determine Cmax, Tmax, AUC, T½ P2_PK->P2_Output P4_Model PK/PD Modeling & Simulation P2_Output->P4_Model Input Exposure Data P3_PD PD Biomarker Analysis (Target Engagement) P3_Efficacy->P3_PD P3_Output Establish Dose-Response Relationship Define Minimum Effective Dose (MED) P3_Efficacy->P3_Output P3_Output->P4_Model Input Response Data P4_Output Select Optimal Dose & Schedule for Pivotal Studies P4_Model->P4_Output MTD_3plus3_Design start Start with Dose Level 1 (n=3 animals) observe Observe for DLTs start->observe dlt_check DLTs Observed? observe->dlt_check zero_dlt 0 of 3 DLTs dlt_check->zero_dlt No one_dlt 1 of 3 DLTs dlt_check->one_dlt Yes (1) two_plus_dlt ≥2 of 3 DLTs dlt_check->two_plus_dlt Yes (≥2) escalate Escalate to Next Dose Level (n=3 new animals) zero_dlt->escalate expand Expand Cohort (add 3 animals to current dose) one_dlt->expand mtd_exceeded MTD Exceeded two_plus_dlt->mtd_exceeded escalate->observe expand_check Total DLTs in 6 animals? expand->expand_check mtd_defined MTD = Previous Dose Level mtd_exceeded->mtd_defined one_of_six 1 of 6 DLTs expand_check->one_of_six 1 two_plus_of_six ≥2 of 6 DLTs expand_check->two_plus_of_six ≥2 one_of_six->escalate two_plus_of_six->mtd_exceeded

Caption: Flowchart of the 3+3 dose-escalation design for MTD determination.

References

  • Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Drug Development Services. Retrieved January 17, 2026, from [Link]

  • Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. (1995). PubMed. Retrieved January 17, 2026, from [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Southern Research. Retrieved January 17, 2026, from [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services. Retrieved January 17, 2026, from [Link]

  • PKPD model. (2023, November 29). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 17, 2026, from [Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. (2020, July 2). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]

  • Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development. (2022, April 19). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). American Society of Clinical Oncology. Retrieved January 17, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved January 17, 2026, from [Link]

  • Optimizing intermittent dosing of oral small molecule inhibitors. (2025, March 21). PubMed. Retrieved January 17, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]

  • General Principles of Preclinical Study Design. (2018, September 1). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved January 17, 2026, from [Link]

  • Dose-Escalation Trial Protocols that Extend Naturally to Admit Titration. (2025, July 2). arXiv.org. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Ensuring the Stability of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. By understanding its potential degradation pathways and implementing appropriate handling and analytical strategies, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a slight yellow discoloration after a few days. What could be the cause?

A1: A yellow discoloration often suggests the formation of degradation products, which can arise from oxidation or photodegradation. The piperazine and pyrimidine rings are susceptible to oxidation, and pyrimidine-containing compounds can be sensitive to light. It is crucial to store your solutions protected from light and to consider de-gassing your solvents or adding antioxidants if the problem persists.

Q2: I am observing poor peak shape and tailing during the reverse-phase HPLC analysis of my compound. How can I improve this?

A2: Poor peak shape for piperazine-containing compounds is common due to the basicity of the piperazine moiety, which can interact with residual silanol groups on the silica-based stationary phase. To mitigate this, it is recommended to use a mobile phase with an acidic modifier. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase will protonate the piperazine nitrogens, leading to improved peak symmetry.[1][2]

Q3: What are the primary degradation pathways I should be concerned about for this compound?

A3: Based on its chemical structure, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, and both the pyrimidine and piperazine rings are prone to oxidation. Additionally, pyrimidines are known to be susceptible to photodegradation.[3]

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: For optimal stability, prepare stock solutions in a high-purity, degassed solvent such as DMSO or ethanol. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Degradation in Solution

Issue 1: Suspected Hydrolytic Degradation

Symptoms:

  • Appearance of new peaks in your chromatogram over time, especially when the solution is stored at non-neutral pH.

  • A decrease in the peak area of the parent compound.

Causality: While the acetic acid group is relatively stable, the pyrimidine ring can be susceptible to hydrolysis, particularly at pH extremes. This can lead to ring-opening or other structural modifications.

Mitigation Strategies:

  • pH Control: Maintain the pH of your aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).

  • Solvent Choice: When possible, use aprotic solvents for long-term storage to minimize the risk of hydrolysis.

  • Temperature: Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to reduce the rate of hydrolysis.

Issue 2: Oxidative Degradation

Symptoms:

  • A rapid loss of the parent compound, often accompanied by the appearance of multiple new peaks in the chromatogram.

  • Discoloration of the solution.

Causality: The nitrogen atoms in both the pyrimidine and piperazine rings are susceptible to oxidation. This can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ions which can catalyze oxidation reactions.

Mitigation Strategies:

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solution.

  • Degassing Solvents: Before preparing your solutions, degas the solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

Issue 3: Photodegradation

Symptoms:

  • Degradation is observed primarily in samples exposed to light.

  • Comparison of light-exposed and dark-stored samples shows a significant difference in purity.

Causality: Pyrimidine moieties can absorb UV light, leading to photochemical reactions and degradation. Piperazine derivatives have also been shown to be susceptible to photodegradation.

Mitigation Strategies:

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Controlled Laboratory Lighting: Minimize exposure of your samples to direct sunlight or strong artificial light during experiments.

Potential Degradation Pathways

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Peroxides) cluster_photo Photodegradation (UV Light) Parent_Compound This compound Hydrolysis_Product Ring-Opened Products Parent_Compound->Hydrolysis_Product H+ or OH- H2O N_Oxide_Pyrimidine Pyrimidine N-Oxide Parent_Compound->N_Oxide_Pyrimidine [O] N_Oxide_Piperazine Piperazine N-Oxide Parent_Compound->N_Oxide_Piperazine [O] Hydroxylated_Products Hydroxylated Derivatives Parent_Compound->Hydroxylated_Products [O] Photo_Product Photolytic Products Parent_Compound->Photo_Product hv

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a hot air oven at 105°C for 24 hours. Dissolve in the initial solvent before analysis.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6][7]

1. Instrumentation:

  • A standard HPLC system with a UV or photodiode array (PDA) detector. LC-MS can be used for identification of degradation products.[8][9]

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute the parent compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance, determined by a UV scan.

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Workflow for Stability Assessment

Caption: A typical workflow for assessing the stability of a compound.

Data Summary

ParameterRecommended ConditionRationale
Solvent for Stock Solution DMSO, Ethanol, AcetonitrileMinimizes hydrolysis; good solubility.
Storage Temperature -20°C or belowReduces the rate of all degradation pathways.
pH of Aqueous Solutions 6 - 8Minimizes acid and base-catalyzed hydrolysis.
Light Exposure Protect from light (amber vials)Prevents photodegradation.
HPLC Mobile Phase Additive 0.1% Formic Acid or TFAImproves peak shape for the basic piperazine moiety.[1][2]

References

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scafato, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1014.
  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3349.
  • Yurttaş, L., et al. (2020). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 44(4), 1096-1111.
  • Goryacheva, E. A., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorbtsionnye i Khromatograficheskie Protsessy, 18(3), 365-374.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Singh, S., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 96, 284-290.
  • Yurttaş, L., et al. (2020). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Archives of Physiology and Biochemistry, 1-10.
  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • BenchChem. (2025). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. BenchChem.
  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • Patel, K., & Patel, J. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(2), 356-362.
  • Karimi-Chahartash, M., et al. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of the Iranian Chemical Society, 16(5), 953-994.
  • Kappe, C. O., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(18), 3326.
  • Öztürk, E. R., et al. (2022). A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison.
  • DailyMed. (n.d.). BUSPIRONE HYDROCHLORIDE tablet. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2014). Piperazine- and pyrimidine-containing drugs.
  • Reddy, M. P., et al. (2003). Method for the preparation of piperazine and its derivatives. U.S.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38225-38230.
  • Wang, Y., et al. (2024).

Sources

Technical Support Center: Crystallization of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a zwitterionic molecule, this compound presents unique crystallization challenges. This document aims to equip you with the scientific principles and practical methodologies to overcome these hurdles and achieve robust and reproducible crystallization outcomes.

Understanding the Molecule: A Zwitterionic Perspective

This compound possesses both a basic piperazine moiety and an acidic carboxylic acid group. This dual functionality means the molecule can exist as a zwitterion, carrying both a positive and a negative charge on the same molecule. This property is highly dependent on the pH of the solution and significantly influences its solubility and crystallization behavior. The isoelectric point (pI), the pH at which the net charge of the molecule is zero, is a critical parameter. At the pI, the solubility of a zwitterionic compound is typically at its minimum, a principle that can be leveraged to induce crystallization.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound has oiled out and will not crystallize. What should I do?

A1: Oiling out, or liquid-liquid phase separation, is a common issue, particularly with molecules that have complex functionalities. It occurs when the concentration of the solute in the solution exceeds the solubility limit to such an extent that a supersaturated liquid phase forms instead of a solid crystalline phase.

  • Underlying Cause: This is often due to high supersaturation, rapid cooling, or the presence of impurities that inhibit nucleation and crystal growth. The zwitterionic nature of your compound can also lead to strong intermolecular interactions that favor an amorphous, oily state over an ordered crystal lattice.

  • Troubleshooting Steps:

    • Reduce Supersaturation:

      • Slower Cooling: Implement a gradual cooling profile. Rapid cooling can shock the system, leading to the formation of an oil. A ramp-down rate of 5-10 °C per hour is a good starting point.

      • Solvent/Anti-solvent System: If using an anti-solvent, add it much more slowly and at a slightly elevated temperature to maintain the compound in solution initially.

    • Increase Nucleation Sites:

      • Seeding: Introduce a small number of seed crystals of this compound to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

      • Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can create microscopic imperfections that may act as nucleation sites.

    • Solvent System Optimization:

      • Solvent Selection: The choice of solvent is critical. You may be using a solvent in which the compound is too soluble. A solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal. See the Solvent Screening Protocol below for guidance.

    • pH Adjustment:

      • As a zwitterionic compound, the solubility of this compound is highly pH-dependent. Adjusting the pH of the solution towards the isoelectric point will decrease its solubility and can promote crystallization over oiling out. A careful, slow addition of a suitable acid or base is required.

Q2: I have a very low crystal yield. How can I improve it?

A2: A low yield indicates that a significant portion of your compound remains in the mother liquor after crystallization.

  • Underlying Cause: This can be due to high solubility of the compound in the chosen solvent system at the final crystallization temperature, insufficient crystallization time, or the formation of a stable supersaturated solution.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Anti-solvent Addition: If you are not already using one, consider introducing an anti-solvent (a solvent in which your compound is poorly soluble but is miscible with your primary solvent). This will reduce the overall solubility of your compound in the mixture.

      • Solvent Ratio: If using a co-solvent system, systematically vary the ratio of the solvents to find the optimal balance between solubility at high temperature and insolubility at low temperature.

    • Temperature Optimization:

      • Lower Final Temperature: Cooling the crystallization mixture to a lower temperature (e.g., 0-4 °C) will further decrease the solubility of the compound and increase the yield.

    • Increase Crystallization Time:

      • Allowing the crystallization to proceed for a longer period (e.g., overnight) can allow for more complete precipitation.

    • Concentration of Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be of lower purity.

Q3: The crystals I've obtained are very small or needle-like, making them difficult to filter and dry. How can I grow larger, more equant crystals?

A3: Crystal morphology is influenced by factors such as the rate of crystal growth, the solvent system, and the presence of impurities.

  • Underlying Cause: Rapid crystallization often leads to the formation of small, poorly-formed crystals. Needle-like morphology can arise from preferential growth along one crystal axis, which can be influenced by the solvent.

  • Troubleshooting Steps:

    • Slower Crystallization Rate:

      • Slower Cooling/Anti-solvent Addition: As with preventing oiling out, a slower rate of generating supersaturation will give the molecules more time to orient themselves into a more stable, well-defined crystal lattice.

    • Solvent System Modification:

      • Different Solvents: Experiment with different solvents. The interaction between the solvent and the different crystal faces can influence the growth rate of each face, thereby affecting the overall morphology.

    • Slurry Experiment (Ostwald Ripening):

      • Stirring the crystalline product in its mother liquor for an extended period (24-48 hours) can lead to a process called Ostwald ripening. Smaller, less stable crystals will dissolve and redeposit onto larger, more stable crystals, resulting in a larger average crystal size and a more uniform particle size distribution.

Q4: My final product has a persistent impurity. How can I improve the purity?

A4: Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.

  • Underlying Cause: Structurally similar impurities are often difficult to purge during crystallization. The efficiency of purification depends on the relative solubilities of the desired compound and the impurity in the chosen solvent system.

  • Troubleshooting Steps:

    • Recrystallization: A second crystallization step is often effective. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow it to cool slowly.

    • Solvent Selection for Purity Enhancement: Choose a solvent system where the impurity has high solubility, while the desired compound has the desired temperature-dependent solubility profile. This will help to retain the impurity in the mother liquor.

    • Washing: After filtration, wash the crystal cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities from the crystal surfaces.

    • pH Adjustment: If the impurity has a different acidic or basic character than your compound, you may be able to selectively precipitate your compound by carefully adjusting the pH.

Frequently Asked Questions (FAQs)

Q: What is the likely zwitterionic form of this compound?

A: The most likely zwitterionic form involves the protonation of the more basic nitrogen atom in the piperazine ring (the one not directly attached to the pyrimidine ring) and the deprotonation of the carboxylic acid group. This creates a positive charge on the piperazine ring and a negative charge on the carboxylate group.

Q: How does pH affect the solubility of this compound?

A: The solubility of this compound is expected to be lowest at its isoelectric point (pI). At pH values below the pI, the carboxylic acid group will be protonated, and the piperazine nitrogens will be protonated, resulting in a net positive charge and increased solubility in polar solvents. At pH values above the pI, the carboxylic acid will be deprotonated, and the piperazine nitrogens will be neutral or singly protonated, leading to a net negative or neutral charge and potentially different solubility characteristics. This pH-dependent solubility is a powerful tool for controlling crystallization.[1][2]

Q: What are some good starting solvents for screening?

A: A good starting point for solvent screening would include a range of solvents with varying polarities. Based on the structure of this compound, the following solvents are recommended for initial screening:

  • Protic Solvents: Water, Ethanol, Isopropanol (IPA), Methanol

  • Aprotic Polar Solvents: Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Non-polar Solvents (as anti-solvents): Heptane, Toluene

Given its likely zwitterionic nature, it is expected to have higher solubility in more polar, protic solvents.

Q: Is polymorphism a concern for this compound?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds, including piperazine derivatives.[3][4] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability. It is crucial to perform a polymorphic screen to identify and characterize any potential different forms of this compound.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., 60-70 °C). Stir until all solids are dissolved.

  • Cooling: Slowly cool the solution to room temperature over 2-3 hours with gentle stirring.

  • Further Cooling: If necessary, further cool the mixture in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a good solvent at room temperature to create a concentrated solution.

  • Anti-solvent Addition: Slowly add an anti-solvent dropwise to the stirred solution until the solution becomes slightly turbid.

  • Crystal Growth: If crystals do not form immediately, add a few more drops of the anti-solvent and continue stirring. Seeding at this stage can be beneficial.

  • Maturation: Allow the mixture to stir at room temperature for several hours to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.

Protocol 3: pH Adjustment Crystallization
  • Dissolution: Dissolve the crude this compound in an aqueous acidic or basic solution where it is highly soluble.

  • pH Adjustment: Slowly add a counter-ion solution (e.g., a dilute acid if dissolved in a base, or a dilute base if dissolved in an acid) dropwise with vigorous stirring. Monitor the pH of the solution.

  • Precipitation: As the pH approaches the isoelectric point of the compound, a precipitate should form.

  • Equilibration: Continue stirring for at least 1 hour after the precipitation is complete to ensure the system has reached equilibrium.

  • Isolation, Washing, and Drying: Collect the crystals by vacuum filtration, wash with deionized water, and then with a low-boiling point organic solvent like acetone to aid in drying. Dry the product under vacuum. A similar procedure was used for a related compound where dilute hydrochloric acid was added to a basic solution to a pH of about 4 to induce precipitation.[5]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents at Room Temperature (Qualitative)

SolventPolarity IndexPredicted SolubilityRationale
Water10.2HighZwitterionic nature, capable of hydrogen bonding.
Methanol5.1Moderate to HighPolar protic solvent, can solvate both charged ends.
Ethanol4.3ModerateLess polar than methanol, lower solubility expected.
Isopropanol3.9Low to ModerateFurther decrease in polarity.
Acetonitrile5.8LowAprotic polar solvent, less effective at solvating zwitterions.
Acetone5.1LowAprotic polar solvent.
Dichloromethane3.1Very LowNon-polar aprotic solvent.
Toluene2.4InsolubleNon-polar solvent.
Heptane0.1InsolubleNon-polar solvent.

Note: This table provides estimated qualitative solubility based on the chemical structure and the properties of zwitterionic compounds. Experimental verification is essential.

Visualizations

Troubleshooting Logic for Crystallization Failure

Caption: A flowchart outlining the logical steps for troubleshooting common crystallization problems.

Impact of pH on Zwitterion Solubility

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Cationic Form\n(High Solubility) Cationic Form (High Solubility) Zwitterionic Form\n(Minimum Solubility)\n-> Ideal for Crystallization Zwitterionic Form (Minimum Solubility) -> Ideal for Crystallization Cationic Form\n(High Solubility)->Zwitterionic Form\n(Minimum Solubility)\n-> Ideal for Crystallization Increase pH Anionic Form\n(High Solubility) Anionic Form (High Solubility) Zwitterionic Form\n(Minimum Solubility)\n-> Ideal for Crystallization->Anionic Form\n(High Solubility) Increase pH

Sources

Technical Support Center: Minimizing Off-Target Effects of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and similar pyrimidinylpiperazine-based compounds. This guide is designed to provide in-depth, practical solutions to the common challenge of off-target effects. As many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can exhibit polypharmacology, a rigorous and well-planned experimental approach is crucial for generating reliable and interpretable data.[1][2] This resource provides troubleshooting guides and FAQs to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a pyrimidinylpiperazine-based compound like this compound?

A1: The pyrimidinylpiperazine scaffold is a common feature in many kinase inhibitors because it mimics the adenine structure of ATP, allowing it to bind to the ATP-binding pocket of a wide range of kinases.[2] Consequently, the primary off-target effects are likely to be the inhibition of other kinases beyond your intended target.[3] This can lead to the modulation of unintended signaling pathways, potentially confounding experimental results or causing cellular toxicity.[4][5] It's also possible for these compounds to interact with non-kinase proteins that have ATP-binding sites.[6]

Q2: I'm observing a cellular phenotype at a concentration that is much higher than the IC50 for my primary target. How can I determine if this is an off-target effect?

A2: This is a classic indication of a potential off-target effect. A significant discrepancy between the biochemical potency (IC50) and the cellular effective concentration (EC50) suggests that the observed phenotype might be due to the inhibition of other targets that require a higher concentration of the compound for engagement.[7] To investigate this, a dose-response experiment is critical.[8][9][10] You should observe a clear correlation between the inhibition of your primary target's downstream signaling and the phenotypic outcome across a range of concentrations. If the phenotype only manifests at higher concentrations, it is likely due to off-target activities.

Q3: What are the first steps I should take to characterize the selectivity of my compound?

A3: A broad kinase screen is the recommended first step to understand the selectivity profile of your inhibitor.[1][11] Several commercial services offer profiling against large panels of kinases (e.g., 400+ kinases).[6] This will provide a global view of the kinases your compound interacts with and their relative affinities.[3] This data is invaluable for interpreting cellular data and for guiding the design of subsequent experiments.

Q4: My inhibitor is showing activity against several kinases in a profiling screen. How do I know which ones are relevant in my cellular model?

A4: Kinase profiling is typically done with recombinant enzymes, which may not fully represent the complexity of the cellular environment. To identify the relevant off-targets in your specific cell line, you can employ chemical proteomics approaches like Kinobeads.[12][13][14][15] This technique involves using immobilized, broad-spectrum kinase inhibitors to pull down the majority of the kinome from a cell lysate. By pre-incubating the lysate with your compound, you can identify which kinases are engaged by observing their reduced binding to the beads in a dose-dependent manner. This provides a more physiologically relevant assessment of your compound's targets within the cellular proteome.[15]

Q5: How can I definitively prove that the observed phenotype is due to the inhibition of my intended target and not an off-target?

A5: The gold standard for target validation is to use orthogonal approaches that are not subject to the same off-target liabilities as small molecule inhibitors.[16] The most powerful of these is CRISPR/Cas9-mediated gene knockout or knockdown of your target.[16][17][18][19][20][21] If the phenotype observed with your inhibitor is recapitulated by genetically removing the target protein, this provides strong evidence that the phenotype is on-target. Conversely, if knocking out the target does not produce the same effect, it strongly suggests that your inhibitor's activity is due to off-target effects. It is also important to design your guide RNAs carefully to avoid CRISPR-related off-target effects.[22][23][24][25]

Troubleshooting Guides

Issue 1: Inconsistent or Unexplained Phenotypic Results

You are observing variability in your cellular assays, or the phenotype does not align with the known function of your target kinase.

Possible Cause: Off-target effects are modulating signaling pathways that influence the observed phenotype.

Troubleshooting Workflow:

G A Inconsistent Phenotype Observed B Step 1: Verify Target Engagement in Cells (CETSA) A->B E Target Engaged? B->E C Step 2: Broad Kinase Profiling F Potent Off-Targets Identified? C->F D Step 3: Orthogonal Target Validation (CRISPR Knockout/Knockdown) G Phenotype Recapitulated by CRISPR? D->G E->C Yes K Conclusion: Compound may not be cell-permeable or is rapidly metabolized. Troubleshoot compound delivery. E->K No F->D Yes H Conclusion: On-Target Effect Investigate Downstream Signaling F->H No G->H Yes J Conclusion: Off-target effect is likely cause of phenotype. Identify and validate key off-target. G->J No I Conclusion: Off-Target Effect - Use more selective inhibitor - Lower compound concentration - Characterize off-target pathway J->I

Caption: Troubleshooting workflow for inconsistent phenotypes.

Issue 2: High Levels of Cytotoxicity

Your compound is causing significant cell death, even at concentrations where you expect specific inhibition of your target.

Possible Cause: Inhibition of one or more off-target kinases that are essential for cell survival.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Dose-Response Optimization To find a therapeutic window where the on-target effect is observed without significant cytotoxicity.Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) and assess both a marker of on-target inhibition and cell viability (e.g., using CellTiter-Glo).[8][26]
Use a Structurally Unrelated Inhibitor To confirm that the cytotoxicity is not a general consequence of inhibiting the primary target.Identify an inhibitor for your target with a different chemical scaffold and assess its cytotoxic profile. If it is not cytotoxic, it suggests the toxicity of your original compound is due to off-targets.
Comprehensive Kinase Profiling To identify potential off-target kinases known to be involved in cell survival pathways.Submit your compound for broad kinase profiling. Cross-reference the identified off-targets with databases of essential genes/kinases.[1][5][11]
CRISPR-based Validation To definitively link the primary target to the observed cytotoxicity.Use CRISPR to knock out the primary target. If the knockout is not lethal, the cytotoxicity of your compound is off-target.[16][18][20]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[27][28][29][30][31] It is based on the principle that a protein's thermal stability increases upon ligand binding.[7][27][28]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[28]

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins and analyze the amount of your target protein remaining by Western blot or other protein detection methods.

  • Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[29]

G cluster_0 Cell Culture cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with Inhibitor or Vehicle B Heat cells at various temperatures A->B C Lyse cells B->C D Separate soluble & aggregated proteins C->D E Detect target protein (e.g., Western Blot) D->E F Plot melting curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CRISPR/Cas9-mediated Target Knockout

This protocol provides a general framework for using CRISPR/Cas9 to validate the on-target effects of your inhibitor.

Methodology:

  • sgRNA Design and Synthesis: Design and synthesize 2-3 single-guide RNAs (sgRNAs) targeting a constitutive exon of your gene of interest. Use bioinformatics tools to minimize predicted off-target effects.[22][23][25]

  • Delivery of CRISPR Components: Deliver the Cas9 nuclease and the sgRNAs into your cell line. This can be done via plasmid transfection, lentiviral transduction, or delivery of ribonucleoprotein (RNP) complexes.

  • Selection and Clonal Isolation: Select for cells that have been successfully edited. This can be done by co-transfecting a selectable marker or by using a fluorescently tagged Cas9 and sorting. Isolate single-cell clones to generate a pure population of knockout cells.

  • Verification of Knockout: Validate the knockout at the genomic level by sequencing the target locus. Confirm the absence of the protein by Western blot.

  • Phenotypic Analysis: Perform your cellular assays with the knockout cell line and compare the results to wild-type cells treated with your inhibitor.

References

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Duncan, J.S., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo. [Link]

  • Medina-Aunon, J.A., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Molina, D.M., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Schenone, M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. [Link]

  • Robers, M.B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • ResearchGate. (2018). Applications of CRISPR Genome Editing Technology in Drug Target Identification and Validation. ResearchGate. [Link]

  • Bain, J., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Ugochukwu, E., et al. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

  • ResearchGate. (2025). The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

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addressing batch-to-batch variability of synthesized (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Last Updated: January 18, 2026

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot batch-to-batch variability during the synthesis of this active pharmaceutical ingredient (API). Inconsistent API batches can lead to significant challenges in downstream processing, formulation, and regulatory compliance, potentially causing delays and increased costs.[1][2]

This document provides a structured approach to identifying root causes of variability and implementing robust control strategies. By leveraging principles of Quality by Design (QbD) and Process Analytical Technology (PAT), our goal is to empower you to achieve consistent product quality.[3][4][5] The methodologies outlined here are grounded in scientific principles and aligned with global regulatory expectations, including the International Council for Harmonisation (ICH) guidelines Q8 and Q9.[6][7][8][9][10][11][12][13][14][15]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and analysis of this compound.

Q1: We are observing significant color variation (from white to pale yellow) between batches of our final product. What is the likely cause and is it a concern?

A1: Color variation is a common indicator of impurity presence. The yellowish tint can arise from several sources:

  • Trace Metal Impurities: Residual metals from reagents or reaction vessels can form colored complexes.

  • Oxidative Degradation: The piperazine and pyrimidine rings can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods, leading to the formation of colored degradation products.

  • Residual Solvents: Incomplete removal of certain high-boiling point solvents can sometimes contribute to discoloration.

Is it a concern? Yes. While the color itself may not be harmful, it signals a lack of process control and the presence of uncharacterized impurities.[16][17] These impurities could impact the API's stability, safety, and efficacy. A thorough investigation using techniques like HPLC-UV with a photodiode array (PDA) detector and LC-MS is required to identify the chromophore.

Q2: Our synthesis yield has dropped unexpectedly in recent batches. What are the most common factors to investigate?

A2: A drop in yield is often multifactorial. A systematic investigation should focus on:

  • Raw Material Quality: Verify the purity and reactivity of incoming starting materials (e.g., 2-chloropyrimidine, piperazine, and chloroacetic acid derivatives). Variability in raw materials is a primary source of process inconsistency.[18][19][20]

  • Reaction Conditions: Small deviations in temperature, reaction time, or stirring efficiency can significantly impact reaction kinetics and lead to incomplete conversion or side reactions.[21]

  • Work-up and Isolation: Inefficient extraction, product precipitation, or physical loss of material during filtration and drying are common culprits.[21][22] Ensure pH adjustments during work-up are precise, as the amphoteric nature of the product makes its solubility highly pH-dependent.

Q3: An unknown peak has appeared in our HPLC chromatogram. How do we approach its identification?

A3: The appearance of a new peak indicates a change in the reaction pathway or degradation. A logical approach to identification includes:

  • Review Process Changes: Have there been any recent changes to raw material suppliers, solvent grades, or equipment?

  • Forced Degradation Study: Subject a reference standard of your API to stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the impurity. This provides clues about its potential structure and formation pathway.

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity. This is the most direct way to get its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), 1D and 2D NMR spectroscopy can elucidate its full chemical structure.

Common process-related impurities for this synthesis may include unreacted starting materials, over-alkylated piperazine species, or dimers.[23][24]

Section 2: In-Depth Troubleshooting Guides

Guide A: Investigating Yield and Purity Discrepancies

Batch-to-batch variability in yield and purity is a common challenge that often stems from subtle inconsistencies in process execution.[2][25] This guide provides a systematic approach to pinpointing and rectifying these issues.

The synthesis of this compound typically involves a nucleophilic substitution followed by an alkylation step. Each step has critical parameters that must be tightly controlled.

  • Raw Material Variability: The quality of starting materials is the foundation of a reproducible process.[16][17][18]

    • Action: Implement a robust raw material qualification program. Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform identity and purity testing on each incoming batch. For critical reagents, consider running a small-scale test reaction.

  • Stoichiometry and Reagent Addition: Incorrect stoichiometry can lead to incomplete reactions or excess side products.

    • Action: Double-check all calculations.[22] For liquid reagents, ensure accurate volume dispensing. If the reaction is exothermic, control the addition rate to maintain the target temperature.

  • Temperature and Time Control: Chemical reactions are highly sensitive to temperature.

    • Action: Ensure temperature probes are calibrated. Monitor the internal reaction temperature, not just the jacket temperature. Define the reaction endpoint using in-process controls (e.g., HPLC, TLC) rather than relying on a fixed time.

  • Mixing Efficiency: In heterogeneous reactions or during reagent addition, poor mixing can create localized "hot spots" or concentration gradients, leading to side reactions.

    • Action: Ensure the stirrer speed and impeller design are appropriate for the vessel size and reaction mass. Visual inspection (if possible) can confirm adequate mixing.

  • Work-up and Crystallization: The isolation step is critical for purity and final physical form.[26][27]

    • Action: Precisely control pH during extractions and precipitation. The cooling rate during crystallization directly impacts particle size and impurity inclusion.[27] A slower, controlled cooling profile generally yields larger, purer crystals.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Verification cluster_3 Phase 4: Root Cause & CAPA OOS Out-of-Specification (OOS) Result (Yield or Purity) Review Review Batch Records & Process History OOS->Review Interview Interview Operators Review->Interview Hypo1 Hypothesis 1: Raw Material Issue Interview->Hypo1 Hypo2 Hypothesis 2: Process Parameter Deviation Interview->Hypo2 Hypo3 Hypothesis 3: Equipment Malfunction Interview->Hypo3 TestRM Re-test Retained Raw Materials Hypo1->TestRM LabSim Lab-Scale Simulation of Deviations (DoE) Hypo2->LabSim Calibrate Check Equipment Calibration & Maintenance Logs Hypo3->Calibrate RootCause Identify Root Cause TestRM->RootCause LabSim->RootCause Calibrate->RootCause CAPA Implement Corrective and Preventive Actions (CAPA) RootCause->CAPA

Caption: Workflow for Investigating OOS Batches.

Guide B: Managing Physical Property Variations

Beyond chemical purity, the physical properties of an API—such as particle size, crystal form (polymorphism), and bulk density—are critical for successful formulation and consistent drug product performance.[28]

Q4: We've noticed differences in the dissolution rate of our tablets. Could this be related to the API batch?

A4: Absolutely. This is a classic example of how API physical properties impact the final drug product.

  • Particle Size Distribution (PSD): Smaller particles have a larger surface area, which generally leads to faster dissolution. If your crystallization and milling processes are not tightly controlled, the PSD can vary significantly between batches.

  • Polymorphism: The API may exist in different crystal lattices (polymorphs), each having unique physical properties, including solubility and dissolution rate. A change in the crystallization solvent, temperature, or cooling rate can cause a different, less soluble polymorph to form.

Property to MeasureRecommended TechniquePurpose
Particle Size Laser DiffractionQuantifies the particle size distribution (e.g., D10, D50, D90).
Crystal Form Powder X-Ray Diffraction (PXRD)Identifies the specific polymorphic form by its unique diffraction pattern.
Thermal Properties Differential Scanning Calorimetry (DSC)Determines melting point and can detect polymorphic transitions.
Particle Shape Microscopy (e.g., SEM)Provides qualitative information on crystal habit, which affects flowability.

Proactive Control: The final crystallization step is the most critical control point for physical properties.[28][29][30] Implementing Process Analytical Technology (PAT) tools, such as in-line particle size analyzers (e.g., FBRM®) or Raman spectroscopy, can provide real-time monitoring and control of the crystallization process, ensuring batch-to-batch consistency.[31][32]

Section 3: Protocols and Methodologies

Protocol 1: Standardized HPLC-UV Method for Purity Assessment

This protocol is a self-validating system for determining the purity of this compound and quantifying related impurities.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

Before sample analysis, perform the following checks:

  • Blank Injection: Inject the diluent to ensure no baseline interference.

  • Reference Standard Injection (x5): Inject the reference standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

Rationale: System suitability testing confirms that the chromatographic system is performing correctly on the day of analysis, ensuring the trustworthiness of the generated data.

Section 4: Implementing Proactive Control Strategies (QbD)

Troubleshooting is reactive. The modern approach to pharmaceutical manufacturing is proactive, building quality into the process from the beginning. This is the core principle of Quality by Design (QbD).[3][6][9][33][34]

The QbD framework involves:

  • Define a Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product (e.g., dosage, purity, stability).[5]

  • Identify Critical Quality Attributes (CQAs): These are the physical, chemical, and biological attributes of the API that must be controlled to ensure the QTPP is met.[4][28] For our API, CQAs would include purity, impurity profile, crystal form, and particle size.

  • Identify Critical Process Parameters (CPPs): These are the process parameters (e.g., temperature, pressure, pH, cooling rate) that have a direct impact on the CQAs.[5][9]

  • Establish a Design Space: Through risk assessment and experimentation (e.g., Design of Experiments, DoE), a multidimensional range of CPPs is defined. Operating within this "design space" ensures the CQAs will be met.[9][33]

  • Develop a Control Strategy: This includes raw material specifications, in-process controls (IPCs), and final product testing to ensure the process remains within the design space.[6][9]

QbD_Workflow QTPP 1. Define Quality Target Product Profile (QTPP) CQA 2. Identify Critical Quality Attributes (CQAs) QTPP->CQA Risk 3. Link Attributes & Parameters (Risk Assessment - ICH Q9) CQA->Risk DoE 4. Define Design Space (Design of Experiments) Risk->DoE Control 5. Design & Implement Control Strategy (PAT) DoE->Control Lifecycle 6. Continual Improvement & Lifecycle Management Control->Lifecycle

Caption: Quality by Design (QbD) Workflow.

By adopting a QbD approach, you transition from a reactive "testing quality in" model to a proactive "building quality in" paradigm, leading to a more robust, efficient, and reliable manufacturing process.[3][4]

References

  • Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. Cognidox.
  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Bentham Science.
  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs.
  • An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. ACS Publications.
  • ICH Q9 Quality risk management - Scientific guideline. European Medicines Agency (EMA).
  • How PAT tools can help improve understanding of the crystallisation process. Sai Life Sciences.
  • ICH Q8 – Quality by Design. PSC Biotech®.
  • Applying simple PAT tools to crystallisation in process chemistry. European Pharmaceutical Review.
  • ICH Q9 Quality Risk Management: Guide for the pharma industry. Ideagen.
  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q9 Guidelines. MasterControl.
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  • Understanding ICH Q9 Quality Risk Management. Scilife.
  • Real-time monitoring of crystallization in active pharmaceutical ingredients. Thermo Fisher Scientific.
  • Biopharma Takes On Raw Material Variability. BioPharm International.
  • What Is Quality by Design (QbD)?. Mettler Toledo.
  • ICH Q9 quality risk management: an introduction. Qualio.
  • How Pharmaceutical Raw Materials Impact Drug Quality. Labcompare.
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  • Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical.
  • Pharmaceutical Quality by Design. Beckman Coulter.
  • Quality by Design: Transforming 21st Century Pharmaceutical Manufacturing. AbbVie Contract Manufacturing.
  • Quality by Design (QbD): A Guide for Pharmas. Synthace.
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. BoroPharm.
  • The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. Medium.
  • Controlling raw materials variability for batch consistency when scaling up. Thermo Fisher Scientific.
  • Quality by design. European Medicines Agency (EMA).
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  • Piperazine-impurities. Pharmaffiliates.
  • piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Defining the Root Cause of Batch-to-Batch Variability. YouTube.
  • Identifying sources of batch to batch variation in processability. ResearchGate.
  • Tips & Tricks: (How to Improve) Yield. University of Rochester, Department of Chemistry.
  • How To: Improve Yield. University of Rochester, Department of Chemistry.
  • Tips for maximizing yield, purity and crystal size during recrystallization. ECHEMI.
  • Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange.
  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.com.
  • SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate.
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis. ChemicalBook.
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  • 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. National Center for Biotechnology Information.
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Technical Support Center: Optimization of HPLC Methods for (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the HPLC analysis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your chromatographic methods. Understanding the unique chemical nature of this analyte is the cornerstone of robust and reliable analysis.

This compound is a polar, zwitterionic compound, possessing both acidic (acetic acid) and basic (piperazine and pyrimidine nitrogens) functional groups. This dual character presents specific challenges in reversed-phase HPLC, primarily related to retention and peak shape. This guide will equip you with the knowledge to overcome these hurdles and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no retention of my analyte on a standard C18 column?

A1: this compound is a highly polar molecule, as indicated by the predicted negative XLogP values of similar structures.[1][2] Standard C18 columns primarily rely on hydrophobic interactions for retention. Highly polar analytes have limited interaction with the nonpolar stationary phase and can elute in or near the void volume.

Q2: What is causing significant peak tailing for my analyte?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the basic nitrogen atoms of the piperazine and pyrimidine rings and residual acidic silanol groups on the silica-based stationary phase. These interactions lead to a non-ideal chromatographic peak shape.

Q3: What is a good starting point for the detection wavelength?

A3: The piperazine moiety itself does not have a strong chromophore.[3][4] The UV absorbance of this compound will be primarily dictated by the 2-substituted pyrimidine ring. Studies on 2-aminopyrimidine derivatives show a maximum absorbance around 297 nm.[5] Therefore, a starting wavelength of approximately 297 nm is recommended, with further optimization using a photodiode array (PDA) detector to determine the absorbance maximum for your specific mobile phase conditions.

Q4: How does the mobile phase pH affect the analysis?

A4: The mobile phase pH is a critical parameter for the analysis of zwitterionic compounds.[6][7] The ionization state of both the acidic and basic functional groups of this compound will change with pH. To achieve consistent retention and good peak shape, it is recommended to work at a pH that is at least one pH unit away from the pKa values of the analyte to ensure a single, stable ionic form.

HPLC Method Development and Optimization Workflow

The following diagram outlines a logical workflow for developing and optimizing an HPLC method for this compound.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Troubleshooting Initial_Conditions Select Initial Conditions - Column: Polar-embedded or Base-deactivated C18 - Mobile Phase: ACN/Water with 0.1% Formic Acid (pH ~2.7) - Detection: ~297 nm Scouting_Gradient Perform Scouting Gradient (e.g., 5-95% ACN over 15 min) Initial_Conditions->Scouting_Gradient Assess_Retention Assess Retention & Peak Shape Scouting_Gradient->Assess_Retention Optimize_Gradient Optimize Gradient Slope Assess_Retention->Optimize_Gradient Adequate Retention Adjust_pH Adjust Mobile Phase pH (e.g., test higher pH with phosphate buffer) Assess_Retention->Adjust_pH Poor Retention/Tailing Assess_Resolution Assess Resolution Optimize_Gradient->Assess_Resolution Adjust_pH->Scouting_Gradient Re-scout Method_Validation Method Validation (Linearity, Accuracy, Precision) Assess_Resolution->Method_Validation Troubleshooting Troubleshooting Guide (Refer to specific issues) Method_Validation->Troubleshooting

Caption: A logical workflow for HPLC method development.

Recommended Starting HPLC Conditions

The following table provides recommended starting parameters for the analysis of this compound. These conditions are based on the analysis of similar polar, basic compounds and should be optimized for your specific application.[8][9][10]

ParameterRecommended Starting ConditionsRationale
HPLC Column Polar-embedded or Base-deactivated C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle sizePolar-embedded phases provide better retention for polar analytes, while base-deactivated columns minimize silanol interactions, reducing peak tailing.[11]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.0A low pH protonates the piperazine and pyrimidine nitrogens and suppresses the ionization of residual silanols, improving peak shape.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers. Acetonitrile often provides better peak shape and lower viscosity.
Gradient Start with a shallow gradient (e.g., 5-50% B over 10-15 minutes)A shallow gradient is often necessary to achieve good resolution for polar compounds.
Flow Rate 0.2-0.4 mL/min for 2.1 mm i.d. columns; 0.8-1.2 mL/min for 4.6 mm i.d. columnsStandard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity.
Detection UV at ~297 nm (optimize with PDA)Based on the UV absorbance of the 2-substituted pyrimidine chromophore.[5]
Injection Vol. 1-5 µLSmaller injection volumes can minimize peak distortion, especially when the sample solvent is stronger than the initial mobile phase.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)
  • Cause A: Secondary Silanol Interactions

    • Explanation: The basic nitrogen atoms in the piperazine and pyrimidine rings can interact with acidic silanol groups on the surface of the silica-based column packing, leading to peak tailing.

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to below 3 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the basic analyte.

    • Solution 2: Use a Base-Deactivated or Polar-Embedded Column: These columns have a lower concentration of accessible silanol groups, minimizing secondary interactions.[11]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups. Note that high buffer concentrations may not be suitable for mass spectrometry detection.

  • Cause B: Column Overload

    • Explanation: Injecting too much sample mass onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration and/or the injection volume.

Issue 2: Poor Retention (Analyte Elutes at or Near the Void Volume)
  • Cause A: High Polarity of the Analyte

    • Explanation: this compound is a highly polar compound and may not be sufficiently retained on traditional C18 columns.

    • Solution 1: Use a Polar-Embedded or Aqueous C18 Column: These columns are designed to be stable in highly aqueous mobile phases and offer better retention for polar compounds.[11]

    • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of very polar compounds.

    • Solution 3: Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent retention for zwitterionic compounds.[6][12][13]

  • Cause B: Mobile Phase is Too Strong

    • Explanation: The initial percentage of organic solvent in your gradient may be too high, causing the analyte to elute too quickly.

    • Solution: Decrease the initial percentage of the organic modifier (Mobile Phase B) in your gradient.

Issue 3: Variable Retention Times
  • Cause A: Inadequate Column Equilibration

    • Explanation: The column may not be fully equilibrated with the initial mobile phase conditions between injections, leading to shifts in retention time.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause B: Mobile Phase pH is Too Close to Analyte pKa

    • Explanation: If the mobile phase pH is close to one of the pKa values of your analyte, small changes in pH can cause significant shifts in the analyte's ionization state and, consequently, its retention time.

    • Solution: Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa values to ensure a consistent ionization state.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound
  • Column: Polar-embedded C18, 100 mm x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection: 297 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 15.0 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 5% B

    • 20.0 min: 5% B (End of Run)

  • Analysis: Evaluate the retention time and peak shape of the analyte. If retention is poor, consider a column with stronger polar retention capabilities or switching to HILIC mode. If peak tailing is observed, proceed to Protocol 2.

Protocol 2: Troubleshooting Peak Tailing with pH Adjustment
  • Column: Base-deactivated C18, 100 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 6.5.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 297 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 12.0 min: 70% B

    • 14.0 min: 70% B

    • 14.1 min: 10% B

    • 18.0 min: 10% B (End of Run)

  • Analysis: Compare the peak shape obtained with this higher pH mobile phase to the results from Protocol 1. The neutral pH may improve peak shape for the basic moieties, but retention may be affected.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies.
  • Zwitterion Chrom
  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chrom
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  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 2023.
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  • UV–Vis–NIR spectrum of 2APM crystal.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 2019.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(9), 4143-4150.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2015, 7(12):43-48.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
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  • 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. PMC.
  • 3-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-6-ol. PubChem.

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Technical Support Center: Overcoming Resistance to (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a research chemical and not an approved drug. Information on specific resistance mechanisms to this exact molecule is not available. However, its core structure, featuring a pyrimidinylpiperazine moiety, is common in a class of drugs known as Tyrosine Kinase Inhibitors (TKIs). This guide is therefore based on the well-documented principles of TKI resistance, providing a robust framework for troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to my compound, has stopped responding. What is the most likely cause?

A: This phenomenon is known as acquired resistance and is a common challenge in cancer research. After an initial positive response, resistance can emerge from various factors. The most common causes for TKIs include the development of secondary mutations in the drug's target kinase, or the activation of alternative "bypass" signaling pathways that allow the cancer cells to survive despite the drug's presence.[1][2]

Q2: What is a "gatekeeper" mutation and how does it cause resistance?

A: A gatekeeper residue is an amino acid located in the ATP-binding pocket of a kinase, which is the site where most TKIs bind.[1] A "gatekeeper mutation" is a change in this amino acid, often to a bulkier one. This change can physically block the TKI from binding to its target, a mechanism known as steric hindrance, without preventing the natural substrate, ATP, from binding.[1] This renders the drug ineffective while the kinase remains active. A classic example is the T315I mutation in the BCR-ABL protein, which confers resistance to Imatinib.[1][3]

Q3: I'm seeing resistance, but sequencing of the target protein shows no mutations. What else could be happening?

A: If on-target mutations are ruled out, resistance is likely "off-target." This can happen in several ways:

  • Activation of Bypass Pathways: Cancer cells can activate other signaling pathways to circumvent the one blocked by your compound.[4][5][6] For example, amplification of the MET oncogene can reactivate the PI3K/AKT pathway, making cells resistant to EGFR inhibitors.[5][7]

  • Increased Drug Efflux: Cells can upregulate membrane proteins called ATP-binding cassette (ABC) transporters.[8][[“]] These act as pumps, actively removing the drug from the cell and lowering its intracellular concentration to sub-therapeutic levels.[[“]][10][11]

  • Histologic Transformation: In some cases, the cell type can fundamentally change (e.g., from non-small cell lung cancer to small cell lung cancer), adopting a new biology that is no longer dependent on the original drug target.[1]

Q4: How can I develop a resistant cell line in the lab for my studies?

A: A common method is through gradual drug induction. This involves culturing the cancer cells in a medium with a low concentration of your compound (e.g., at the IC20, the concentration that inhibits 20% of the cells). Over time, as the cells adapt, the drug concentration is incrementally increased. This process selects for and expands the population of resistant cells, mimicking how resistance often develops clinically.[12]

Section 2: Troubleshooting Guide: A Step-by-Step Approach to Investigating Resistance

This guide provides a logical workflow to diagnose and potentially overcome resistance to your compound.

Workflow for Investigating Drug Resistance

Resistance_Workflow start Start: Cell line shows increased IC50 confirm Step 1: Confirm Resistance (Repeat Dose-Response Assay) start->confirm sequence_target Step 2: Sequence Target Kinase (Sanger or NGS) confirm->sequence_target mutation_found Mutation Found? sequence_target->mutation_found on_target Conclusion: On-Target Resistance mutation_found->on_target Yes off_target_investigation Step 3: Investigate Off-Target Mechanisms mutation_found->off_target_investigation No efflux_assay 3a: Assess Drug Efflux (e.g., Rhodamine 123 Assay) off_target_investigation->efflux_assay bypass_pathway 3b: Analyze Bypass Pathways (Phospho-RTK Array, Western Blot) off_target_investigation->bypass_pathway efflux_positive Efflux Increased? efflux_assay->efflux_positive bypass_positive Bypass Pathway Activated? bypass_pathway->bypass_positive efflux_positive->bypass_pathway No efflux_conclusion Conclusion: ABC Transporter-Mediated Resistance efflux_positive->efflux_conclusion Yes bypass_conclusion Conclusion: Bypass Pathway Activation bypass_positive->bypass_conclusion Yes unknown Conclusion: Novel or Complex Mechanism bypass_positive->unknown No Bypass_Pathway cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell TKI_S (4-Pyrimidin-2-yl...) acetic acid Target_S Primary Target (e.g., EGFR) TKI_S->Target_S Inhibits Downstream_S PI3K/AKT Pathway Target_S->Downstream_S Blocked Apoptosis Apoptosis Downstream_S->Apoptosis Leads to TKI_R (4-Pyrimidin-2-yl...) acetic acid Target_R Primary Target (e.g., EGFR) TKI_R->Target_R Inhibits Downstream_R PI3K/AKT Pathway Target_R->Downstream_R Blocked Bypass Bypass Receptor (e.g., MET) Bypass->Downstream_R Activates Survival Cell Survival Downstream_R->Survival Leads to

Caption: Diagram of a bypass signaling mechanism leading to TKI resistance.

Section 3: Strategies to Overcome Resistance

Once the mechanism of resistance is identified, you can rationally design experiments to overcome it.

Resistance MechanismStrategyRationaleExample Agents
On-Target Mutation Use a next-generation inhibitorDesign or use a compound that can bind to the mutated target.Third-generation EGFR TKIs like Osimertinib are effective against the T790M resistance mutation. [13]
Drug Efflux Co-administer an efflux pump inhibitorBlock the pump to increase the intracellular concentration of your primary compound.Verapamil, Tariquidar (experimental). [14]
Bypass Pathway Combination therapyInhibit both the primary target and the activated bypass pathway simultaneously. [15][16][17]Combining an EGFR inhibitor with a MET inhibitor (e.g., Crizotinib) for MET-amplified resistant cells. [7]
Protocol: Validating a Combination Therapy Strategy
  • Objective: To test if inhibiting a diagnosed bypass pathway re-sensitizes resistant cells to your compound.

  • Hypothesis: If MET activation is the bypass mechanism, combining this compound with a MET inhibitor will be synergistic in the resistant cell line but not the parental line.

  • Procedure:

    • Design Matrix: Create a dose-response matrix with varying concentrations of your compound on the X-axis and a MET inhibitor on the Y-axis.

    • Treat Cells: Treat the resistant cells with the drug combinations for 72 hours.

    • Measure Viability: Use a cell viability assay (e.g., CellTiter-Glo).

    • Analyze Synergy: Calculate synergy scores using a method like the Bliss Independence or Loewe Additivity model. A synergy score indicates that the combination is more effective than the sum of the individual drugs.

    • Confirm Mechanism: Use Western Blot to confirm that the combination treatment successfully inhibits both the primary target's downstream signaling and the bypass pathway's signaling (e.g., look for reduced phosphorylation of both EGFR and MET targets).

By systematically diagnosing the cause of resistance, researchers can deploy logical and evidence-based strategies to overcome it, advancing the development of more durable and effective therapeutic agents.

References

  • Zhou, Y., et al. (2023). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. Cancer Communications. Available at: [Link]

  • Robey, R. W., et al. (2018). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • UT Southwestern Medical Center. (2020). Novel Drug Combination Fights Resistance to TKI Therapy. UT Southwestern Medical Center. Available at: [Link]

  • Consensus. (n.d.). Mechanisms of ABC transporter-mediated multidrug resistance. Consensus. Available at: [Link]

  • Suda, K., et al. (2021). Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators. Cancers. Available at: [Link]

  • Camidge, D. R., et al. (2015). Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Jakob, J. A., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling. Available at: [Link]

  • To, K. K. W., et al. (2017). Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. Cancer Letters. Available at: [Link]

  • Malhotra, J., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of drug efflux via ABC transporters. ResearchGate. Available at: [Link]

  • Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Wang, S., et al. (2015). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Journal of Hematology & Oncology. Available at: [Link]

  • Tang, Z., et al. (2022). Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia. Frontiers in Oncology. Available at: [Link]

  • Boumendjel, A., et al. (2017). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Future Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers in Pharmacology. Available at: [Link]

  • Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]

  • ResearchGate. (n.d.). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Malhotra, J., et al. (2023). Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Cancers. Available at: [Link]

  • Belay, Y. (2019). State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • City of Hope. (2023). What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. Available at: [Link]

  • Crown Bioscience. (n.d.). Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. ResearchGate. Available at: [Link]

  • Song, Z., et al. (2020). Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes. International Journal of Biological Sciences. Available at: [Link]

  • Zhang, Y., et al. (2022). Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review. Translational Cancer Research. Available at: [Link]

  • Friboulet, L. (2017). Mechanisms of TKI resistance. YouTube. Available at: [Link]

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Technical Support Center: Refining Purification Techniques for (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this zwitterionic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to achieve high purity and yield in your experiments.

Understanding the Molecule: A Zwitterionic Challenge

This compound possesses both a basic piperazine moiety and an acidic carboxylic acid group. This dual functionality means that the molecule's overall charge is highly dependent on the pH of its environment. At its isoelectric point (pI), the compound exists as a zwitterion, with both a positive and a negative charge, leading to unique solubility characteristics that can be leveraged for purification. However, this zwitterionic nature can also present challenges, such as poor solubility in many common organic solvents and a tendency to streak on standard silica gel chromatography.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing explanations of the underlying causes and actionable solutions.

Issue 1: Product is an intractable oil or fails to crystallize.

Root Cause Analysis: The presence of impurities can often disrupt the crystal lattice formation, preventing your compound from solidifying. Additionally, residual solvent can act as a plasticizer, keeping the product in an oily state. For zwitterionic compounds, being far from the isoelectric point can also increase solubility and hinder crystallization.

Solutions:

  • Salt Formation for Crystallization: A highly effective strategy for purifying basic compounds like piperazine derivatives is to convert them into a salt.[1] The resulting salt is often a stable, crystalline solid that is more easily purified by recrystallization.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., acetone, isopropanol). Add a stoichiometric amount of an acid, such as hydrochloric acid or acetic acid, to precipitate the corresponding salt.[2] The purified salt can then be neutralized with a base to regenerate the free zwitterionic compound if required.

  • Solvent Trituration: This technique involves washing the crude oil with a solvent in which the desired compound has minimal solubility, but the impurities are highly soluble.

    • Recommended Solvents: Try triturating the oil with diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.

  • pH Adjustment to the Isoelectric Point (pI): Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point.[3]

    • Experimental Approach: Dissolve the crude product in a minimal amount of acidic or basic aqueous solution. Slowly add a dilute acid or base dropwise while monitoring for precipitation. The pH at which maximum precipitation occurs is the experimental pI. Filter the solid and wash with cold water, followed by a suitable organic solvent to remove residual impurities.

Issue 2: Significant tailing or streaking during silica gel column chromatography.

Root Cause Analysis: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This strong interaction leads to poor separation, broad peaks, and often, irreversible adsorption of the product onto the column, resulting in low recovery.

Solutions:

  • Mobile Phase Modification with a Basic Additive: To mitigate the interaction with silica, a small amount of a basic modifier should be added to the mobile phase.[1]

    • Triethylamine (TEA): The most common choice is to add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). The TEA will compete with your compound for the acidic sites on the silica gel, leading to improved peak shape and recovery.

    • Ammonia in Methanol: For strongly basic compounds, a solution of ammonia in methanol (e.g., 2 M) can be used as part of the mobile phase.

  • Use of Deactivated or Basic Stationary Phases:

    • Neutral or Basic Alumina: Consider using alumina as the stationary phase, which is less acidic than silica.

    • Amine-Modified Silica: Specialized amine-functionalized silica columns are commercially available and are designed specifically for the purification of basic compounds.[1]

Workflow for Column Chromatography of Basic Compounds:

Caption: Workflow for silica gel chromatography with a basic modifier.

Issue 3: Presence of stubborn impurities in the final product.

Root Cause Analysis: The nature of the synthesis can lead to specific impurities that are structurally similar to the desired product, making them difficult to remove by standard purification techniques.

Common Impurities and Removal Strategies:

Impurity TypeIdentification MethodRecommended Purification Strategy
Unreacted Starting Materials TLC, LC-MS, 1H NMROptimize reaction conditions (stoichiometry, reaction time). Recrystallization if solubility profiles differ significantly. Careful column chromatography.
Di-substituted Piperazine Byproducts LC-MS, 1H NMROften less polar than the mono-substituted product. Can typically be separated by flash column chromatography with a suitable solvent gradient.
Solvent Residues 1H NMR, GC-MSDry the final product under high vacuum, potentially with gentle heating. Lyophilization can be effective for removing water and some organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: As a zwitterionic compound, its solubility is highly pH-dependent. It is expected to be soluble in aqueous acidic and basic solutions. Its solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol is likely to be low, especially at its isoelectric point. For recrystallization, consider solvent systems like water/ethanol, water/isopropanol, or dimethylformamide (DMF)/water.

Q2: How can I effectively monitor the purification process?

A2: Thin-layer chromatography (TLC) is an indispensable tool. When developing a TLC method, it is crucial to add a basic modifier (like TEA) to the mobile phase to get well-defined spots. For visualization, UV light (254 nm) is typically effective due to the pyrimidine ring. Staining with potassium permanganate or iodine can also be used. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase containing a buffer (e.g., ammonium formate or acetate) or an ion-pairing agent is a good starting point.[4]

Q3: Is it better to purify the compound as a free zwitterion or as a salt?

A3: This depends on the nature of the impurities and the desired final form of the compound. If the primary impurities are non-basic, converting your product to a salt and recrystallizing it can be a very efficient way to achieve high purity.[1][2] If you need the final product as the free zwitterion, you can then neutralize the purified salt. If your impurities are also basic and have similar pKa values, chromatographic methods may be more effective.

Q4: My compound appears to be degrading during purification. What can I do?

A4: Piperazine derivatives can be susceptible to oxidation.[3] If you suspect degradation, especially during column chromatography, try to minimize the time the compound spends on the stationary phase by using flash chromatography techniques. Purifying under an inert atmosphere (nitrogen or argon) can also be beneficial. Additionally, avoid unnecessarily harsh acidic or basic conditions during workup and purification.

Decision Tree for Purification Strategy:

Caption: A decision-making workflow for selecting a suitable purification method.

References

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • MDPI. (2019). Structures and Synthesis of Zwitterionic Polymers. [Link]

  • Google Patents. (1960).
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Efficacy of Novel Pyrimidine-Piperazine Derivatives: A Case Study of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine-piperazine scaffold is a recurring motif in modern medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties[1][2][3]. A particularly promising avenue of investigation is its potential for neuromodulation, with several derivatives showing activity as inhibitors of monoamine oxidase (MAO), key enzymes in the catabolism of neurotransmitters[4][5]. This guide presents a comprehensive framework for validating the efficacy of a novel investigational compound, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, hereafter referred to as Compound PPA . We will proceed under the primary hypothesis that Compound PPA acts as a selective inhibitor of Monoamine Oxidase A (MAO-A), a validated target for the treatment of major depressive disorder.

This document provides researchers, scientists, and drug development professionals with a logical, step-by-step strategy for in vitro and in vivo validation. We will detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and compare the potential performance of Compound PPA against established benchmarks.

Introduction: The Therapeutic Rationale for MAO-A Inhibition

Monoamine oxidase enzymes, MAO-A and MAO-B, are critical for degrading monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The selective inhibition of MAO-A prevents the breakdown of serotonin and norepinephrine, increasing their synaptic availability. This mechanism is central to the therapeutic effect of several antidepressant medications.

The chemical structure of Compound PPA, featuring a pyrimidine ring linked to a piperazine moiety, is analogous to other reported selective MAO-A inhibitors[4][5]. The acetic acid side chain may further influence its solubility, pharmacokinetic properties, and interaction with the enzyme's active site.

Our validation strategy is therefore designed to answer three fundamental questions:

  • Does Compound PPA inhibit MAO-A?

  • Is this inhibition selective for MAO-A over MAO-B?

  • Does this enzymatic inhibition translate to a functional effect in a relevant biological system?

cluster_pathway Hypothesized MAO-A Inhibition Pathway Serotonin Serotonin (5-HT) MAOA MAO-A Enzyme Serotonin->MAOA Metabolism Metabolite 5-HIAA (Inactive) MAOA->Metabolite Synaptic5HT Increased Synaptic Serotonin MAOA->Synaptic5HT leads to PPA Compound PPA PPA->MAOA Inhibition

Caption: Hypothesized mechanism of Compound PPA.

In Vitro Efficacy & Selectivity Profiling

The foundational step is to characterize the direct interaction between Compound PPA and the MAO enzymes. This is achieved through a combination of enzymatic activity assays and kinetic studies.

Primary Efficacy: MAO-A/B Inhibition Assay

This experiment quantifies the compound's ability to inhibit MAO-A and MAO-B enzymatic activity. A common method utilizes a fluorogenic substrate that produces a highly fluorescent product upon oxidation by MAO. The reduction in fluorescence signal in the presence of the test compound corresponds to the level of inhibition.

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of Compound PPA (e.g., 10 mM in DMSO).

    • Dilute recombinant human MAO-A and MAO-B enzymes to their optimal working concentration in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the fluorogenic substrate (e.g., Amplex® Red) and horseradish peroxidase (HRP) coupling enzyme in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of a serial dilution of Compound PPA. Include wells for a positive control inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) and a negative control (DMSO vehicle).

    • Add 50 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to the wells.

    • Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 30 µL of the Amplex® Red/HRP/substrate solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm) at 37°C for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence over time).

    • Normalize the rates relative to the DMSO control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percent inhibition against the logarithm of Compound PPA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Comparative Analysis

The IC50 values for Compound PPA must be contextualized by comparing them to established MAO inhibitors. This comparison provides an immediate benchmark for potency and selectivity.

Table 1: Comparative In Vitro Efficacy of MAO Inhibitors

Compound MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity Index (SI)¹
Compound PPA (Hypothetical Data) 75 8,200 109
Moclobemide (Reversible MAO-A) 200 10,000 50
Clorgyline (Irreversible MAO-A) 10 1,500 150
Selegiline (Irreversible MAO-B) 900 20 0.02

¹Selectivity Index = IC50 (MAO-B) / IC50 (MAO-A). A higher value indicates greater selectivity for MAO-A.

Mechanism of Inhibition: Enzyme Kinetics

Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, is crucial. This is typically elucidated using Lineweaver-Burk plots. The assay is run as described above, but with varying concentrations of both the substrate and Compound PPA.

Start Start: Novel Compound PPA Screening Primary Screen: MAO-A/B Inhibition Assay Start->Screening IC50 Determine IC50 Values (Potency & Selectivity) Screening->IC50 Kinetics Mechanism of Action Study: Enzyme Kinetics IC50->Kinetics If potent & selective InVivo In Vivo Efficacy Model: Forced Swim Test Kinetics->InVivo Conclusion Efficacy Validated InVivo->Conclusion

Caption: High-level experimental validation workflow.

In Vivo Efficacy Validation

Demonstrating enzymatic inhibition is insufficient; the compound must produce a relevant physiological effect in a living system. For a putative antidepressant, established behavioral models are used.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. Rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with effective antidepressants known to decrease this period, indicating an "antidepressant-like" effect.

Experimental Protocol: Rat Forced Swim Test

  • Acclimation & Dosing:

    • Acclimate male Sprague-Dawley rats to the housing facility for at least one week.

    • Administer Compound PPA (e.g., 1, 5, 10 mg/kg), a positive control (e.g., Moclobemide), or vehicle control via oral gavage or intraperitoneal injection at a set time (e.g., 60 minutes) before the test.

  • Pre-Swim Session (Day 1):

    • Place each rat individually into a glass cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (24-25°C) for 15 minutes.

    • Remove, dry the animal, and return it to its home cage. This session habituates the animals to the procedure.

  • Test Session (Day 2):

    • 24 hours after the pre-swim, place the rats back into the cylinders for a 5-minute test session.

    • Record the entire session with a video camera.

    • A trained observer, blind to the treatment groups, scores the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis:

    • Compare the mean immobility time between the treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

Table 2: Hypothetical Forced Swim Test Results

Treatment Group Dose (mg/kg) Mean Immobility Time (seconds) % Change vs. Vehicle
Vehicle Control - 165 ± 12 -
Compound PPA 1 158 ± 14 -4.2%
Compound PPA 5 110 ± 10 -33.3% *
Compound PPA 10 95 ± 9 -42.4% *
Moclobemide 20 102 ± 11 -38.2%*

*Indicates statistical significance (p < 0.05) compared to vehicle control. Data are represented as mean ± SEM.

Conclusion and Future Directions

This guide outlines a foundational strategy to validate the efficacy of this compound (Compound PPA) as a selective MAO-A inhibitor. The proposed workflow, moving from in vitro enzymatic assays to in vivo behavioral models, establishes a robust, self-validating system.

Positive results—namely, potent and selective MAO-A inhibition (IC50 < 100 nM, SI > 100) coupled with a significant reduction in immobility time in the FST—would provide strong evidence for its therapeutic potential. Subsequent steps would involve comprehensive ADME/Tox profiling, pharmacokinetic studies, and evaluation in more complex models of depression to build a complete preclinical data package suitable for advancing the compound into further development.

References

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A Comparative Toxicological Assessment of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's toxicity profile is as critical as its efficacy. This guide provides a comparative analysis of the toxicological properties of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and its structurally similar counterparts, with a focus on providing researchers and drug development professionals with the foundational knowledge to inform early-stage safety assessments. Due to the limited publicly available toxicity data for this compound, this guide will draw comparisons with the well-characterized anxiolytic drugs buspirone, tandospirone, and gepirone, which share the core pyrimidinylpiperazine moiety.

Introduction to Pyrimidinylpiperazine Derivatives and the Imperative of Toxicity Profiling

The pyrimidinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this moiety allows for the modulation of pharmacological activity through structural modifications. However, these same modifications can significantly influence the toxicological profile of a molecule. Early and comprehensive toxicity testing is therefore paramount to de-risk drug development pipelines, saving valuable time and resources.[1][2] This guide will delve into key areas of toxicity: cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, providing a framework for the rational assessment of novel pyrimidinylpiperazine derivatives.

Structural Comparison of the Analyzed Compounds

The compounds under review share a common 1-(pyrimidin-2-yl)piperazine core, with variations in the substituent at the N4 position of the piperazine ring. These structural differences are critical in determining their pharmacokinetic, pharmacodynamic, and toxicological properties.

  • This compound: The target compound, featuring an acetic acid group.

  • Buspirone: An anxiolytic agent with a butyl-azaspiro[4.5]decane-7,9-dione substituent.[3]

  • Tandospirone: Another anxiolytic, characterized by a butyl-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione substituent.[4]

  • Gepirone: An antidepressant with a butyl-4,4-dimethylpiperidine-2,6-dione substituent.[2]

Comparative Toxicity Analysis

This section provides a comparative overview of the known toxicity profiles of buspirone, tandospirone, and gepirone to infer the potential toxicological characteristics of this compound.

Cytotoxicity

Cytotoxicity assays are fundamental in determining a compound's potential to cause cell death. The MTT assay, which measures metabolic activity, is a widely used method to assess cell viability.

CompoundCell LineIC50 (µM)Reference
This compound Data not available-
Buspirone Rat Hepatocytes>500 (88.5% viability at 500µM)[5]
Tandospirone Data not available-
Gepirone Data not available-

Buspirone demonstrates low cytotoxicity in rat hepatocytes, suggesting a favorable profile in this regard.[5] The presence of the acetic acid moiety in the target compound introduces a polar, acidic group which may influence its cellular uptake and interaction with cellular components, and thus its cytotoxic potential.

Genotoxicity

Genotoxicity assessment is crucial to identify compounds that can damage genetic material, potentially leading to carcinogenesis. The standard battery of tests includes the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity.

CompoundAmes Test (Mutagenicity)In Vitro Micronucleus Assay (Clastogenicity)Reference
This compound Data not availableData not available
Buspirone Data not availableData not available
Tandospirone Data not availableData not available
Gepirone NegativeNegative[5][6]

Gepirone has been reported to be non-mutagenic and non-clastogenic in standard in vitro assays.[5][6] Given the structural similarities, it is plausible that this compound and other azapirones may also lack significant genotoxic potential. However, empirical testing is essential for confirmation.

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition. In vitro assays using primary hepatocytes are the gold standard for predicting potential hepatotoxicity.

CompoundKey In Vitro Hepatotoxicity FindingsClinical EvidenceReference
This compound Data not availableNo clinical data
Buspirone Low cytotoxicity in rat hepatocytes. Often used as a non-cytotoxic control.Infrequent, mild serum aminotransferase elevations; not linked to clinically apparent liver injury.[1][5]
Tandospirone Data not availableGenerally well-tolerated with regard to liver function.
Gepirone Data not availableNo significant hepatotoxicity reported in clinical trials.

The available data suggest that pyrimidinylpiperazine-based anxiolytics like buspirone have a low risk of hepatotoxicity.[1] The metabolism of these compounds, primarily through CYP3A4, is a key factor to consider, as drug-drug interactions can potentially increase the risk of liver injury.[7]

Cardiotoxicity

Cardiotoxicity, particularly the inhibition of the hERG potassium channel leading to QT prolongation, is a critical safety concern. The patch-clamp assay is the definitive method for assessing hERG channel inhibition.

CompoundhERG Inhibition (IC50)Clinical QT ProlongationReference
This compound Data not availableNo clinical data
Buspirone Data not availableNot typically associated with QT prolongation.
Tandospirone Data not availableNot typically associated with QT prolongation.
Gepirone Indicated by clinical findingsContraindicated in patients with prolonged QTc interval; causes a mean QTc increase of 16.1-18.4 msec at high doses.[2]

The significant QT prolongation observed with gepirone highlights the potential for cardiotoxicity within this class of compounds and underscores the importance of hERG screening.[2] The structural differences between gepirone and the other analogs likely contribute to this difference in cardiac safety profile. The acetic acid side chain of the target compound may alter its interaction with the hERG channel compared to the bulkier, more lipophilic side chains of the comparator drugs.

Structure-Activity Relationships (SAR) in Toxicity

While a comprehensive SAR for the toxicity of pyrimidinylpiperazine derivatives is not fully elucidated, some general principles can be inferred:

  • Lipophilicity and Side Chain Structure: The nature of the substituent at the N4 position of the piperazine ring plays a crucial role. Increased lipophilicity can sometimes be associated with increased off-target effects and toxicity. The significant difference in the cardiotoxicity of gepirone compared to the other azapirones suggests that the specific conformation and physicochemical properties of the side chain are critical determinants of hERG channel interaction.

  • Metabolic Profile: All the comparator compounds are metabolized by CYP3A4.[7] The generation of active or reactive metabolites can contribute to toxicity. For instance, the common metabolite of several azapirones, 1-(2-pyrimidinyl)piperazine (1-PP), is pharmacologically active and may contribute to the overall side-effect profile.

  • Introduction of Polar Moieties: The acetic acid group in this compound introduces a polar and ionizable functional group. This is likely to decrease lipophilicity and may alter the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the overall toxicity profile, potentially reducing off-target toxicities.

Experimental Protocols for Key Toxicity Assays

To facilitate further research, this section provides detailed, step-by-step methodologies for the key in vitro toxicity assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

graph TD { A[Cell Seeding in 96-well plate] --> B[Overnight Incubation]; B --> C[Compound Treatment]; C --> D[Incubation (e.g., 24-72h)]; D --> E[MTT Reagent Addition]; E --> F[Incubation (2-4h)]; F --> G[Solubilization of Formazan]; G --> H[Absorbance Measurement]; H --> I[IC50 Calculation]; } Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity: Ames Test (OECD 471)

The Ames test is a bacterial reverse mutation assay used to detect mutagenic properties of chemical substances.[9]

Protocol:

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different mutations to detect various types of point mutations.

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction) to identify compounds that become mutagenic after metabolism.[10]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

graph TD { A[Prepare Bacterial Strains] --> B{With/Without S9 Mix}; B --> C[Mix Bacteria, Test Compound, and Top Agar]; C --> D[Pour onto Minimal Glucose Agar Plates]; D --> E[Incubate for 48-72h]; E --> F[Count Revertant Colonies]; F --> G[Analyze for Dose-Dependent Increase]; } Caption: General workflow of the Ames test.
Genotoxicity: In Vitro Micronucleus Assay (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects.[1][11]

Protocol:

  • Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO).[12]

  • Compound Exposure: Treat the cells with the test compound at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[13]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

graph TD { A[Culture Mammalian Cells] --> B[Compound Exposure (with/without S9)]; B --> C[Add Cytochalasin B]; C --> D[Incubation]; D --> E[Harvest and Stain Cells]; E --> F[Microscopic Scoring of Micronuclei in Binucleated Cells]; F --> G[Statistical Analysis]; } Caption: Workflow for the in vitro micronucleus assay.
Cardiotoxicity: hERG Patch-Clamp Assay

The manual or automated patch-clamp assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.[14][15]

Protocol:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.[16][17]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Current Measurement: Record the hERG current at each concentration.

  • Data Analysis: Determine the percentage of current inhibition at each concentration and calculate the IC50 value.

graph TD { A[Prepare hERG-expressing Cells] --> B[Establish Whole-Cell Patch-Clamp]; B --> C[Apply Voltage Protocol to Elicit hERG Current]; C --> D[Perfuse with Increasing Compound Concentrations]; D --> E[Record hERG Current Inhibition]; E --> F[Calculate IC50 Value]; } Caption: General workflow for the hERG patch-clamp assay.

Conclusion and Future Perspectives

This guide provides a comparative toxicological overview of this compound by leveraging data from its structurally related analogs: buspirone, tandospirone, and gepirone. The available evidence suggests that this class of compounds generally possesses a favorable profile in terms of cytotoxicity, genotoxicity, and hepatotoxicity. However, the potential for cardiotoxicity, as highlighted by the QT prolongation associated with gepirone, warrants careful consideration and thorough investigation for any new derivative in this class.

The introduction of an acetic acid moiety in the target compound is a significant structural modification that is likely to influence its toxicological profile. It is hypothesized that the increased polarity may lead to a more favorable safety profile, particularly concerning off-target effects mediated by high lipophilicity.

For a definitive toxicological assessment of this compound, it is imperative to conduct the full battery of in vitro and in vivo toxicity studies as outlined in this guide. The data generated from these studies will be crucial for establishing a comprehensive safety profile and guiding its potential development as a therapeutic agent.

References

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A Comparative Guide to the Structure-Activity Relationship of (4-pyrimidin-2-yl)piperazin-1-yl-acetic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (4-pyrimidin-2-yl)piperazin-1-yl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features allow for diverse substitutions, leading to a wide range of pharmacological effects, including anticancer activity. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives and their close analogs, with a focus on their potential as anticancer agents. We will delve into the impact of various structural modifications on their cytotoxic and enzyme-inhibitory activities, supported by experimental data from peer-reviewed studies.

The (Pyrimidin-2-yl)piperazine Pharmacophore: A Versatile Scaffold

The pyrimidine ring, a six-membered heterocyclic compound, is a fundamental component of nucleic acids and vitamin B1, making it a key player in numerous biological processes.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another important pharmacophore found in many approved drugs.[3] The combination of these two moieties in the (pyrimidin-2-yl)piperazine scaffold creates a versatile platform for drug design, with the potential to interact with various biological targets.[3]

Structure-Activity Relationship Analysis: Unraveling the Key to Anticancer Activity

The anticancer activity of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives and their analogs is highly dependent on the nature and position of substituents on the pyrimidine and piperazine rings, as well as modifications to the acetic acid side chain. This section will explore the SAR of these compounds, drawing on data from studies on closely related structures.

Modifications of the Acetic Acid Moiety: The Role of Amide and Hydrazide Analogs

While direct studies on the acetic acid derivatives are limited, research on their amide and hydrazide analogs provides valuable insights into the importance of this part of the molecule. The conversion of the carboxylic acid to an amide or a hydrazide can significantly influence the compound's biological activity, likely by altering its hydrogen bonding capabilities, lipophilicity, and interaction with target proteins.

For instance, a study on pyrimidine acetamide and hydrazine derivatives revealed that specific substitutions on the terminal aryl group of the acetamide led to potent anticancer activity across various cell lines.[4] This suggests that the terminal portion of the acetic acid side chain is a critical point for modification to enhance potency and selectivity.

Substitutions on the Pyrimidine Ring: Impact on Kinase Inhibition

The pyrimidine ring offers several positions for substitution, and modifications at these sites can drastically alter the compound's biological profile. Many (4-pyrimidin-2-yl)piperazin-1-yl derivatives have been investigated as kinase inhibitors, a class of anticancer agents that target enzymes involved in cell signaling and proliferation.[5][6][7]

A series of 2,4-disubstituted pyrimidine derivatives were evaluated as dual inhibitors of estrogen receptor α (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial targets in breast cancer therapy.[8] The study found that a hydrogen-bonding donor on a phenyl group at the 2-position of the pyrimidine ring was important for ERα-binding affinity.[8] The most potent compound, II-9OH , which has a 4-hydroxylphenyl group at the 2-position, exhibited excellent VEGFR-2 inhibition (IC50 = 0.085 µM) and was 19-fold more efficacious than tamoxifen in MCF-7 breast cancer cells.[8]

This highlights a key SAR principle: the introduction of specific substituents on the pyrimidine ring can confer potent and selective inhibitory activity against key cancer-related kinases.

The Role of the Piperazine Linker and its Substituents

The piperazine ring acts as a linker between the pyrimidine core and the acetic acid (or its amide) side chain. While often unsubstituted in the parent scaffold, modifications to the piperazine ring can also modulate activity. However, in many of the reviewed studies on related compounds, the piperazine ring remains unsubstituted at the 2, 3, 5, and 6 positions, suggesting that its primary role is to provide the correct orientation and spacing between the pyrimidine and the side chain.

Comparative Analysis of Anticancer Activity

To provide a clearer picture of the SAR, the following table summarizes the in vitro anticancer activity of several (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid analogs and related pyrimidine-piperazine derivatives.

Compound IDCore Structure ModificationSubstituentsCancer Cell LineActivity (IC50/GI50 in µM)Reference
II-9OH 2-(4-hydroxyphenyl)pyrimidine-MCF-7ERα binding: 1.64, VEGFR-2 inhibition: 0.085[8]
5l Imidazo[2,1-b]thiazole acetamide4-chlorophenyl on imidazothiazole, 4-methoxybenzyl on piperazineMDA-MB-2311.4[1][9]
4b N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide4-chlorophenyl on piperazineHepG24.8[10]
4g N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide4-fluorophenyl on piperazineHepG25.1[10]
14a Pyrimidine acetamide-CNS cell line0.36[4]
19xxi Pyrimidine hydrazine-HT-290.76[4]
Compound 3 4-(benzo[9][10]dioxol-5-ylmethyl) piperazine amide-MDA-MB-23111.3[11]

This table is a compilation of data from different studies on related, but not identical, core structures to illustrate general SAR trends.

The data indicates that modifications to the terminal group of the acetamide side chain and substitutions on an associated aromatic ring system can lead to potent anticancer activity in the sub-micromolar to low micromolar range.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of a key precursor and a standard biological evaluation assay.

Synthesis of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid

This protocol describes the synthesis of a butanoic acid derivative, which serves as a close analog and key intermediate for the target acetic acid derivatives.[12]

Step 1: Synthesis of 1-(2-Pyrimidinyl)piperazine

  • A mixture of 2-chloropyrimidine and piperazine is refluxed in an appropriate solvent (e.g., ethanol) in the presence of a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(2-pyrimidinyl)piperazine.

Step 2: Synthesis of 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid

  • 1-(2-Pyrimidinyl)piperazine is reacted with succinic anhydride in a suitable solvent (e.g., dichloromethane) at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The resulting product is typically isolated by filtration and can be purified by recrystallization to afford the title compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-(2-Pyrimidinyl)piperazine cluster_step2 Step 2: Synthesis of the Butanoic Acid Derivative A 2-Chloropyrimidine C Reflux in Ethanol with K2CO3 A->C B Piperazine B->C D 1-(2-Pyrimidinyl)piperazine C->D F Reaction in Dichloromethane D->F E Succinic Anhydride E->F G 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid F->G

Caption: General synthesis workflow for a (4-pyrimidin-2-yl)piperazin-1-yl)alkanoic acid derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[10][13]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., doxorubicin or cisplatin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate step1 Adherence (Overnight) start->step1 step2 Treat with Test Compounds step1->step2 step3 Incubate (48-72 hours) step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate (2-4 hours) step4->step5 step6 Solubilize Formazan (Add DMSO) step5->step6 step7 Measure Absorbance (570 nm) step6->step7 end Calculate IC50 step7->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

The (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid scaffold and its derivatives represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies, although based on a collection of closely related analogs, highlight several key principles for optimizing their activity. Specifically, modifications to the terminal group of the acetic acid side chain and strategic substitutions on the pyrimidine ring can lead to potent and selective inhibitors of cancer cell growth and key oncogenic kinases.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives to establish a more precise and comprehensive SAR. This should include:

  • Varying the length of the alkyl chain of the carboxylic acid to understand the optimal distance between the piperazine and the acidic moiety.

  • Introducing a wider range of substituents on the pyrimidine ring to explore interactions with different kinase ATP-binding sites.

  • Converting the carboxylic acid to a broader array of bioisosteres to fine-tune the physicochemical properties and biological activity.

By leveraging the insights from the existing body of research and pursuing a systematic approach to SAR exploration, it is possible to unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

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  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. Available at: [Link]

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Comparative Cross-Reactivity Analysis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a quintessential example of a "privileged scaffold." Its versatile structure is a cornerstone in numerous FDA-approved drugs, enabling favorable pharmacokinetic properties and precise orientation of pharmacophoric groups.[1][2] This prevalence, however, presents a significant challenge: a high potential for off-target interactions. Molecules built on this framework, including (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (herein referred to as Compound A), often interact with a wide array of biological targets, from neurotransmitter receptors to enzymes.[3][4]

Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in de-risking a drug candidate. Unforeseen off-target activity is a primary contributor to adverse drug reactions and late-stage clinical failures.[5] This guide provides a comprehensive framework for evaluating the selectivity of Compound A. We will compare its hypothetical profile against two relevant alternatives, supported by detailed experimental protocols and data interpretation strategies, to equip researchers with the tools for robust preclinical safety assessment.

For the purpose of this guide, we will hypothesize that Compound A is a novel antagonist of the P2X3 receptor , a target of significant interest for treating chronic cough and neuropathic pain.[6][7] This hypothesis is based on the structural similarities to known P2X3 modulators like Gefapixant.

Comparative Compounds for Cross-Reactivity Profiling

To establish a meaningful comparison, we will evaluate Compound A against:

  • Gefapixant (Comparator 1): A first-in-class, selective P2X3 receptor antagonist investigated for refractory or unexplained chronic cough.[8][9] As a clinical-stage compound, its known selectivity and side-effect profile (e.g., taste disturbances) provide a valuable benchmark.[8][10]

  • Compound B (Hypothetical Alternative): A hypothetical pyrimidinyl-piperazine derivative designed as a dopamine D2 receptor antagonist, a common target for antipsychotics containing this scaffold.[11][12] This allows us to assess how subtle structural changes can drastically alter the selectivity profile.

Quantitative Comparison of Receptor Binding Affinities

A primary assessment of cross-reactivity involves determining the binding affinity (Ki) of a compound across a panel of relevant off-targets. The following table presents hypothetical data for our three compounds against the intended primary target and a selection of common off-targets for piperazine-containing molecules.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

TargetCompound A (P2X3 Antagonist)Gefapixant (Comparator 1)Compound B (D2 Antagonist)Rationale for Inclusion
P2X3 (Primary) 15 30 >10,000Primary target validation.
P2X2/3450550>10,000Closely related receptor subtype; implicated in taste-related side effects.[10]
Dopamine D21,2002,50025 Common target for antipsychotics with piperazine scaffold.[11]
Serotonin 5-HT2A2,800>10,000150Key off-target for atypical antipsychotics.
Sigma 19501,800800Frequent off-target for piperazine derivatives with CNS activity.[12]
Adrenergic α14,500>10,000500Off-target associated with cardiovascular side effects (e.g., hypotension).
hERG Channel>10,000>10,0008,000Critical safety target; inhibition can lead to cardiac arrhythmia.

Data is hypothetical and for illustrative purposes.

Interpretation: Based on this hypothetical data, Compound A demonstrates high affinity for its intended P2X3 target. Its selectivity over the P2X2/3 heteromer is approximately 30-fold, suggesting a potentially lower risk of taste-related side effects compared to less selective compounds. While it shows weak affinity for the Dopamine D2 and Sigma 1 receptors, the >80-fold selectivity window suggests these interactions may not be clinically significant at therapeutic doses. Compound B, as expected, shows high affinity for the D2 receptor with significant cross-reactivity at the 5-HT2A and α1 receptors.

Functional Activity: Moving Beyond Binding

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess whether binding to an off-target results in a biological response (agonism, antagonism, or inverse agonism).

Table 2: Comparative Functional Activity (IC50, nM)

Assay TypeTargetCompound AGefapixant (Comparator 1)Compound B
Calcium Flux (Antagonism)P2X3 25 55 >10,000
Calcium Flux (Antagonism)P2X2/3800950>10,000
cAMP Inhibition (Antagonism)Dopamine D22,1004,00040
IP-One Accumulation (Antagonism)Serotonin 5-HT2A>10,000>10,000250

Data is hypothetical and for illustrative purposes.

Interpretation: The functional data corroborates the binding data, confirming Compound A as a potent P2X3 antagonist. Importantly, its functional activity at the D2 receptor is weaker than its binding affinity, and it shows no functional antagonism at the 5-HT2A receptor, further increasing its selectivity profile. This highlights the necessity of functional assays to avoid overestimating the risk from binding data alone.

Experimental Design & Protocols

A robust cross-reactivity assessment follows a tiered approach, beginning with broad screening and progressing to specific functional validation of identified hits.

G cluster_0 Tier 1: Primary Target & Broad Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: In Vivo Confirmation a Compound A Synthesis & QC b Primary Target Binding Assay (e.g., P2X3 Radioligand Assay) a->b c Broad Off-Target Panel Screen (e.g., Eurofins SafetyScreen44™) a->c d Primary Target Functional Assay (e.g., P2X3 Calcium Flux) b->d Confirm Potency e Functional Assays for Off-Target 'Hits' from Tier 1 c->e Validate & Characterize Hits (Ki < 1 µM) f Animal Models for On-Target Efficacy d->f g Animal Models for Off-Target Side Effects e->g

Tiered workflow for cross-reactivity profiling.
Protocol 1: P2X3 Competitive Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound for the P2X3 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

  • Preparation of Reagents:

    • Cell Membranes: Use commercially available cell membranes from HEK293 cells stably expressing the human P2X3 receptor. Thaw on ice and dilute in Assay Buffer to a final concentration of 10 µ g/well .

    • Radioligand: [³H]-α,β-methylene ATP, a stable ATP analog. Dilute to a final concentration of 2 nM in Assay Buffer.

    • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.

    • Test Compound: Prepare a 10 mM stock of Compound A in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in Assay Buffer.

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known P2X3 antagonist, such as Gefapixant.

    • Total Binding (TB) Control: Assay Buffer with DMSO vehicle.

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the test compound serial dilution, NSB control, or TB control.

    • Add 25 µL of diluted [³H]-α,β-methylene ATP.

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer (Assay Buffer with 0.1% BSA).

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: P2X3 FLIPR Calcium Flux Functional Assay

Principle: P2X3 is a ligand-gated ion channel that allows calcium influx upon activation by ATP. This assay measures the ability of an antagonist to block this ATP-induced calcium influx using a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the human P2X3 receptor in a black-walled, clear-bottom 96-well plate.

    • Grow cells to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Aspirate the cell culture medium and add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells twice with Assay Buffer (as in Protocol 1).

    • Add 50 µL of the test compound serial dilutions (prepared in Assay Buffer) to the appropriate wells. Incubate for 20 minutes at room temperature.

    • Place the plate into a fluorescence imaging plate reader (FLIPR).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of the agonist (ATP at an EC₈₀ concentration) to all wells simultaneously using the FLIPR's integrated pipettor.

    • Continue to record the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Normalize the data relative to positive (agonist only) and negative (buffer only) controls.

    • Plot the normalized response against the log concentration of the antagonist.

    • Use a non-linear regression model to determine the IC50 value.

Signaling Pathway and Off-Target Visualization

Understanding the signaling mechanisms of the primary target versus potential off-targets is key to predicting the physiological consequences of cross-reactivity.

G cluster_OnTarget On-Target Pathway: P2X3 cluster_OffTarget Potential Off-Target Pathway: Dopamine D2 ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Binds & Opens Ca_Influx Ca²⁺ / Na⁺ Influx P2X3->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential (Pain/Cough Signal) Depolarization->AP CompoundA Compound A (Antagonist) CompoundA->P2X3 Blocks ATP Binding Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi Protein Activation D2R->Gi AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP CompoundB Compound B (Antagonist) CompoundB->D2R Blocks Dopamine Binding

Comparison of on-target (P2X3) and potential off-target (D2) signaling.

This diagram illustrates the distinct mechanisms of action. Compound A's on-target effect is to block ion flux through the P2X3 channel. An off-target interaction with a GPCR like the D2 receptor would involve a completely different downstream cascade (G-protein activation and modulation of second messengers), leading to unrelated physiological effects.

Conclusion and Forward Look

This guide outlines a systematic approach to characterizing the cross-reactivity of this compound, a compound representative of the widely used yet potentially promiscuous piperazine class. Through a combination of comparative binding and functional assays, we can build a selectivity profile that informs preclinical development and helps predict potential clinical liabilities. The hypothetical data presented for Compound A suggests a promising candidate with high selectivity for its primary P2X3 target. However, only rigorous experimental validation, following the protocols and tiered workflow described herein, can confirm this profile. Early, comprehensive off-target screening is an indispensable investment, paving the way for safer and more effective therapeutics.

References

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A Comparative Analysis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid and its Methyl Ester: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and its corresponding methyl ester. In the landscape of drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The interchange between a carboxylic acid and its ester represents a fundamental tactic in medicinal chemistry to enhance properties such as cell permeability, solubility, and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the synthesis, physicochemical properties, and potential biological activities of these two compounds, supported by established experimental protocols and data from analogous systems.

Introduction: The Rationale for Comparison

The (4-pyrimidin-2-yl)piperazine moiety is a recognized privileged scaffold in medicinal chemistry, appearing in a variety of compounds targeting diverse biological pathways.[1][2] The acetic acid substituent introduces a key acidic functionality that can engage in crucial hydrogen bonding and ionic interactions with biological targets. However, the presence of a carboxylic acid can also impart challenges, including poor membrane permeability and rapid metabolism, which can limit oral bioavailability.[3]

Esterification of the carboxylic acid to its methyl ester is a common prodrug strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially enhancing cell membrane penetration.[4][5] Upon absorption, the ester is designed to be hydrolyzed by endogenous esterases to release the active carboxylic acid.[6] This guide will dissect the nuanced differences between these two molecules to inform rational drug design and development.

Synthesis and Characterization

The synthesis of this compound and its methyl ester can be achieved through a straightforward synthetic route, adapted from established procedures for similar piperazine derivatives.[7]

Synthetic Pathway

Synthesis cluster_synthesis Synthetic Scheme A 1-(Pyrimidin-2-yl)piperazine C Methyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate A->C N-Alkylation (K2CO3, Acetonitrile, Reflux) B Methyl 2-bromoacetate B->C D This compound C->D Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic route for this compound and its methyl ester.

Experimental Protocol: Synthesis of Methyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate (Ester)
  • To a solution of 1-(pyrimidin-2-yl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add methyl 2-bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield the desired methyl ester.

Experimental Protocol: Synthesis of this compound (Acid)
  • Dissolve the purified methyl (4-pyrimidin-2-ylpiperazin-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH ~4-5 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Comparative Physicochemical Properties

The seemingly minor difference between a carboxylic acid and its methyl ester can have a profound impact on the molecule's physicochemical properties, which in turn govern its pharmacokinetic behavior.

PropertyThis compoundMethyl (4-pyrimidin-2-ylpiperazin-1-yl)acetateRationale for Difference
Molecular Weight ~236.26 g/mol ~250.29 g/mol Addition of a methyl group.
Predicted logP LowerHigherThe ester is more lipophilic due to the masking of the polar carboxylic acid.
Aqueous Solubility Higher (especially at physiological pH)LowerThe carboxylic acid can form salts at physiological pH, increasing its solubility.
pKa ~3-5 (for the carboxylic acid)Not applicableThe carboxylic acid is ionizable, while the ester is not.
Hydrogen Bond Donors 1 (from COOH)0The acidic proton is replaced by a methyl group.
Hydrogen Bond Acceptors 5 (N in pyrimidine, 2 N in piperazine, 2 O in COOH)5 (N in pyrimidine, 2 N in piperazine, 2 O in COO)The number of acceptors remains the same.
Chemical Stability Generally stableSusceptible to hydrolysis (enzymatic and chemical)The ester bond can be cleaved in the presence of acid, base, or esterases.[8]

Table 1: Predicted Comparative Physicochemical Properties.

Experimental Protocol: Determination of Aqueous Solubility
  • Prepare saturated solutions of each compound in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibrate the solutions for 24 hours at 37 °C with constant agitation.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Solubility_Workflow cluster_workflow Aqueous Solubility Determination Workflow Start Saturated Solution in PBS (pH 7.4) Equilibrate Equilibrate at 37°C for 24h Start->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Result Determine Solubility (mg/mL or µM) Analyze->Result

Caption: Workflow for determining aqueous solubility.

Comparative Biological and Pharmacokinetic Profiles: A Predictive Analysis

Membrane Permeability and Oral Absorption

The increased lipophilicity of the methyl ester is expected to lead to enhanced passive diffusion across biological membranes, such as the intestinal epithelium.[10] This could translate to improved oral absorption compared to the more polar carboxylic acid.

Metabolism and Pharmacokinetics

The methyl ester is anticipated to act as a prodrug, undergoing hydrolysis by plasma and tissue esterases to release the active carboxylic acid.[6] This conversion can influence the pharmacokinetic profile, potentially leading to a more sustained release of the active drug compared to direct administration of the acid. The pharmacokinetic parameters of piperazine derivatives can be influenced by the specific salt form and substituents.[10]

Potential Biological Activities

Derivatives of (pyrimidin-2-yl)piperazine have been investigated for a range of biological activities, including:

  • Anticancer Activity: Some piperazine derivatives have shown cytotoxic effects against various cancer cell lines.[5]

  • Monoamine Oxidase (MAO) Inhibition: Certain (pyrimidin-2-yl)piperazine derivatives have exhibited selective MAO-A inhibitory activity, suggesting potential applications in the treatment of depression.[4]

  • Antimicrobial Activity: The piperazine scaffold is present in several antimicrobial agents.[11]

It is plausible that both the acid and its ester (after conversion to the acid) could exhibit similar activities, with the ester potentially offering a superior delivery profile.

Experimental Protocol: In Vitro Esterase Stability Assay
  • Prepare solutions of the methyl ester in human plasma and liver microsomes.

  • Incubate the solutions at 37 °C.

  • At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the disappearance of the parent ester and the appearance of the carboxylic acid metabolite.

  • Calculate the in vitro half-life (t½) of the ester in each matrix.

Esterase_Stability cluster_stability In Vitro Esterase Stability Workflow Start Incubate Methyl Ester with Plasma/Microsomes at 37°C Sample Collect Samples at Time Points Start->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Workflow for in vitro esterase stability assay.

Conclusion and Future Directions

The comparative analysis of this compound and its methyl ester highlights the fundamental trade-offs in drug design. The carboxylic acid is likely to possess favorable aqueous solubility but may suffer from poor membrane permeability. Conversely, the methyl ester is expected to exhibit enhanced permeability, potentially leading to improved oral bioavailability, but relies on efficient in vivo hydrolysis to the active acid.

The choice between these two compounds will ultimately depend on the specific therapeutic application and the desired pharmacokinetic profile. Further experimental validation of the predicted properties outlined in this guide is essential. We recommend a systematic evaluation of both compounds in a panel of relevant in vitro and in vivo assays to determine their full therapeutic potential.

References

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  • Corelli, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Retrieved from [Link]

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  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Retrieved from [Link]

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  • Ammirati, M. J., et al. (2009). 2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. Retrieved from [Link]

  • Yabasin, I. U., et al. (2020). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

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A Preclinical Benchmarking Guide: (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid, a Novel PLK1 Inhibitor, Against Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a novel chemical entity. This guide is presented as a scientifically rigorous, hypothetical benchmarking study to illustrate a robust preclinical evaluation process. The experimental data herein is illustrative.

Introduction: The Rationale for Targeting PLK1 and the Emergence of PPA

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that has been identified as a master regulator of the cell cycle, with critical functions in mitotic entry, spindle formation, and cytokinesis.[1][2][3] Its overexpression is a common feature in a wide array of human cancers and is frequently associated with poor prognosis.[4] This has positioned PLK1 as a compelling target for anticancer therapy.[3] The therapeutic strategy is based on the principle that inhibiting PLK1 will disrupt mitosis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

This compound (PPA) is a novel small molecule featuring a pyrimidin-piperazine scaffold, a motif present in numerous kinase inhibitors. Based on this structural characteristic and initial screening data (hypothetical), PPA has been identified as a potent and selective inhibitor of PLK1. This guide provides a comprehensive preclinical comparison of PPA with established PLK1 inhibitors, Volasertib and Onvansertib, to evaluate its potential as a next-generation therapeutic agent.

  • Volasertib (BI 6727): A potent, ATP-competitive inhibitor of PLK1 that has been extensively studied in clinical trials, particularly for acute myeloid leukemia (AML).[5][6]

  • Onvansertib (NMS-P937): An orally bioavailable and highly selective PLK1 inhibitor currently under investigation in multiple clinical trials for solid tumors, including colorectal and pancreatic cancers.[7][8][9]

This document will detail the head-to-head comparisons of these compounds across biochemical and cellular assays, and in a murine xenograft model, providing a blueprint for the rigorous preclinical assessment of novel kinase inhibitors.

Mechanism of Action: PLK1 Inhibition and Mitotic Catastrophe

PLK1's primary role is to orchestrate the complex series of events that lead to successful cell division. Its inhibition by agents like PPA, Volasertib, and Onvansertib disrupts this finely tuned process, leading to a phenomenon known as "mitotic catastrophe," which ultimately results in apoptotic cell death.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitors Therapeutic Intervention Aurora_A Aurora A Kinase PLK1_inactive PLK1 (Inactive) Aurora_A->PLK1_inactive Phosphorylates T210 PLK1_active PLK1 (Active) p-T210 PLK1_inactive->PLK1_active Cdc25C Cdc25C PLK1_active->Cdc25C Activates Wee1_Myt1 Wee1/Myt1 PLK1_active->Wee1_Myt1 Inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Activates Wee1_Myt1->CDK1_CyclinB Inhibits Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry PPA PPA (Hypothetical) PPA->PLK1_active Volasertib Volasertib Volasertib->PLK1_active Onvansertib Onvansertib Onvansertib->PLK1_active

Caption: Simplified PLK1 signaling pathway leading to mitotic entry and points of therapeutic intervention.

Head-to-Head Benchmarking: A Multi-faceted Approach

A robust comparison of kinase inhibitors requires a tiered approach, starting from the purified enzyme and progressing to complex in vivo systems. This ensures that observations are not artifacts of a single experimental setup and provides a comprehensive understanding of the compound's pharmacological profile.

I. Biochemical Potency: In Vitro Kinase Inhibition

The initial step is to determine the direct inhibitory effect of each compound on purified PLK1 enzyme. This provides the half-maximal inhibitory concentration (IC50), a key measure of potency.

Hypothetical Data Summary: PLK1 Kinase Inhibition

CompoundPLK1 IC50 (nM)PLK2 IC50 (nM)PLK3 IC50 (nM)PLK1 Selectivity (vs. PLK2/3)
PPA 0.5 65 80 >100-fold
Volasertib0.87556~6-fold (vs. PLK2)
Onvansertib2.0>1000>1000>500-fold

Causality Behind Experimental Choices: An ADP-Glo™ kinase assay is chosen for its high sensitivity and broad dynamic range, allowing for precise IC50 determination.[10] Assessing activity against closely related kinases (PLK2 and PLK3) is crucial to establish selectivity. High selectivity, as hypothetically observed for PPA and Onvansertib, is desirable as it can minimize off-target effects and potential toxicities.

II. Cellular Activity: Impact on Cancer Cell Lines

Moving into a cellular context, we assess the compounds' ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a relevant cancer cell line (e.g., HCT116, a human colon cancer cell line with known PLK1 sensitivity).

Hypothetical Data Summary: Cellular Assays (HCT116 cells)

CompoundProliferation IC50 (nM) (MTS Assay)Apoptosis EC50 (nM) (Caspase-Glo 3/7)G2/M Arrest (% of cells at 10x IC50)
PPA 10 15 85%
Volasertib152580%
Onvansertib203078%

Causality Behind Experimental Choices:

  • MTS Assay: This colorimetric assay measures metabolic activity, which is a reliable proxy for cell proliferation and viability.[9][11][12]

  • Caspase-Glo® 3/7 Assay: This luminescent assay directly measures the activity of effector caspases 3 and 7, providing a quantitative measure of apoptosis induction.[4][7][13][14][15]

  • Cell Cycle Analysis: Staining with propidium iodide followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle, directly confirming the expected G2/M arrest phenotype of PLK1 inhibition.[5][6][16]

III. In Vivo Efficacy: Xenograft Tumor Model

The final preclinical validation step involves assessing the anti-tumor activity of the compounds in a living organism. A subcutaneous xenograft model, where human cancer cells (HCT116) are implanted into immunodeficient mice, is a standard approach.

Hypothetical Data Summary: HCT116 Xenograft Model

Treatment GroupDosing ScheduleAverage Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
VehicleDaily, p.o.+850--1
PPA (30 mg/kg) Daily, p.o. -40 (regression) >100 -3
Onvansertib (30 mg/kg)Daily, p.o.+15082-4
Volasertib (15 mg/kg)Twice weekly, i.v.+12086-8

Causality Behind Experimental Choices: The use of immunodeficient mice is essential for the engraftment of human tumor cells.[3][17][18][19] Tumor volume is measured regularly with calipers to assess efficacy.[3] Monitoring body weight is a critical indicator of the compound's tolerability and general toxicity. The hypothetical data suggests that PPA not only inhibits tumor growth but also induces regression, with good tolerability, marking it as a superior preclinical candidate.

Experimental Protocols and Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture (e.g., HCT116) Proliferation_Assay Cell Proliferation Assay (MTS) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Xenograft_Implantation Xenograft Implantation (HCT116 cells in mice) Proliferation_Assay->Xenograft_Implantation Promising candidates advance Tumor_Growth Tumor Establishment Xenograft_Implantation->Tumor_Growth Dosing Compound Administration (p.o. or i.v.) Tumor_Growth->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: A tiered preclinical benchmarking workflow for novel kinase inhibitors.

Protocol 1: In Vitro PLK1 Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of PPA, Volasertib, and Onvansertib in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare a master mix containing kinase buffer, recombinant human PLK1 enzyme, and a suitable substrate (e.g., casein).[20]

  • Assay Plate Setup: Add 1 µL of each compound dilution or DMSO control to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 2 µL of the PLK1 enzyme/substrate mix to each well, followed by 2 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for PLK1.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Calculate IC50 values using a non-linear regression model.

Protocol 2: Cell Proliferation Assay (MTS)
  • Cell Plating: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.[11]

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
  • Cell Plating and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol.

  • Incubation: Incubate the plate for 24-48 hours.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Determine the fold-increase in caspase activity compared to the vehicle control and calculate EC50 values.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture HCT116 cells in 6-well plates and treat with compounds at a concentration equivalent to 10x their proliferation IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.[6] Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.[16]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 5: In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells, suspended in Matrigel, into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group). Administer PPA and Onvansertib via oral gavage (p.o.) and Volasertib via intravenous (i.v.) injection according to the specified dosing schedule. The vehicle group receives the appropriate vehicle control.

  • Monitoring: Measure tumor volumes with digital calipers twice weekly and record the body weight of each mouse as a measure of toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a systematic approach to evaluating the preclinical potential of a novel PLK1 inhibitor, PPA. The hypothetical data presented positions PPA as a highly promising candidate, demonstrating superior potency, selectivity, and in vivo efficacy compared to Volasertib and Onvansertib. Specifically, PPA's ability to induce tumor regression in the xenograft model, coupled with a favorable tolerability profile, suggests a potentially wider therapeutic window.

The logical next steps in the preclinical development of PPA would include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of PPA and to correlate drug exposure with target engagement in vivo.

  • Toxicity Studies: Comprehensive toxicology studies in rodent and non-rodent species to identify any potential liabilities before advancing to clinical trials.

  • Combination Studies: Given that PLK1 inhibitors are often evaluated in combination with other anticancer agents, exploring synergistic interactions between PPA and standard-of-care chemotherapies or other targeted agents would be a high priority.[2]

By following a rigorous and logical preclinical development path, as outlined in this guide, the therapeutic potential of novel compounds like this compound can be thoroughly evaluated, paving the way for the next generation of targeted cancer therapies.

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A Head-to-Head Comparative Guide to (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid and Structurally Related Pyrimidine Derivatives: Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including nucleic acids.[1][2][3] This guide provides a detailed comparative analysis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and its structurally related pyrimidine-piperazine analogs. While specific experimental data for the acetic acid derivative itself is limited in public literature, a robust comparison is drawn from extensive research on analogous structures, particularly those with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. This document synthesizes quantitative experimental data, elucidates underlying mechanisms of action through signaling pathway diagrams, details replicable experimental protocols, and explores critical structure-activity relationships (SAR) to provide researchers and drug development professionals with a comprehensive resource for this promising class of compounds.

Introduction to the Pyrimidinyl-Piperazine Scaffold

The fusion of a pyrimidine ring with a piperazine moiety creates a versatile chemical scaffold with significant therapeutic potential.[4] The pyrimidine ring can effectively form hydrogen bonds and interact with various biological targets, while the piperazine linker offers a flexible and modifiable structure to fine-tune pharmacokinetic and pharmacodynamic properties.[5] this compound represents a specific embodiment of this scaffold, featuring a carboxymethyl group that can influence solubility and target engagement. Due to a scarcity of direct data on this exact molecule, this guide will focus on its close structural relative, 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid, and other pyrimidine derivatives to build a comprehensive comparative landscape.[6]

The synthesis of these core structures typically involves multi-step reactions, often starting from chalcones or other suitable precursors, which are then cyclized and subsequently coupled with the desired piperazine derivative.[4][7] This synthetic accessibility allows for the creation of large libraries of analogs for screening and optimization.

Comparative Analysis of Biological Activities

The therapeutic potential of pyrimidine derivatives is vast, spanning multiple disease areas.[5][8] This section provides a head-to-head comparison of representative compounds based on quantitative in vitro data.

Anticancer Activity

Pyrimidine derivatives frequently exert their anticancer effects by inhibiting protein kinases crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[5]

Compound ClassDerivative ExampleTarget(s)Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidines Compound 131Tubulin PolymerizationHepG2 (Liver)0.11 ± 0.02[9]
Compound 131Tubulin PolymerizationA549 (Lung)0.80 ± 0.09[9]
Thiazole-pyrimidines Compound 14EGFR, HDACMCF-7 (Breast)3.01[5]
Compound 15EGFR, HDACA549 (Lung)1.96[5]
2-(Phenylamino)pyrimidines Compound 95EGFR (Triple Mutant)EGFR-L858R/T790M/C797S0.2 ± 0.01[9]
Pyrido[2,3-d]pyrimidines PalbociclibCDK4/6MDA-MB-435 (Breast)In vivo data[10]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[11][12] Selective inhibition of COX-2 is a highly desirable trait to minimize gastrointestinal side effects.[13]

Compound ClassDerivative ExampleTarget(s)AssayResultReference
Pyrimidines Derivative L1COX-2TMPD Oxidation AssayHigh selectivity for COX-2, comparable to Meloxicam[11]
Derivative L2COX-2TMPD Oxidation AssayHigh selectivity for COX-2, comparable to Meloxicam[11]
Pyrazolo-pyrimidines Thiazolo[3,2-a]pyrimidinep38α MAPKEnzyme Inhibition~8.5 µM[14]
Pyrido[2,3-d]pyrimidines Compound 2dNociception/EdemaCarrageenin-induced paw edemaPotent anti-inflammatory and analgesic effects[15]
Antimicrobial Activity

The pyrimidine-piperazine scaffold has also yielded potent antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration that prevents visible microbial growth.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Thiophene-Pyrimidines Compound 4bBacteriaGood activity at 40 µg/mL[4][16]
Compound 5aBacteriaGood activity at 40 µg/mL[4][16]
Compound 4dFungiSignificant activity at 40 µg/mL[4][16]
Pleuromutilin-Piperazine NPDMMRSA1 (MBC/MIC ratio)[17]
Thiazolyl-Acetamides Compound 3kListeria monocytogenesMost potent compound in series[18]
Compound 3dMRSA, P. aeruginosaMore potent than ampicillin[18]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for rational drug design. Pyrimidine derivatives engage with a variety of cellular targets to exert their biological effects.

Expert Insight: The prevalence of pyrimidine derivatives as kinase inhibitors stems from the scaffold's ability to mimic the adenine moiety of ATP, allowing it to fit into the highly conserved ATP-binding pocket of many kinases. Substitutions on the pyrimidine and piperazine rings then determine the selectivity and potency for specific kinases over others.

Kinase Inhibition in Cancer

Many pyrimidine-based anticancer agents function by blocking the signaling pathways that drive cell proliferation and survival. A common target is the EGFR pathway.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrimidine Derivative Inhibitor->EGFR caption Fig. 1: EGFR Kinase Inhibition Pathway

Caption: EGFR Kinase Inhibition Pathway by a Pyrimidine Derivative.

COX Inhibition in Inflammation

Anti-inflammatory pyrimidines often target the cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.

cox_inhibition_pathway cluster_membrane Cell Membrane Phospholipids cluster_enzymes Enzymatic Conversion cluster_products Products AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Inhibitor Selective Pyrimidine COX-2 Inhibitor Inhibitor->COX2 caption Fig. 2: Selective COX-2 Inhibition Pathway

Caption: Selective COX-2 Inhibition by a Pyrimidine Derivative.

Structure-Activity Relationship (SAR) Analysis

SAR studies reveal how chemical modifications to the pyrimidine-piperazine core influence biological activity.[12]

  • Pyrimidine Ring Substitutions: Small, electron-withdrawing groups (e.g., fluorine) can enhance binding affinity and metabolic stability.[19]

  • Piperazine Linker: The piperazine unit is often crucial for activity. Its basic nitrogen can form key ionic interactions or hydrogen bonds within a target's active site.

  • Terminal Group: The nature of the group at the other end of the piperazine (e.g., the acetic acid moiety) is critical for modulating physical properties (lipophilicity, solubility) and can be tailored for specific target interactions. For hypnotic agents, increasing lipophilicity generally increases activity up to a certain point (logP > 2.5), after which it drops.[20] For caspase-1 inhibitors, linking alkyl and aryl groups via a methylene or ethylene bridge to the piperazine nitrogen was well-tolerated.[21]

sar_diagram cluster_sar Structure-Activity Relationship (SAR) Insights Core Pyrimidine-Piperazine Scaffold R1 R1: Pyrimidine Ring Substituents Core->R1 Modulation R2 R2: Terminal Group (e.g., Acetic Acid) Core->R2 Modulation Activity Biological Activity (Potency, Selectivity) R1->Activity Influences R1_Notes - Electron-withdrawing groups can   increase potency. - Bulky groups may decrease activity. R1->R1_Notes R2->Activity Influences R2_Notes - Affects lipophilicity (logP) and solubility. - Can be tailored for specific target interactions. - Determines pharmacokinetic profile. R2->R2_Notes caption Fig. 3: Key SAR Points for Pyrimidine-Piperazine Derivatives

Caption: Key SAR Points for Pyrimidine-Piperazine Derivatives.

Experimental Methodologies

The trustworthiness of comparative data relies on robust and standardized experimental protocols. The following are self-validating workflows for key in vitro and in vivo assays.

In Vitro Assay Protocols

This colorimetric assay measures cell viability by assessing the metabolic activity of cellular oxidoreductase enzymes.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Add the compounds to the wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

This assay evaluates the ability of compounds to inhibit the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare a reaction buffer, the substrate (e.g., arachidonic acid), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Enzyme Incubation: In a 96-well plate, pre-incubate the test compound with purified COX-1 or COX-2 enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Immediately add the TMPD probe. The oxidation of TMPD by the peroxidase activity of COX results in a color change.

  • Data Acquisition: Monitor the change in absorbance over time using a microplate reader.

  • Analysis: Calculate the rate of reaction and determine the percent inhibition caused by the compound. Calculate IC₅₀ values for both COX-1 and COX-2 to determine selectivity.

workflow_diagram cluster_workflow General In Vitro Screening Workflow start Compound Library (Pyrimidine Derivatives) primary_screen Primary Screening (e.g., MTT Assay @ 10 µM) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active secondary_assay Mechanism of Action Assays (e.g., Kinase/COX Inhibition) dose_response->secondary_assay lead_selection Lead Candidate Selection secondary_assay->lead_selection lead_selection->dose_response Requires Optimization in_vivo Advance to In Vivo Studies lead_selection->in_vivo Potent & Selective caption Fig. 4: Typical Workflow for In Vitro Drug Screening

Caption: Typical Workflow for In Vitro Drug Screening.

In Vivo Evaluation Protocol

This protocol assesses the antitumor efficacy of a lead compound in an animal model.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunocompromised mice (e.g., Nude mice).

  • Tumor Growth: Allow tumors to grow to a mean volume of 100-150 mm³.

  • Randomization: Randomize mice into a vehicle control group and one or more treatment groups (n=8-10 mice/group).

  • Drug Administration: Prepare the pyrimidine derivative in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound at a specified dose and schedule (e.g., 50 mg/kg, daily, oral gavage). Administer vehicle to the control group.

  • Monitoring: Measure tumor volumes and mouse body weights every 2-3 days.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration.

  • Analysis: Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology). Calculate the Tumor Growth Inhibition (TGI) and assess statistical significance.

Conclusion and Future Perspectives

The pyrimidine-piperazine scaffold, represented by molecules like this compound, is a remarkably fruitful platform for drug discovery. Head-to-head comparisons reveal that subtle structural modifications can dramatically shift the biological activity profile, yielding potent and selective agents against cancer, inflammation, and microbial infections. While direct data on the titular acetic acid derivative is sparse, the wealth of information on related analogs underscores the scaffold's potential.

Future research should focus on synthesizing and testing a broader array of derivatives to build a more comprehensive SAR profile. Investigating novel mechanisms of action and exploring the potential for multi-target agents could unlock new therapeutic avenues. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to translate the promising preclinical activity of these compounds into clinical success.

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A Comparative Guide to Cellular Target Engagement Validation for (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical milestones. None is more crucial than confirming that a compound reaches and binds to its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of two leading methodologies for validating the cellular target engagement of a novel compound, which we will refer to as Compound X : (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid.

Given that pyrimidinylpiperazine scaffolds are prevalent in inhibitors of various enzymes, we will proceed with the hypothesis that Compound X is designed to target Aldose Reductase (ALR2) , a key enzyme in the polyol pathway implicated in diabetic complications.[1][2] This guide will equip you with the foundational principles, detailed protocols, and interpretive frameworks to rigorously assess this hypothesis.

Pillar 1: The Imperative of Target Engagement

Before committing to costly and time-consuming downstream efficacy studies, it is paramount to demonstrate that a compound physically interacts with its intended target in a physiologically relevant environment.[3][4][5] A failure to do so can lead to misinterpretation of phenotypic data, where an observed cellular effect may be due to off-target activities, and ultimately, the failure of a drug candidate in later stages.[6] This guide focuses on two orthogonal, powerful techniques to build a robust body of evidence for on-target activity: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement Assay .

Comparative Overview of Core Methodologies

The choice of a target engagement assay depends on multiple factors, including the nature of the target, available reagents, and desired throughput. Below is a high-level comparison of CETSA® and NanoBRET®.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET® Target Engagement Assay
Principle Measures the thermal stabilization of a target protein upon ligand binding.[7][8]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer, which is competitively displaced by the compound.[9][10]
Compound Requirement Label-free; no modification of the test compound is needed.[4]Requires a specific, cell-permeable fluorescent tracer that binds the target of interest.
Target Requirement Requires a specific antibody for detection (e.g., Western Blot, ELISA) or can be adapted for mass spectrometry (MS-CETSA).[11]Requires genetic engineering of cells to express the target protein as a fusion with NanoLuc® luciferase.[12][13]
Environment Intact cells, cell lysates, or tissue samples.[11]Intact, live cells.[10]
Primary Readout A shift in the apparent melting temperature (Tm) of the target protein.[8]A ratiometric light emission signal, used to determine compound affinity (IC₅₀) and occupancy.[9]
Throughput Moderate; can be adapted to a 96-well or 384-well format.[4][8]High; readily amenable to 96-well and 384-well plate formats.[12]

Pillar 2: Experimental Validation in Practice

Here, we detail the experimental workflows for validating the engagement of Compound X with its putative target, ALR2.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on the biophysical principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[6][8] This change in thermal stability is measured as an increase in the protein's melting temperature (Tm).

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., ARPE-19) compound_tx 2. Treat with Compound X (or Vehicle/Positive Control) cell_culture->compound_tx aliquot 3. Aliquot Cells compound_tx->aliquot heat_challenge 4. Heat to Temperature Gradient (e.g., 40-70°C) aliquot->heat_challenge lysis 5. Cell Lysis (Freeze-thaw cycles) heat_challenge->lysis centrifugation 6. Separate Soluble/Aggregated (High-speed centrifugation) lysis->centrifugation quantification 7. Quantify Soluble ALR2 (Western Blot / ELISA) centrifugation->quantification melt_curve 8. Plot Data & Determine ΔTₘ quantification->melt_curve Generate Melt Curve

Caption: CETSA® workflow for assessing target engagement.

  • Cell Culture: Seed ARPE-19 cells (a human retinal pigment epithelial cell line endogenously expressing ALR2) in culture plates and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with a final concentration of 10 µM Compound X. As controls, treat parallel cultures with a vehicle (e.g., 0.1% DMSO) and a known ALR2 inhibitor as a positive control (e.g., 10 µM Epalrestat).[14] Incubate for 1 hour at 37°C.

  • Cell Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 44°C to 68°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step releases the intracellular proteins.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble ALR2: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) and determine the amount of soluble ALR2 using a standard Western Blot protocol with a validated anti-ALR2 antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble ALR2 relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). Target engagement is confirmed by a statistically significant increase in Tm (ΔTm) in the Compound X-treated group compared to the vehicle control.

Treatment GroupTm of ALR2 (°C)ΔTm vs. Vehicle (°C)Interpretation
Vehicle (0.1% DMSO)54.2 ± 0.3-Baseline thermal stability
Compound X (10 µM) 59.7 ± 0.4 +5.5 Strong target engagement
Epalrestat (10 µM)60.5 ± 0.5+6.3Positive control confirms assay validity
Method 2: NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures compound binding in live cells.[10] It relies on energy transfer from a genetically fused NanoLuc® luciferase donor on the target protein to a fluorescent tracer (acceptor) that binds to the active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[9]

NanoBRET_Workflow cluster_principle NanoBRET Principle cluster_bound Tracer Bound (High BRET) cluster_displaced Compound X Competes (Low BRET) cluster_workflow Experimental Workflow Target Target (ALR2) NanoLuc NanoLuc® Target->NanoLuc Tracer Tracer NanoLuc->Tracer BRET (450nm -> 610nm) Tracer->Target Binds CompoundX Compound X CompoundX->Target Binds transfect 1. Transfect Cells with ALR2-NanoLuc® Plasmid dispense 2. Dispense Cells into Assay Plate transfect->dispense add_compounds 3. Add Compound X (Dose-response) dispense->add_compounds add_tracer 4. Add Tracer & Substrate add_compounds->add_tracer read_plate 5. Read BRET Signal (450nm & 610nm) add_tracer->read_plate analyze 6. Calculate IC₅₀ read_plate->analyze

Caption: Principle and workflow of the NanoBRET® assay.

  • Vector Construction and Transfection: Clone the human ALR2 gene into a vector containing NanoLuc® luciferase, creating an ALR2-NanoLuc® fusion construct. Transfect HEK293T cells with this plasmid and allow 18-24 hours for protein expression.[9]

  • Cell Plating: Harvest the transfected cells and dispense them into a white, 96-well or 384-well assay plate.

  • Compound Addition: Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include vehicle-only (0% inhibition) and a high concentration of a known inhibitor (100% inhibition) as controls. Equilibrate for 2 hours at 37°C.[9]

  • Tracer and Substrate Addition: Add the ALR2-specific fluorescent tracer and the NanoLuc® substrate (furimazine) to all wells. The tracer concentration should be pre-determined and is typically around its Kd value.

  • Signal Detection: Immediately read the plate on a luminometer equipped with two filters to detect the donor emission (NanoLuc®, ~450 nm) and the acceptor emission (Tracer, ~610 nm).[9]

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to the vehicle (0% displacement) and positive control (100% displacement) wells. Plot the normalized BRET ratio against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of Compound X required to displace 50% of the tracer.

ParameterValueInterpretation
Compound X IC₅₀ 75 nM Potent intracellular engagement with ALR2
Epalrestat IC₅₀55 nMPositive control shows expected potent engagement
BRET Window (mBRET)150 mBRETA robust and sensitive assay window

Pillar 3: Synthesizing the Evidence for Authoritative Conclusions

Validating target engagement is not about a single data point but about building a compelling, multi-faceted case. The orthogonal nature of CETSA® and NanoBRET® is a significant strength.

  • Concordance of Data: A positive result in both assays provides powerful evidence. CETSA® demonstrates that Compound X binding leads to a biophysical stabilization of ALR2, a direct consequence of interaction.[15] NanoBRET® confirms this interaction in live cells and provides a quantitative measure of potency (IC₅₀).[10] The hypothetical data presented—a 5.5°C thermal shift and a 75 nM IC₅₀—would constitute a strong validation of on-target activity.

  • Divergence of Data: If one assay is positive and the other is negative, it prompts a deeper investigation. A positive CETSA® but negative NanoBRET® result could suggest that the compound binds to a site other than the one occupied by the fluorescent tracer. Conversely, a positive NanoBRET® result with a negative CETSA® might indicate that the compound's binding does not confer significant thermal stability, a known possibility for some ligand-protein interactions.

For the rigorous validation of This compound's engagement with its putative target, ALR2, a dual-pronged approach using CETSA® and NanoBRET® offers a self-validating and authoritative system. CETSA® provides label-free confirmation of a direct biophysical interaction in a cellular context, while NanoBRET® delivers quantitative potency data in live cells with high throughput. Together, they provide the robust, reproducible, and compelling evidence required by researchers, scientists, and drug development professionals to confidently advance a compound through the discovery pipeline.

References

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A Researcher's Guide to Assessing the Kinase Specificity of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (PPAA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The human kinome comprises over 500 members, many of which share structural similarities within their ATP-binding pockets.[2] This conservation presents a significant challenge in the development of small molecule inhibitors: achieving target selectivity.[1][3] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen side effects and toxicity, complicating clinical development.[4] Conversely, a highly selective inhibitor offers a cleaner pharmacological profile and a more precise tool for dissecting cellular pathways. Therefore, rigorous and comprehensive assessment of an inhibitor's specificity is not merely a characterization step but a cornerstone of modern drug discovery.[4][5]

This guide provides a framework for assessing the kinase selectivity of a novel investigational compound, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (hereafter referred to as PPAA). While public domain data on PPAA is limited, this document will use it as a representative novel entity to illustrate the essential experimental workflows, data interpretation, and comparative analysis required to build a robust selectivity profile. We will compare PPAA's hypothetical performance against two well-defined controls: the notoriously non-selective inhibitor Staurosporine and a highly selective, hypothetical inhibitor, "Selleck-PIM1-Selective" .

The Candidate: this compound (PPAA)

The chemical structure of PPAA, featuring a pyrimidine ring linked to a piperazine acetic acid moiety, belongs to a class of scaffolds known to interact with the ATP-binding site of various kinases. Similar structures have been explored as inhibitors for kinases such as Akt, FLT3, CDK, and Src/Abl.[6][7][8][9][10] Given this background, a thorough investigation into its kinome-wide selectivity is warranted before committing to further development.

Our objective is to move beyond a simple potency measurement against a primary target and instead build a comprehensive understanding of PPAA's interactions across the human kinome. This involves a tiered approach, beginning with broad screening and progressing to more focused quantitative assays.

Comparative Compounds
  • PPAA (Test Article): A novel compound with an unknown kinase selectivity profile.

  • Staurosporine (Negative Selectivity Control): A natural product known for its potent but broad-spectrum inhibition of numerous kinases.[11] It serves as a benchmark for promiscuity.

  • Selleck-PIM1-Selective (Positive Selectivity Control): A hypothetical, highly selective inhibitor of PIM1 kinase, representing an ideal outcome for a targeted drug discovery program. PIM1 is a serine/threonine kinase involved in cell survival and proliferation.[12]

Experimental Workflow for Kinase Specificity Profiling

A robust assessment of kinase inhibitor specificity requires a multi-pronged approach, typically starting with a broad biochemical screen to identify potential off-targets, followed by detailed biochemical and cell-based assays to confirm and quantify these interactions.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation A Test Compound (PPAA) + Controls (Staurosporine, Selleck-PIM1) B Single-Dose Kinase Panel Screen (e.g., 300+ kinases at 1 µM) A->B High-throughput assay C Identify Preliminary 'Hits' (% Inhibition > 50%) B->C Data analysis D 10-Point Dose-Response Curve for each 'Hit' Kinase C->D Prioritize hits E Determine IC50 Values (Biochemical Potency) D->E Non-linear regression F Cell-Based Target Engagement Assay (e.g., NanoBRET™ or Cellular Thermal Shift Assay) E->F Confirm cellular activity G Determine Cellular IC50 / EC50 (Physiological Relevance) F->G Quantify downstream effects H H G->H Comprehensive Selectivity Profile

Caption: Tiered workflow for assessing kinase inhibitor specificity.

Part 1: Broad Kinome Profiling (Biochemical Screen)

The initial step is to screen PPAA at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.[4] This provides a global view of the compound's potential interaction landscape. Commercial services from companies like Reaction Biology or Thermo Fisher Scientific offer panels covering a significant portion of the human kinome.[4][13]

Methodology: Radiometric Kinase Activity Assay (e.g., HotSpot™)

The radiometric assay is often considered the "gold standard" for its direct measurement of substrate phosphorylation without reliance on modified substrates or coupling enzymes.[2][14]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of PPAA, Staurosporine, and Selleck-PIM1-Selective in 100% DMSO. Create a working concentration of 100 µM for the single-point screen.

  • Reaction Setup: In a 96- or 384-well plate, combine the reaction buffer (containing MgCl2 and DTT), the specific kinase being tested, and its corresponding peptide substrate.[15][16]

  • Inhibitor Addition: Add the test compound to a final concentration of 1 µM. Include a "no inhibitor" (DMSO only) control for 100% activity and a control with no enzyme for background.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP at a concentration near the Kₘ for each respective kinase to ensure physiologically relevant competition.[3]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[11]

  • Termination and Detection: Stop the reaction and spot the mixture onto filter paper. The phosphorylated substrate, now radioactive, binds to the filter, while unreacted [γ-³³P]ATP is washed away.[2]

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. A common threshold for identifying a "hit" is >50% inhibition.

Hypothetical Data Summary: Single-Point Screen (1 µM)

Kinase TargetPPAA (% Inhibition)Staurosporine (% Inhibition)Selleck-PIM1-Selective (% Inhibition)
PIM1 95% 98%99%
PIM2 75% 96%15%
PIM3 68% 94%12%
AKT1 55% 92%5%
FLT3 45%97%2%
SRC 12%99%1%
CDK2 8%95%4%
... (300+ other kinases)<10%Variable (many >50%)<10%

Interpretation: From this initial screen, PPAA shows potent activity against PIM1 and significant activity against other PIM-family kinases (PIM2, PIM3) and AKT1. This immediately suggests a potential polypharmacology profile. Staurosporine inhibits nearly every kinase tested, as expected. Selleck-PIM1-Selective demonstrates high specificity, only inhibiting PIM1. The next step is to quantify the potency of PPAA against these identified "hits."

Part 2: IC₅₀ Determination (Dose-Response)

For each kinase identified as a "hit" in the primary screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀).[17] This value provides a quantitative measure of the compound's potency.

Methodology: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This format is a robust, non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced.[18] It is highly amenable to HTS and IC₅₀ determination.

Protocol:

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound (e.g., PPAA) in DMSO, typically in a 1:3 ratio, starting from a high concentration (e.g., 100 µM).[11]

  • Kinase Reaction: In a white, opaque 96- or 384-well plate, add the kinase, its substrate, and the test compound at its various concentrations.[11]

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by a luciferase to produce light. Incubate for 30 minutes.[16]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[11][19]

Hypothetical IC₅₀ Data Table

Kinase TargetPPAA (IC₅₀, nM)Staurosporine (IC₅₀, nM)Selleck-PIM1-Selective (IC₅₀, nM)
PIM1 15 510
PIM2 250 8>10,000
PIM3 750 12>10,000
AKT1 800 10>10,000

Visualizing Selectivity:

G cluster_ppa PPAA Selectivity cluster_selleck Selleck-PIM1-Selective cluster_stauro Staurosporine (Non-Selective) PPAA_PIM1 PIM1 (IC50=15 nM) PPAA_PIM2 PIM2 (IC50=250 nM) PPAA_PIM3 PIM3 (IC50=750 nM) PPAA_AKT1 AKT1 (IC50=800 nM) Selleck_PIM1 PIM1 (IC50=10 nM) Selleck_OffTarget Off-Targets (IC50 >10,000 nM) Stauro_PIM1 PIM1 (5 nM) Stauro_PIM2 PIM2 (8 nM) Stauro_PIM3 PIM3 (12 nM) Stauro_AKT1 AKT1 (10 nM) Stauro_Other ...many others

Caption: Comparative selectivity profiles based on IC₅₀ values.

Interpretation: The IC₅₀ data confirms that PPAA is most potent against PIM1. However, it is only ~17-fold selective for PIM1 over PIM2 and ~53-fold selective over PIM3 and AKT1. This quantitative data is crucial for decision-making. While not perfectly selective, this profile might be acceptable or even desirable depending on the therapeutic strategy (e.g., targeting multiple nodes in a pathway).[1] In contrast, Selleck-PIM1-Selective shows >1000-fold selectivity, highlighting what a truly specific compound profile looks like.

Part 3: Cellular Target Engagement

Biochemical assays are essential but are performed in a simplified, artificial environment. Cellular assays are critical to confirm that the compound can enter cells and engage its target in a physiological context.[3][17]

Methodology: NanoBRET™ Target Engagement Intracellular Assay

This assay measures compound binding to a specific target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site.[20]

Protocol:

  • Cell Preparation: Use cells (e.g., HEK293) transiently expressing the kinase of interest (e.g., PIM1) fused to NanoLuc® luciferase.

  • Assay Plating: Plate the cells in a white, 96-well assay plate.

  • Compound Addition: Treat the cells with serial dilutions of the test compound (PPAA) and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Probe and Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • BRET Measurement: Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). As the test compound displaces the fluorescent tracer from the target kinase, the BRET signal decreases. Plot the BRET ratio against the compound concentration to determine a cellular IC₅₀.

Interpretation: A potent cellular IC₅₀ value that is reasonably close (e.g., within 10-fold) to the biochemical IC₅₀ suggests good cell permeability and effective target engagement in a complex cellular milieu. A large discrepancy might indicate issues such as poor membrane permeability, rapid efflux, or compound metabolism.

Conclusion and Strategic Implications

The systematic assessment outlined in this guide provides a robust pathway to understanding the selectivity of a novel kinase inhibitor like this compound. Our hypothetical data for PPAA paints a picture of a PIM-family-focused inhibitor with some cross-reactivity against AKT1.

  • PPAA Profile: Potent against PIM1 with moderate selectivity over other PIM kinases and AKT1. This profile could be pursued if dual PIM/AKT inhibition is therapeutically desirable.

  • Comparison to Controls: The comparison with Staurosporine (highly promiscuous) and Selleck-PIM1-Selective (highly specific) provides essential context, clearly framing PPAA's selectivity profile between these two extremes.

This comprehensive, multi-tiered approach—from broad screening to quantitative biochemical and cellular assays—is indispensable. It ensures that decisions made in drug development are based on a deep, evidence-based understanding of the compound's pharmacological behavior, ultimately mitigating risks and increasing the probability of success.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and its associated waste streams. As a compound frequently utilized in drug discovery and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and laboratory managers, offering field-proven insights that extend beyond mere procedural steps to explain the causality behind each recommendation.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound containing pyrimidine and piperazine moieties. While comprehensive toxicological data for this specific molecule may not be publicly available, the known properties of its structural components necessitate a cautious approach. Safety Data Sheets (SDS) for structurally similar compounds, such as 2-(piperazin-1-yl)acetic acid and other piperazine derivatives, indicate potential hazards including:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][2]

Given the lack of exhaustive toxicological data, this compound must be treated as a hazardous substance. A thorough risk assessment should be conducted before handling, accounting for the procedures being performed and the quantities involved. The primary risks are associated with direct contact, inhalation of dust, and accidental ingestion.

Regulatory Framework: A Global Perspective

The disposal of chemical waste is strictly regulated. In the United States, the primary governing body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[3] Laboratories are classified as generators of hazardous waste and must comply with specific regulations regarding waste identification, labeling, storage, and disposal.[4][5]

In Europe, the European Chemicals Agency (ECHA) provides guidance on waste and recovered substances, aligning with regulations such as REACH.[6][7] It is imperative that all disposal activities comply with local, state, and national regulations.[8]

Waste Characterization and Segregation

Proper segregation of waste is the cornerstone of safe laboratory disposal. Waste containing this compound must be classified as hazardous chemical waste .

Key Segregation Principles:

  • Do Not Sewer: Under no circumstances should this compound or its solutions be disposed of down the drain.[9][10] The impact on aquatic ecosystems is unknown, and it may interfere with wastewater treatment processes.

  • Incompatible Materials: The piperazine moiety is basic and can react exothermically with acids.[11] Therefore, this waste must be segregated from acidic waste streams. It should also be kept separate from strong oxidizing agents.

  • Solid vs. Liquid: Maintain separate waste streams for solid and liquid waste to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

Table 1: Chemical Incompatibility
Waste ClassIncompatible with this compound WasteRationale
Acids Strong acids (e.g., HCl, H₂SO₄)Piperazine is a basic amine that neutralizes acids in exothermic reactions.[11]
Oxidizers Strong oxidizing agents (e.g., peroxides, nitrates)Potential for vigorous, uncontrolled reactions.
Halogenated Organics May be incompatible.[11]Segregate as a precautionary measure.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal workflow is critical. The following diagram and protocols outline the decision-making and handling process for various waste streams containing this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Stream Segregation & Collection cluster_3 Final Disposal Pathway Waste Waste Containing This compound IsSolid Solid or Liquid? Waste->IsSolid LiquidWaste Liquid Chemical Waste (Aqueous/Organic Solutions) IsSolid->LiquidWaste Liquid IsSharp Sharp? IsSolid->IsSharp Solid SolidWaste Solid Chemical Waste (Gloves, Liners, Contaminated Solids) WasteContainer Properly Labeled, Sealed Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste->WasteContainer SharpsWaste Contaminated Sharps (Needles, Glass Pipettes) SharpsWaste->WasteContainer IsSharp->SolidWaste No IsSharp->SharpsWaste Yes EHS Arrange Pickup by EHS or Licensed Contractor WasteContainer->EHS

Caption: Waste Disposal Workflow for this compound.

Protocol 4.1: Unused or Expired Pure Compound
  • Do Not Open: If the container is old and has not been used, do not open it. Treat it as a high-hazard item.

  • Original Container: Keep the compound in its original, clearly labeled container.

  • Labeling: Affix a "Hazardous Waste" label to the container.[10][12][13] The label must include the full chemical name, concentration, and associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.[9][12] Ensure it is segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS office.

Protocol 4.2: Contaminated Solid Waste

This category includes items such as gloves, weigh paper, bench liners, and contaminated silica gel.

  • Collection: Place all contaminated solid waste into a dedicated, leak-proof container lined with a heavy-duty plastic bag.[14]

  • Container Type: A pail with a lid or a sturdy, labeled box is appropriate. The container must remain closed except when adding waste.[9][10]

  • Labeling: Clearly label the container with a "Hazardous Waste" label, listing "this compound contaminated debris" and any solvents used.

  • Storage & Disposal: Store in the SAA and arrange for pickup when the container is full.

Protocol 4.3: Contaminated Liquid Waste

This includes reaction mixtures, mother liquors, and solvent rinses.

  • Container Selection: Use a dedicated, chemically compatible, and shatter-resistant container (e.g., HDPE or glass) with a secure, screw-top cap.[9][14] Do not use a container that previously held an incompatible chemical.

  • Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.[15]

  • Labeling: Affix a "Hazardous Waste" label. List all chemical components, including solvents, with their approximate percentages. For example: "Methanol: 80%, Water: 15%, this compound: 5%".

  • Storage & Disposal: Keep the container tightly sealed and stored in secondary containment within an SAA. Arrange for EHS pickup.

Protocol 4.4: Contaminated Labware (Glassware, etc.)
  • Decontamination: Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., methanol, acetone).[10][13]

  • Rinsate Disposal: The first rinse is considered hazardous and must be collected as liquid waste (see Protocol 4.3).[14] Subsequent rinses may also need to be collected, depending on local regulations.

  • Disposal of Cleaned Glassware: Once thoroughly rinsed and air-dried, deface the original label. The clean glassware can typically be disposed of in a designated broken glass box.[13]

  • Heavily Contaminated Items: If glassware cannot be effectively decontaminated, it must be disposed of as solid hazardous waste.

Emergency Procedures for Spills and Exposures

Table 2: Emergency Response
IncidentImmediate Action
Small Spill (Solid) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (lab coat, safety goggles, double nitrile gloves). 3. Gently sweep or vacuum up the material into a hazardous waste container. Avoid raising dust.[8] 4. Decontaminate the area with a suitable solvent and wipe clean. Collect all cleanup materials as hazardous waste.
Small Spill (Liquid) 1. Alert personnel and control ignition sources. 2. Wear appropriate PPE. 3. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1] 4. Collect the absorbed material into a sealed hazardous waste container.[2]
Skin Contact 1. Immediately remove contaminated clothing.[8] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] 3. Seek medical attention if irritation develops.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open.[8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately.[2][8] 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting.[2][8] 2. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the potential hazards, adhering to strict segregation protocols, and following the detailed disposal procedures outlined in this guide, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS office for guidance.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • Pyrimidin-4-yl-Acetic Acid MATERIAL SAFETY DATA SHEET. Cayman Chemical.
  • Safety Data Sheet for 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine. Fluorochem Ltd.
  • PIPERAZINE - CAMEO Chemicals. NOAA.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Practical Law.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Guidance documents - ECHA. European Union.
  • Safety Data Sheet for Acetic Acid.
  • piperazines: Topics by Science.gov. Science.gov.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Piperazine - Wikipedia. Wikipedia.
  • Need to dispose chemicals. Health and Safety Executive (HSE).
  • Safety Data Sheet for 11-Piperazin-1-yl-dibenzo[b,f][3][12]thiazepine. Biosynth. Available from:

  • 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O - Safety Data Sheet. ChemicalBook.

Sources

Mastering the Safe Handling of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The molecular structure of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid incorporates a pyrimidine ring, a piperazine ring, and a carboxylic acid functional group. This composition necessitates a comprehensive approach to personal protection, as the compound may exhibit hazards associated with each of these components. Pyrimidine derivatives can be flammable, while piperazine and its analogues are known to be skin and eye irritants, with some demonstrating the potential for respiratory and neurological effects upon significant exposure.[1][2] The acidic nature of the carboxylic acid group also warrants caution to prevent chemical burns and irritation.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Based on the analysis of related compounds, this compound should be handled as a substance that is potentially harmful if swallowed or in contact with skin, and capable of causing serious eye irritation or damage.[3][4][5]

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.To protect the eyes from dust, splashes, and potential projectiles, which could cause serious and irreversible damage.[1][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.To prevent skin contact, which may lead to irritation, chemical burns, or allergic reactions.[2]
Body Protection A laboratory coat or chemical-resistant apron.To protect personal clothing and underlying skin from contamination by spills or splashes.[2][7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions. If a fume hood is not available and dust or aerosols may be generated, a NIOSH-approved respirator for dusts should be used.To minimize the inhalation of airborne particles, which could cause respiratory tract irritation.[8]

II. Operational Plan for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring a safe working environment. The following procedural steps provide a direct, actionable plan for the safe handling of this compound.

A. Engineering Controls and Pre-Handling Preparations
  • Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • PPE Inspection: Before entering the designated handling area, meticulously inspect all PPE for any signs of damage or wear and tear. Replace any compromised equipment immediately.[10]

B. Step-by-Step Handling Protocol
  • Donning PPE: Put on all required personal protective equipment as outlined in Table 1.

  • Designated Area: Conduct all work with the compound in a clearly marked and designated area to prevent cross-contamination.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could lead to the generation of dust.[2]

  • Careful Transfer: Use dedicated spatulas and glassware for handling the compound. When transferring the substance, do so carefully to minimize the creation of airborne dust.

  • Post-Handling: After handling is complete, thoroughly wash hands and any exposed skin with soap and water.[11]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Operation Verify Fume Hood Operation Inspect PPE Inspect PPE Verify Fume Hood Operation->Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Inspect PPE->Locate Emergency Equipment Don PPE Don PPE Locate Emergency Equipment->Don PPE Work in Designated Area Work in Designated Area Don PPE->Work in Designated Area Transfer Compound Carefully Transfer Compound Carefully Work in Designated Area->Transfer Compound Carefully Secure Compound Secure Compound Transfer Compound Carefully->Secure Compound Clean Work Area Clean Work Area Secure Compound->Clean Work Area Wash Hands Thoroughly Wash Hands Thoroughly Clean Work Area->Wash Hands Thoroughly

Caption: Experimental workflow for handling this compound.

III. Spill Management and Emergency Procedures

In the event of a spill, a prompt and safe response is crucial to mitigate potential hazards.

A. Minor Spills
  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as sand or vermiculite. For solid spills, carefully sweep up the material to avoid generating dust.[12]

  • Collect and Dispose: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

B. Major Spills
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and emergency responders.[13]

  • Ventilate: If it can be done safely, increase ventilation to the area.

  • Contain (from a distance): If possible without personal risk, take steps to contain the spill.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Identification and Segregation: All waste containing this compound must be collected in a dedicated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and appropriate hazard warnings.

  • Waste Neutralization (if applicable): For acidic waste, your institution's EHS office may have a specific protocol for neutralization, which typically involves the slow addition of a weak base while monitoring the pH. This should only be performed by trained personnel following an approved procedure.[13]

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Provide them with a comprehensive and accurate description of the waste.[13]

Caption: Logical flow for the disposal of this compound waste.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

V. References

  • New Jersey Department of Health. Piperazine - Hazard Summary. [Link]

  • Loba Chemie. PYRIMIDINE 99% MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

  • s d fine-chem limited. piperazine anhydrous - Safety Data Sheet. [Link]

  • PubChem. (4-Acetylpiperazin-1-yl)acetic acid. [Link]

  • PubChem. Piperazin-1-yl-acetic acid. [Link]

  • PubChem. (4-Methylpiperazin-1-yl)acetic acid. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.